Pigment red 22
Description
Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-4-[(2-methyl-5-nitrophenyl)diazenyl]-N-phenylnaphthalene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O4/c1-15-11-12-18(28(31)32)14-21(15)26-27-22-19-10-6-5-7-16(19)13-20(23(22)29)24(30)25-17-8-3-2-4-9-17/h2-14,29H,1H3,(H,25,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZMEPHFXJHGIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1052329 | |
| Record name | C.I. Pigment Red 22 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1052329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid | |
| Record name | 2-Naphthalenecarboxamide, 3-hydroxy-4-[2-(2-methyl-5-nitrophenyl)diazenyl]-N-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
6448-95-9 | |
| Record name | Pigment Red 22 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6448-95-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pigment red 22 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006448959 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Naphthalenecarboxamide, 3-hydroxy-4-[2-(2-methyl-5-nitrophenyl)diazenyl]-N-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Pigment Red 22 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1052329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-N-phenylnaphthalene-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.587 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIGMENT RED 22 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81W2C75HEQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to C.I. Pigment Red 22
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of C.I. Pigment Red 22, a monoazo pigment widely used in various industrial applications.
Chemical Structure and Identification
C.I. This compound is an organic compound belonging to the family of Naphthol AS pigments. Its chemical structure is characterized by an azo group (-N=N-) linking a substituted phenyl group to a naphthol moiety.
Chemical Name: 3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-N-phenylnaphthalene-2-carboxamide[1][2]
Synonyms: C.I. 12315, Fast Red N, Brilliant Fat Scarlet[1][3]
Molecular Formula: C₂₄H₁₈N₄O₄[1][3]
Molecular Weight: 426.42 g/mol [1][3]
Physicochemical and Performance Data
This compound is a red powder known for its bright, yellowish-red shade and good color strength.[1][2] It exhibits moderate to good fastness properties, making it suitable for a range of applications. The following table summarizes its key quantitative data.
| Property | Value | References |
| Physical Appearance | Red powder | [1] |
| Shade | Yellowish Red | |
| Density (g/cm³) | 1.34 - 1.5 | [4][5] |
| Oil Absorption ( g/100g ) | 40-50 | [4] |
| pH Value | 5.0 - 8.0 | [1] |
| Heat Resistance | 140 °C | [4][5] |
| Light Fastness (Blue Wool Scale) | 5-6 | [4] |
Synthesis of this compound
The synthesis of this compound is a classic example of azo chemistry, involving a two-stage process: the diazotization of an aromatic amine followed by an azo coupling reaction with a coupling component.[1]
Synthesis Pathway
The overall reaction for the synthesis of this compound is as follows:
Caption: Synthesis pathway of this compound.
Experimental Protocol
The following is a representative experimental protocol for the laboratory-scale synthesis of this compound.
Materials and Reagents:
-
2-Methyl-5-nitroaniline
-
3-Hydroxy-N-phenyl-2-naphthamide (Naphthol AS)
-
Sodium Nitrite (B80452) (NaNO₂)
-
Hydrochloric Acid (HCl, concentrated)
-
Sodium Hydroxide (NaOH)
-
Sodium Acetate (B1210297) (CH₃COONa)
-
Distilled Water
-
Ice
Stage 1: Diazotization of 2-Methyl-5-nitroaniline
-
In a 250 mL beaker, dissolve a specific molar equivalent of 2-Methyl-5-nitroaniline in a solution of concentrated hydrochloric acid and water.
-
Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.
-
Prepare a solution of sodium nitrite in distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled amine solution, ensuring the temperature remains between 0-5 °C. The addition should take approximately 30 minutes.
-
After the addition is complete, continue stirring the mixture for another 30 minutes at the same temperature to ensure complete diazotization. The formation of the diazonium salt solution is now complete.
Stage 2: Azo Coupling
-
In a separate 500 mL beaker, dissolve a molar equivalent of 3-Hydroxy-N-phenyl-2-naphthamide in a dilute aqueous solution of sodium hydroxide.
-
Cool this solution to 5-10 °C in an ice bath.
-
Slowly add the previously prepared diazonium salt solution to the Naphthol AS solution with vigorous stirring.
-
During the addition, maintain the pH of the reaction mixture between 4.5 and 5.5 by adding a saturated solution of sodium acetate as a buffer.
-
A colored precipitate of this compound will form immediately.
-
Continue stirring the reaction mixture for 1-2 hours at 5-10 °C to ensure the completion of the coupling reaction.
Stage 3: Isolation and Purification
-
Filter the precipitated pigment using a Buchner funnel.
-
Wash the filter cake thoroughly with distilled water until the filtrate is neutral to remove any unreacted starting materials and inorganic salts.
-
Dry the purified this compound in an oven at 60-70 °C to a constant weight.
Spectroscopic Data
-
UV-Visible Spectroscopy: The UV-Vis spectrum is expected to show strong absorption in the visible region, which is responsible for its red color. The extended conjugation provided by the azo group and aromatic rings will lead to a λmax in the range of 450-550 nm.
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic peaks for N-H stretching (from the amide group), C=O stretching (amide), N=N stretching (azo group), and various aromatic C-H and C=C stretching vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would provide detailed information about the chemical environment of the protons and carbon atoms in the molecule, confirming the presence of the methyl, nitro, and phenyl groups, as well as the naphthalene (B1677914) core.
This technical guide provides a foundational understanding of C.I. This compound for research and development purposes. For specific applications, further characterization and performance testing are recommended.
References
C.I. 12315: A Technical Guide to the Physicochemical Properties of Pigment Red 22
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of the monoazo pigment C.I. 12315, chemically identified as Pigment Red 22. This document is intended for researchers, scientists, and professionals in drug development who may encounter this compound. It includes detailed tables of its chemical and physical properties, standardized experimental protocols for property determination, and graphical workflows for its synthesis and analysis. A critical clarification is made to distinguish C.I. 12315 from other pigments occasionally misidentified with this number.
Chemical Identity
C.I. 12315 is the Colour Index designation for the organic compound known as This compound . It is a Naphthol AS-type monoazo pigment. It is crucial to distinguish C.I. 12315 from C.I. 12370 (Pigment Red 112), as the numbers are sometimes used interchangeably in error, leading to significant confusion. This guide pertains exclusively to this compound.
| Identifier | Value | Citation |
| Colour Index Name | C.I. This compound | [1][2] |
| C.I. Number | 12315 | [1][2] |
| CAS Number | 6448-95-9 | [2] |
| Chemical Name | 3-Hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-N-phenylnaphthalene-2-carboxamide | [2] |
| Synonyms | Naphthol Red, Brilliant Fat Scarlet, Fast Red N, PR 22 | [2] |
| Molecular Formula | C₂₄H₁₈N₄O₄ | [2] |
| Molecular Weight | 426.42 g/mol | [2] |
| Chemical Class | Monoazo Pigment (Naphthol AS) |
Physicochemical Properties
The physicochemical properties of this compound are summarized below. These characteristics are fundamental to understanding its behavior in various matrices, its stability, and its potential applications.
| Property | Value | Citation |
| Appearance | Red powder | [3] |
| Melting Point | >216°C (with decomposition) | [1][4] |
| Boiling Point | 622.6 ± 55.0 °C (Predicted) | [5] |
| Density | 1.30 - 1.47 g/cm³ | [3] |
| Solubility in Water | Insoluble | [2][6] |
| Solubility in Organic Solvents | Poorly soluble in organic solvents like dichloromethane (B109758) and chloroform.[2] Slightly soluble in alcohol. | |
| LogP (Octanol/Water) | 2.18 (at 20°C, pH 5.3) | |
| pKa | 10.65 ± 0.50 (Predicted) | |
| Oil Absorption | 45 - 55 g/100g | [3] |
| Heat Resistance | 120 - 140 °C | [3] |
| Light Fastness (Blue Wool Scale) | 5 - 6 | [3] |
| Acid Resistance (Scale 1-5) | 4 | [3] |
| Alkali Resistance (Scale 1-5) | 4 | [3] |
Experimental Protocols
The determination of the physicochemical properties of pigments like C.I. 12315 requires standardized methodologies to ensure reproducibility and accuracy. Below are detailed protocols for key experiments based on international standards.
Determination of Solubility in Water (OECD Guideline 105)
The solubility of a substance in water is a critical parameter. As this compound is poorly soluble, the Column Elution Method is generally more appropriate, but the Flask Method is also described.
Principle: A saturated solution of the pigment in water is prepared, and the concentration of the pigment in the aqueous phase is determined after separating the undissolved particles.
Flask Method Protocol (for solubilities > 10⁻² g/L):
-
Preparation: Add an excess amount of this compound to a flask containing deionized water of a known high purity.
-
Equilibration: Seal the flask and agitate at a constant, controlled temperature (e.g., 20 °C) for a sufficient time to reach equilibrium. A preliminary test should establish this duration (e.g., 24-48 hours).
-
Phase Separation: Allow the mixture to stand at the same temperature to let solids settle. Centrifuge or filter the sample to remove all suspended pigment particles. Ultracentrifugation is recommended for fine particles.
-
Analysis: Determine the concentration of this compound in the clear aqueous phase using a suitable analytical method. Given its chromophore, UV-Visible spectrophotometry is a potential method, provided a proper calibration curve is established.[6][7][8]
-
Replicates: The experiment should be performed in at least triplicate.
Visualization of Solubility Testing Workflow:
References
- 1. guidechem.com [guidechem.com]
- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 3. xcolorpigment.com [xcolorpigment.com]
- 4. 6448-95-9 this compound, tech. AKSci O853 [aksci.com]
- 5. Pigment Red 226448-95-9,Purity98%_Alfa Chemistry111 [molbase.com]
- 6. consultations.hse.gov.uk [consultations.hse.gov.uk]
- 7. This compound | 6448-95-9 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
Monoazo pigment Red 22 spectroscopic data (NMR, IR, UV-Vis)
A comprehensive analysis of Monoazo Pigment Red 22, a synthetic organic colorant, is crucial for its application in research and industrial settings. This technical guide provides an in-depth overview of its spectroscopic characteristics, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) data, along with the experimental protocols for these analyses.
Chemical Structure and Identification
Monoazo this compound, with the chemical name 2-(4-chloro-2-nitrophenyl)azo-N-(2-methoxyphenyl)-3-oxobutanamide and CAS number 6448-95-9, is a notable member of the monoazo class of pigments. Its molecular structure is a key determinant of its color and chemical properties.
Caption: Logical relationship of the structural components of Monoazo this compound.
Spectroscopic Data
The following tables summarize the key spectroscopic data for Monoazo this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 10.4 | s | 1H | -NH |
| 8.5 - 7.2 | m | 7H | Aromatic-H |
| 3.9 | s | 3H | -OCH₃ |
| 2.5 | s | 3H | -CH₃ |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (ppm) | Assignment |
|---|---|
| 190 - 160 | C=O |
| 155 - 110 | Aromatic-C |
| 56.0 | -OCH₃ |
| 26.0 | -CH₃ |
Infrared (IR) Spectroscopy
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3300 - 3500 | N-H stretching |
| 3000 - 3100 | Aromatic C-H stretching |
| 2850 - 2950 | Aliphatic C-H stretching |
| 1650 - 1700 | C=O stretching (amide and ketone) |
| 1580 - 1620 | C=C aromatic stretching |
| 1500 - 1550 | N=N stretching |
| 1300 - 1350 | NO₂ stretching |
| 1000 - 1250 | C-O stretching |
| 700 - 800 | C-Cl stretching |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 4: UV-Vis Spectroscopic Data
| Wavelength (λmax, nm) | Solvent |
|---|
| ~450 - 500 | Dichloromethane (B109758) |
Experimental Protocols
The data presented above are typically acquired using the following methodologies.
NMR Spectroscopy
A sample of Monoazo this compound is dissolved in a suitable deuterated solvent, such as Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃). The solution is then placed in an NMR tube and analyzed using a high-field NMR spectrometer (e.g., 400 MHz or higher). ¹H and ¹³C NMR spectra are recorded at room temperature. Chemical shifts are reported in parts per million (ppm) relative to Tetramethylsilane (TMS) as an internal standard.
IR Spectroscopy
The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid pigment is mixed with Potassium Bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over the range of 4000-400 cm⁻¹.
UV-Vis Spectroscopy
A dilute solution of Monoazo this compound is prepared in a suitable solvent, such as dichloromethane or ethanol. The absorbance of the solution is measured over the ultraviolet and visible range (typically 200-800 nm) using a dual-beam UV-Vis spectrophotometer. The wavelength of maximum absorbance (λmax) is then determined.
Caption: A generalized experimental workflow for the spectroscopic analysis of this compound.
Technical Guide: Solubility of CAS 6448-95-9 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of the compound associated with CAS number 6448-95-9 in various organic solvents. It is critical to note that this CAS number is predominantly assigned to Pigment Red 22 . However, for audiences in drug development, there may be an interest in 6-Acetylmorphine (6-AM) , a related compound, for which solubility information is also provided herein. This guide compiles available data, presents experimental methodologies, and visualizes relevant pathways and workflows to support research and development activities.
Compound Identification: CAS 6448-95-9
A review of chemical databases indicates that CAS number 6448-95-9 is officially assigned to This compound . For clarity and to serve the target audience comprehensively, this guide will address both this compound and 6-Acetylmorphine (CAS 2784-73-8), a key metabolite of heroin relevant to drug development professionals.
This compound
Synonyms: C.I. 12315, Fast Red N, 3-Hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-N-phenylnaphthalene-2-carboxamide
This compound is a monoazo pigment known for its yellowish-red hue and is utilized in printing inks, coatings, and plastics.[1][2] Its solubility in organic solvents is generally low, which is a desirable characteristic for a pigment to prevent bleeding.
Quantitative Solubility Data for this compound
Quantitative data on the solubility of this compound in organic solvents is sparse in publicly available literature. Most sources describe it in qualitative terms.
| Solvent | Temperature | Solubility | Reference |
| Water | Not Specified | Insoluble | [3] |
| Water | Not Specified | 1.0% max | [4] |
| Alcohol | Not Specified | Slightly Soluble | [3] |
Note: The water solubility data is included for reference. Many safety data sheets for this compound state that solubility information is unavailable.[5][6]
Logical Workflow for Pigment Application
The following diagram illustrates a generalized workflow for the application of a pigment like this compound in a coating formulation.
Caption: A diagram illustrating the general workflow for incorporating this compound into a coating.
6-Acetylmorphine (6-AM)
Synonyms: 6-MAM, 6-Monoacetylmorphine CAS Number: 2784-73-8
6-Acetylmorphine is one of the three active metabolites of heroin and serves as a specific biomarker for heroin use.[7] Its solubility is a key factor in its pharmacokinetics and in the preparation of analytical standards.
Quantitative and Qualitative Solubility Data for 6-Acetylmorphine
While comprehensive quantitative solubility data is limited, a combination of qualitative descriptions and concentrations of commercially available solutions provides a good indication of its solubility in various organic solvents.
| Solvent | Temperature | Solubility | Notes | Reference |
| Chloroform | Room Temperature | Very Soluble and Stable | Described as a good solvent for analysis. | [8] |
| Chloroform | Not Specified | Soluble | Used as a model compound in chloroform. | [9] |
| Chloroform | Not Specified | Slightly Soluble | Listed as slightly soluble. | [10] |
| Acetonitrile | Not Specified | ≥ 1.0 mg/mL | Commercially available as a certified solution. | [11][12][13][14] |
| Acetonitrile | Not Specified | ≥ 100 µg/mL | Commercially available as a certified solution. | [15] |
| Methanol | Not Specified | Slightly Soluble | Listed as slightly soluble. | [10] |
| Ethanol | Not Specified | Slightly Soluble | Listed as slightly soluble. | [10] |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
A widely accepted method for determining the solubility of a compound is the shake-flask method, which is here described in a general protocol adaptable for 6-Acetylmorphine.
Objective: To determine the saturation solubility of 6-Acetylmorphine in a given organic solvent at a specific temperature.
Materials:
-
6-Acetylmorphine (solid)
-
Organic solvent of interest (e.g., methanol, acetonitrile)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation: Add an excess amount of solid 6-Acetylmorphine to a vial. The excess is crucial to ensure that saturation is reached.
-
Solvent Addition: Add a known volume of the organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a constant temperature shaker bath. Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be controlled and monitored.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature to let the undissolved solid settle. Centrifuge the vial at a high speed to ensure complete separation of the solid from the supernatant.
-
Sampling and Dilution: Carefully withdraw a known volume of the supernatant (the saturated solution). Dilute this aliquot with a known volume of the solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a calibrated analytical method (e.g., HPLC-UV) to determine the concentration of 6-Acetylmorphine.
-
Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration of diluted sample in mg/mL) x (Dilution factor)
Signaling Pathway for 6-Acetylmorphine
6-Acetylmorphine, like morphine, exerts its effects primarily through the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). The binding of 6-AM to the MOR initiates a signaling cascade that leads to the analgesic and euphoric effects associated with opioids.
Caption: A simplified diagram of the intracellular signaling pathway activated by 6-Acetylmorphine.
References
- 1. This compound | Fineland Chem [finelandchem.com]
- 2. epsilonpigments.com [epsilonpigments.com]
- 3. This compound [dyestuffintermediates.com]
- 4. Cas 6448-95-9,this compound | lookchem [lookchem.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound|6448-95-9|MSDS [dcchemicals.com]
- 7. 6-Monoacetylmorphine - Wikipedia [en.wikipedia.org]
- 8. ovid.com [ovid.com]
- 9. Hydrophobic forms of morphine-6-glucosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 6-ACETYLMORPHINE CAS#: 2784-73-8 [m.chemicalbook.com]
- 11. 6-Acetylmorphine 1.0 mg/ml in Acetonitrile [lgcstandards.com]
- 12. 6-Acetylmorphine, 1.0 mg/mL 1mg/mL acetonitrile, ampule 1mL, certified reference material, Cerilliant 2784-73-8 [sigmaaldrich.com]
- 13. 6-Acetylmorphine solution 1mg/mL in acetonitrile, drug standard CAS#: [m.chemicalbook.com]
- 14. scientificlabs.co.uk [scientificlabs.co.uk]
- 15. 6-Acetylmorphine, 100 μg/mL solution 100 μg/mL in acetonitrile, ampule of 1 mL, certified reference material, Cerilliant® | 2784-73-8 [sigmaaldrich.com]
An In-Depth Technical Guide to the Crystal Structure and Polymorphism of Pigment Red 22
For Researchers, Scientists, and Drug Development Professionals
Abstract: Pigment Red 22 (C.I. 12315) is a monoazo pigment widely utilized in various industrial applications for its distinct yellowish-red hue. This technical guide aims to provide a comprehensive overview of the current scientific understanding of its crystal structure and polymorphism. Despite its commercial importance, detailed crystallographic data for this compound remains scarce in publicly accessible literature. This guide consolidates available information on its chemical nature, synthesis, and the general characteristics of the β-naphthol pigment class to which it belongs, while also highlighting the existing knowledge gaps regarding its solid-state forms.
Introduction
This compound, chemically known as 3-hydroxy-4-((2-methyl-5-nitrophenyl)azo)-N-phenylnaphthalene-2-carboxamide, is a member of the Naphthol AS pigment family. Like other organic pigments, its solid-state properties, including crystal structure and polymorphism, are critical determinants of its coloristic and performance attributes such as tinctorial strength, lightfastness, thermal stability, and solvent resistance. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact these properties. However, a detailed elucidation of the crystal structure and polymorphic behavior of this compound has not been extensively reported in scientific literature.
Molecular Structure and Tautomerism
The chemical structure of this compound (Figure 1) features an azo linkage. However, research on analogous β-naphthol red pigments has demonstrated that these molecules predominantly exist in the keto-hydrazone tautomeric form in the solid state, rather than the azo-enol form.[1][2] This tautomerism is a crucial aspect of their molecular configuration and influences the intermolecular interactions within the crystal lattice.
Synthesis of this compound
The synthesis of this compound is typically achieved through a diazo coupling reaction. The general manufacturing process involves two main stages:
-
Diazotization: 2-Methyl-5-nitrobenzenamine is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in an acidic medium) to form the corresponding diazonium salt.
-
Coupling: The resulting diazonium salt is then reacted with the coupling component, 3-hydroxy-N-phenyl-2-naphthamide (a Naphthol AS derivative).
The final properties of the pigment are highly dependent on the precise conditions of the synthesis and any subsequent finishing treatments, which can influence particle size distribution and potentially the resulting polymorphic form.
Crystal Structure and Polymorphism: A Knowledge Gap
A thorough search of scientific and patent literature reveals a significant lack of publicly available, detailed crystallographic data for this compound. No single-crystal X-ray diffraction studies appear to have been published, which would provide definitive information on its unit cell parameters, space group, and atomic coordinates.
The absence of this data is not uncommon for industrial pigments, primarily due to the inherent difficulty in growing single crystals of sufficient size and quality for diffraction analysis, a consequence of their very low solubility in most solvents.[2]
While polymorphism is a known phenomenon in many organic pigments, including other Naphthol AS pigments, specific polymorphic forms of this compound have not been described or characterized in the reviewed literature. Therefore, a comparative analysis of different polymorphs is not currently possible.
Physicochemical Properties
Despite the lack of detailed crystallographic information, some general physicochemical properties of this compound are reported in technical data sheets from various suppliers. These are summarized in Table 1. It is important to note that these values can vary between different commercial grades of the pigment due to variations in manufacturing processes, particle size, and surface treatment.
Table 1: General Physicochemical Properties of this compound
| Property | Reported Value(s) |
| Molecular Formula | C₂₄H₁₈N₄O₄ |
| Molecular Weight | 426.42 g/mol |
| CAS Number | 6448-95-9 |
| C.I. Number | 12315 |
| Appearance | Red powder |
| Density | 1.34 - 1.50 g/cm³ |
| Heat Resistance | ~140 - 150 °C |
| Light Fastness | 5-6 (on a scale of 1-8) |
| Oil Absorption | 40-55 ml/100g |
Experimental Protocols for Characterization
While specific experimental data for this compound is not available, the following are standard methodologies employed for the characterization of organic pigment crystal structures and polymorphism.
X-Ray Powder Diffraction (XRPD)
XRPD is the primary technique for identifying crystalline phases and analyzing polymorphism in powdered materials.
-
Sample Preparation: The dry pigment powder is packed into a sample holder.
-
Instrumentation: A powder diffractometer with a monochromatic X-ray source (typically Cu Kα radiation) is used.
-
Data Collection: The diffraction pattern is recorded over a range of 2θ angles.
-
Analysis: The resulting diffractogram, a plot of intensity versus 2θ, provides a unique fingerprint for a specific crystalline phase. The presence of different polymorphs would be indicated by distinct diffraction patterns.
Thermal Analysis
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the thermal behavior of the pigment, including melting, decomposition, and phase transitions between polymorphs.
-
DSC Protocol: A small, weighed amount of the pigment is placed in an aluminum pan and heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen). Endothermic or exothermic events are recorded as a function of temperature. Polymorphic transitions would appear as distinct thermal events.
-
TGA Protocol: A sample is heated in a controlled atmosphere on a microbalance. The change in mass is recorded as a function of temperature, providing information on thermal stability and decomposition temperatures.
Spectroscopic Methods
Infrared (IR) and Raman spectroscopy can provide information about the molecular structure and intermolecular interactions, which can differ between polymorphs.
-
FTIR Spectroscopy: The sample is typically analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. The resulting spectrum shows absorption bands corresponding to specific vibrational modes of the molecule.
-
Raman Spectroscopy: A laser is focused on the sample, and the scattered light is analyzed. Raman spectroscopy is particularly sensitive to the crystal lattice vibrations and can be a powerful tool for distinguishing between polymorphs.
Logical Workflow for Polymorph Screening
For researchers investigating the potential polymorphism of this compound, a logical experimental workflow is essential. The following diagram illustrates a typical approach.
Conclusion and Future Outlook
This technical guide has summarized the currently available information on the crystal structure and polymorphism of this compound. It is evident that there is a significant lack of detailed, publicly accessible crystallographic data for this commercially important pigment. The scientific community would greatly benefit from further research in this area, particularly studies focused on:
-
The development of methods to grow single crystals of this compound suitable for single-crystal X-ray diffraction.
-
A systematic polymorph screen using a variety of crystallization techniques.
-
Comprehensive characterization of any identified polymorphs using XRPD, thermal analysis, and spectroscopic methods.
Such studies would not only fill a critical knowledge gap but also provide a foundation for structure-property relationship studies, potentially leading to the development of new pigment grades with enhanced performance characteristics. For professionals in drug development, where understanding polymorphism is paramount for bioavailability and stability, the challenges highlighted for a seemingly simple organic molecule like a pigment underscore the complexities of solid-state chemistry.
References
Thermal Stability and Degradation Pathway of Pigment Red 22: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and degradation pathways of C.I. Pigment Red 22 (CAS No. 6448-95-9), a monoazo pigment belonging to the Naphthol AS pigment category. Due to the limited availability of specific experimental data for this compound in publicly available literature, this guide synthesizes information on the general thermal behavior of Naphthol AS pigments and provides illustrative data from structurally similar pigments.
Introduction to this compound
This compound, chemically known as 3-Hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-N-phenylnaphthalene-2-carboxamide, is a synthetic organic pigment widely used in printing inks, textile printing, and coatings. Its thermal stability is a critical parameter that influences its processing, application, and long-term durability. Understanding its degradation pathway is essential for assessing its environmental and health impacts.
Thermal Stability Analysis
The thermal stability of organic pigments is typically evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These techniques provide quantitative data on the decomposition temperatures and associated thermal events.
Quantitative Thermal Analysis Data
| Thermal Property | Value | Test Method |
| Heat Stability (in Paints) | 200°C | N/A |
| Heat Stability (in HDPE) | 250°C | N/A |
Note: This data is for Pigment Red 170 and is provided for illustrative purposes due to the lack of specific data for this compound.
The thermal decomposition of Naphthol AS pigments generally involves the initial cleavage of the azo bond, which is the most thermally labile part of the molecule.
Degradation Pathway of this compound
The primary degradation pathway of this compound under thermal stress is anticipated to be the homolytic cleavage of the azo bond (-N=N-). This initial fragmentation is followed by subsequent reactions of the resulting radical species. The identification of degradation products is commonly achieved through Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS).
Proposed Degradation Products
Based on the fragmentation patterns of other Naphthol AS pigments, the thermal degradation of this compound is expected to yield a variety of smaller molecules. Key anticipated degradation products include:
-
2-Methyl-5-nitroaniline: Formed from the cleavage of the azo bond on the nitrophenyl side of the molecule.
-
Aniline: Resulting from the cleavage and subsequent reactions of the N-phenylnaphthalene-2-carboxamide moiety.
-
3-Hydroxy-2-naphthoic acid derivatives: Arising from the fragmentation of the naphthol portion of the pigment.
-
Oxides of nitrogen (NOx) and carbon (CO, CO2): Gaseous byproducts from the decomposition of the nitro group and the aromatic rings at higher temperatures.[1]
The following diagram illustrates the proposed initial step of the thermal degradation pathway of this compound.
Caption: Initial thermal degradation of this compound.
Experimental Protocols
This section details the standard methodologies for the key experiments used to characterize the thermal stability and degradation of pigments like this compound.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the pigment by measuring its mass change as a function of temperature.
Methodology:
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in an inert crucible (e.g., alumina (B75360) or platinum).
-
Instrumentation: A thermogravimetric analyzer is used. The system is purged with an inert gas (e.g., nitrogen) at a constant flow rate to prevent oxidation.
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).
-
Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve, rate of mass loss vs. temperature) are analyzed to determine the onset of decomposition, temperatures of maximum decomposition rates, and the percentage of mass loss at different stages.
Caption: Workflow for TGA of this compound.
Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)
Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal degradation of the pigment.
Methodology:
-
Sample Preparation: A very small amount of the pigment (typically 0.1-1.0 mg) is placed in a pyrolysis sample holder.
-
Pyrolysis: The sample is rapidly heated to a specific temperature (e.g., 600°C) in an inert atmosphere (helium) within a pyrolyzer that is directly coupled to a GC/MS system.
-
Gas Chromatography (GC): The pyrolysis products are swept into the GC column where they are separated based on their boiling points and interactions with the stationary phase.
-
Mass Spectrometry (MS): The separated compounds are then introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification.
-
Data Analysis: The chromatogram shows the separated pyrolysis products, and the mass spectrum of each peak is compared to a library of known compounds for identification.
Caption: Workflow for Py-GC/MS of this compound.
Conclusion
While specific quantitative data on the thermal stability of this compound is limited, by analogy with other Naphthol AS pigments, it is expected to exhibit moderate to good thermal stability, suitable for applications where processing temperatures do not significantly exceed 200°C. Its degradation is primarily initiated by the cleavage of the azo bond, leading to the formation of various aromatic compounds. The detailed experimental protocols provided in this guide offer a robust framework for researchers and scientists to conduct their own analyses and further elucidate the thermal properties and degradation mechanisms of this and similar pigments. Further research employing techniques such as TGA-FTIR or TGA-MS would be beneficial for a more comprehensive understanding of the evolved gas species during decomposition.
References
The Photostability and Lightfastness of Naphthol Red 22: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphthol Red 22, also identified by the Colour Index Name Pigment Red 22 (PR22) and CAS number 6448-95-9, is a monoazo pigment belonging to the β-naphthol group.[1] It is characterized by its bright, yellowish-red shade and is utilized in a variety of applications, including printing inks, water-based coatings, and textile printing.[2][3] For scientific and pharmaceutical applications, particularly in the formulation of photosensitive products or color-coded materials, a thorough understanding of its photostability and lightfastness is paramount. This technical guide provides a comprehensive overview of the light-induced degradation of Naphthol Red 22, detailing its fastness properties, standardized testing protocols, and the critical influence of the surrounding medium on its stability.
Core Properties of Naphthol Red 22
Naphthol Red 22 is a synthetic organic pigment with the chemical formula C24H18N4O4.[1] Its molecular structure, characterized by the presence of an azo group (-N=N-) and a naphthol moiety, is the primary determinant of its color and also its susceptibility to photodegradation.
Quantitative Lightfastness and Photostability Data
| Property | Rating System | Value | Reference(s) |
| Lightfastness (Full Shade) | 1-5 Scale (1=Poor, 5=Excellent) | 5 | [2] |
| Lightfastness | 1-8 Scale (1=Poor, 8=Excellent) | 4-5 | [4] |
| Lightfastness | 1-8 Scale (1=Poor, 8=Excellent) | 6 | [5] |
| Weather Resistance | 1-5 Scale (1=Poor, 5=Excellent) | 3 | [4] |
Note: The variability in lightfastness ratings can be attributed to differences in the specific formulation of the pigment, the manufacturing process, the binder system used, and the specific parameters of the lightfastness test conducted.
Experimental Protocols for Photostability and Lightfastness Testing
Standardized methodologies are crucial for the reproducible assessment of pigment photostability. The most relevant standards for testing pigments used in coatings and textiles are ASTM D4303 and ISO 105-B02.
ASTM D4303: Standard Test Methods for Lightfastness of Colorants Used in Artists' Materials
This standard outlines several methods to accelerate the effects of indoor illumination on pigments.[6][7]
Key Methodologies:
-
Test Method C - Xenon-Arc Exposure: This is a widely used method for simulating daylight filtered through window glass.[6]
-
Apparatus: A xenon-arc weathering apparatus equipped with appropriate filters to replicate the desired spectral power distribution.
-
Specimen Preparation: The pigment is dispersed in a suitable binder and applied to a substrate to form a uniform film. A portion of the specimen is shielded from light to serve as an unexposed reference.
-
Exposure Conditions: The specimens are exposed to a controlled irradiance from the xenon lamp. Key parameters such as irradiance level (e.g., 0.80 W/m² at 420 nm), temperature, and relative humidity are maintained according to the standard's specifications.
-
Evaluation: The color change of the exposed area is evaluated against the unexposed portion using instrumental color measurement (spectrophotometer or colorimeter) to calculate the color difference (ΔEab) according to the CIE 1976 Lab color difference equation.[6] Lightfastness is then categorized based on the magnitude of this color change after a specified radiant exposure.[6]
-
ISO 105-B02: Textiles — Tests for colour fastness — Part B02: Colour fastness to artificial light: Xenon arc fading lamp test
This international standard specifies a method for determining the resistance of the color of textiles to the action of an artificial light source representative of natural daylight (D65).[8][9][10] While intended for textiles, its principles are broadly applicable to pigmented coatings.
Key Methodologies:
-
Apparatus: A xenon arc fading lamp test chamber with controlled irradiance, temperature, and humidity.[8]
-
Reference Materials: The test specimens are exposed alongside a set of blue wool references with known lightfastness ratings (typically 1 to 8).[8][11]
-
Exposure Conditions: The exposure cycle, including irradiance levels and environmental conditions, is selected based on the intended application.
-
Evaluation: The lightfastness of the specimen is assessed by comparing the degree of fading of the specimen with that of the blue wool references.[11][12] The lightfastness rating is the number of the blue wool reference that shows a similar amount of color change.
Factors Influencing the Photostability of Naphthol Red 22
The lightfastness of Naphthol Red 22 is not an intrinsic, immutable property but is significantly influenced by its environment.
The Role of the Binder
The binder system in which the pigment is dispersed plays a critical role in its photostability. The binder can:
-
Act as a Protective Barrier: Some binders can physically shield the pigment from UV radiation and oxygen, thereby slowing down the degradation process.
-
Participate in Degradation: Conversely, the degradation of the binder itself can generate free radicals that can attack and degrade the pigment molecule.[13] The interaction between the pigment and the binder's degradation products can accelerate the fading of the color.
The choice of binder, whether it be an acrylic, alkyd, or other polymer system, will therefore have a profound impact on the overall lightfastness of the final product.
Pigment Concentration
The concentration of the pigment in the formulation can also affect its stability. At very low concentrations, a higher proportion of the pigment particles are exposed to light and the surrounding matrix, which can sometimes lead to faster degradation.
Potential Photodegradation Pathway
While a definitive degradation pathway for Naphthol Red 22 has not been extensively published, insights can be drawn from the known behavior of azo dyes and related naphthol compounds. The primary mechanism of degradation is expected to be photo-oxidation.
The process likely involves the following steps:
-
Photoexcitation: The pigment molecule absorbs photons of light, leading to an electronically excited state.
-
Radical Formation: In the presence of oxygen, this excited state can lead to the formation of reactive oxygen species (ROS), such as singlet oxygen and hydroxyl radicals.
-
Attack on the Azo Bond: The azo bond (-N=N-) is often the most labile part of the molecule and is susceptible to cleavage by these reactive species. This cleavage would result in the loss of the chromophore and, consequently, the color.
-
Degradation of Aromatic Rings: The naphthol and other aromatic rings in the structure can also be oxidized, leading to the formation of smaller, colorless degradation products.
Conclusion
Naphthol Red 22 offers a vibrant yellowish-red color but, as with most organic pigments, its photostability is a critical consideration for its application in light-sensitive formulations. While it generally exhibits good lightfastness, particularly in full-shade applications, its performance is highly dependent on the surrounding matrix, most notably the binder system. For researchers, scientists, and drug development professionals, a thorough evaluation of Naphthol Red 22's photostability within the specific intended formulation is essential. Adherence to standardized testing protocols, such as those outlined by ASTM and ISO, will ensure reliable and reproducible data, enabling informed decisions on the suitability of this pigment for applications where color stability is a critical parameter. Further research into the specific degradation pathways of Naphthol Red 22 in various pharmaceutical-grade binders would be of significant value to the scientific community.
References
- 1. This compound [dyestuffintermediates.com]
- 2. mail.bhagwatipigments.com [mail.bhagwatipigments.com]
- 3. epsilonpigments.com [epsilonpigments.com]
- 4. This compound | Fineland Chem [finelandchem.com]
- 5. This compound (pr22) - ORGANIC PIGMENT RED - L COLOR [l-color.com]
- 6. kelid1.ir [kelid1.ir]
- 7. micomlab.com [micomlab.com]
- 8. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 9. ISO 105-B02 | Q-Lab [q-lab.com]
- 10. fyitester.com [fyitester.com]
- 11. wewontech.com [wewontech.com]
- 12. Colour fastness to artificial light according to SS-EN ISO 105-B02 | RISE [ri.se]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Particle Size and Morphology Analysis of Pigment Red 22
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analysis of particle size and morphology of Pigment Red 22, a monoazo pigment from the β-naphthol series. Understanding these physical characteristics is crucial for controlling the performance and application properties of this widely used yellowish-red pigment.
Introduction to this compound
This compound (C.I. 12315) is a synthetic organic pigment valued for its vibrant color, good alkali and soap resistance, and cost-effectiveness.[1] It finds extensive application in printing inks, textile printing, and coatings.[1][2] The particle size and shape of this compound directly influence its key properties, including color strength, opacity, dispersibility, and stability. Therefore, precise characterization of these attributes is essential for quality control and product development.
Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₂₄H₁₈N₄O₄ |
| Molecular Weight | 426.42 g/mol |
| Density | 1.3 - 1.5 g/cm³ |
| Oil Absorption | 34 - 68 g/100g |
| pH Value | 5.0 - 8.0 |
| Heat Resistance | 150 °C |
Note: The values presented are typical ranges and may vary between different commercial grades of this compound.[1][3][4]
Particle Size and Morphology of Naphthol Pigments
This compound belongs to the Naphthol AS pigment family. The morphology of these pigments is influenced by their crystal structure, which is characterized by π-π stacking and hydrogen bonding. This often results in crystalline structures. While specific morphological descriptions for this compound are scarce, related Naphthol Red pigments are known to exist in different polymorphic forms, which can affect their stability and coloristic properties.[5] The synthesis and post-treatment conditions play a critical role in determining the final particle size and shape.
Experimental Protocols for Particle Characterization
The following sections detail the methodologies for analyzing the particle size and morphology of this compound.
Particle Size Analysis by Laser Diffraction
Laser diffraction is a widely used technique for determining the particle size distribution of pigments. It measures the angular variation in the intensity of light scattered as a laser beam passes through a dispersed sample.
Methodology:
-
Sample Preparation (Wet Dispersion):
-
Accurately weigh a representative sample of this compound powder.
-
Select a suitable dispersant in which the pigment is insoluble and does not swell. Common dispersants for organic pigments include deionized water with a surfactant (e.g., sodium dodecyl sulfate) or an organic solvent like isopropanol.
-
Prepare a stock suspension by adding the pigment powder to the dispersant.
-
Disperse the suspension using an ultrasonic bath or probe to break down agglomerates. The duration and power of sonication should be optimized to achieve a stable dispersion without causing particle fracture.
-
-
Instrument Setup:
-
Use a laser diffraction particle size analyzer.
-
Set the appropriate optical model (Mie theory is generally preferred for colored particles). This requires knowledge of the refractive index of both the pigment and the dispersant.
-
Perform a background measurement with the clean dispersant.
-
-
Measurement:
-
Add the dispersed sample dropwise to the measurement cell until the recommended obscuration level is reached.
-
Acquire the scattering data.
-
Perform multiple measurements (typically 3-5) to ensure reproducibility.
-
-
Data Analysis:
-
The instrument software calculates the particle size distribution based on the scattering pattern.
-
Report the results as a volume-based distribution, including key parameters such as D10, D50 (median particle size), and D90 values, as well as the span of the distribution.
-
Morphology Analysis by Scanning Electron Microscopy (SEM)
SEM provides high-resolution images of the particle surface, revealing information about their size, shape, and surface texture.
Methodology:
-
Sample Preparation:
-
Mount a small, representative amount of the this compound powder onto an aluminum SEM stub using double-sided carbon adhesive tape.
-
Gently press the powder onto the tape to ensure good adhesion.
-
Remove any loose powder by tapping the stub or using a gentle stream of compressed gas to prevent contamination of the SEM chamber.
-
For non-conductive organic pigments like this compound, a thin conductive coating (e.g., gold, gold-palladium, or carbon) must be applied using a sputter coater. This prevents charging of the sample surface by the electron beam.
-
-
Imaging:
-
Place the coated stub into the SEM chamber.
-
Evacuate the chamber to a high vacuum.
-
Apply an appropriate accelerating voltage (e.g., 5-15 kV) and select a suitable spot size to achieve the desired resolution and minimize sample damage.
-
Focus the electron beam and acquire images at various magnifications to observe both individual particles and the overall morphology of aggregates.
-
Internal Structure Analysis by Transmission Electron Microscopy (TEM)
TEM allows for the visualization of the internal structure and crystal lattice of pigment particles at a much higher resolution than SEM.
Methodology:
-
Sample Preparation:
-
Disperse a very small amount of this compound powder in a volatile solvent (e.g., ethanol (B145695) or acetone) with the aid of ultrasonication to create a dilute suspension.
-
Place a drop of the suspension onto a TEM grid (typically a carbon-coated copper grid).
-
Allow the solvent to evaporate completely, leaving the pigment particles dispersed on the grid.
-
-
Imaging:
-
Insert the prepared grid into the TEM sample holder and place it in the microscope.
-
Operate the TEM at a suitable accelerating voltage (e.g., 100-200 kV).
-
Acquire bright-field images to observe the overall morphology and size of the primary particles and aggregates.
-
High-resolution TEM (HR-TEM) can be used to visualize the crystal lattice fringes, providing information about the crystallinity of the pigment.
-
Data Presentation
Quantitative data from particle size analysis should be summarized in a clear and structured table for easy comparison.
Table 1: Example of Particle Size Distribution Data for this compound
| Parameter | Value (µm) |
| D10 | [Insert Value] |
| D50 (Median) | [Insert Value] |
| D90 | [Insert Value] |
| Span ((D90-D10)/D50) | [Insert Value] |
Note: Specific values are dependent on the manufacturing process and grade of the pigment.
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for particle size and morphology analysis of this compound.
References
Synthesis of Pigment Red 22 from 2-Methyl-5-nitrobenzenamine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of C.I. Pigment Red 22, a monoazo pigment, from its precursor 2-Methyl-5-nitrobenzenamine. The synthesis involves a two-step process: the diazotization of 2-Methyl-5-nitrobenzenamine followed by an azo coupling reaction with N-phenyl-3-hydroxy-2-naphthamide (Naphthol AS-D). This document details the experimental protocols for each stage, presents key quantitative data in structured tables, and includes visualizations of the chemical pathway and experimental workflow to facilitate a thorough understanding of the process.
Introduction
C.I. This compound, chemically known as 3-Hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-N-phenylnaphthalene-2-carboxamide, is a significant member of the azo pigment family, widely utilized in printing inks, coatings, and plastics due to its vibrant yellowish-red hue and good fastness properties.[1] The synthesis is a classic example of azo chemistry, a cornerstone of industrial organic synthesis.
The process commences with the diazotization of 2-Methyl-5-nitrobenzenamine, also known as Fast Scarlet G Base. This intermediate is a primary aromatic amine that, when treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong mineral acid), forms a reactive diazonium salt. The subsequent coupling of this diazonium salt with a suitable coupling component, in this case, a Naphthol AS derivative, yields the final pigment.
Physicochemical Properties of Reactants and Product
A summary of the key physical and chemical properties of the starting material, coupling component, and the final pigment is provided below.
| Property | 2-Methyl-5-nitrobenzenamine | N-phenyl-3-hydroxy-2-naphthamide (Naphthol AS-D) | C.I. This compound |
| Synonyms | 5-Nitro-o-toluidine, Fast Scarlet G Base | Naphthol AS-D | 3-Hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-N-phenylnaphthalene-2-carboxamide |
| CAS Number | 99-55-8 | 135-61-5 | 6448-95-9 |
| Molecular Formula | C₇H₈N₂O₂ | C₁₇H₁₃NO₂ | C₂₄H₁₈N₄O₄ |
| Molecular Weight | 152.15 g/mol | 263.29 g/mol | 426.43 g/mol |
| Appearance | Yellow crystalline powder | Light beige powder | Red powder |
| Melting Point | 107-109 °C | 246-248 °C | ~250-260 °C (decomposes) |
| Solubility | Insoluble in water, soluble in ethanol, ether | Insoluble in water, soluble in hot toluene, nitrobenzene | Insoluble in water and most organic solvents |
Synthesis Pathway
The synthesis of this compound from 2-Methyl-5-nitrobenzenamine proceeds via a two-step mechanism:
-
Diazotization: Formation of a diazonium salt from 2-Methyl-5-nitrobenzenamine.
-
Azo Coupling: Reaction of the diazonium salt with N-phenyl-3-hydroxy-2-naphthamide.
Figure 1: Overall synthesis pathway for C.I. This compound.
Experimental Protocols
The following protocols are representative of the synthesis of C.I. This compound.
Diazotization of 2-Methyl-5-nitrobenzenamine
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) |
| 2-Methyl-5-nitrobenzenamine | 152.15 | 15.2 | 0.1 |
| Concentrated Hydrochloric Acid (~37%) | 36.46 | 30 | ~0.3 |
| Sodium Nitrite | 69.00 | 7.2 | 0.104 |
| Water (deionized) | 18.02 | 200 | - |
| Ice | - | As needed | - |
Procedure:
-
In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 15.2 g (0.1 mol) of 2-Methyl-5-nitrobenzenamine in 100 mL of water.
-
While stirring, slowly add 30 mL of concentrated hydrochloric acid. The amine will dissolve to form its hydrochloride salt.
-
Cool the mixture to 0-5 °C using an ice-salt bath.
-
In a separate beaker, dissolve 7.2 g (0.104 mol) of sodium nitrite in 100 mL of water and cool the solution to 0-5 °C.
-
Slowly add the sodium nitrite solution dropwise to the stirred amine hydrochloride suspension over 30-60 minutes, maintaining the temperature between 0-5 °C.
-
After the addition is complete, continue stirring for an additional 30 minutes at 0-5 °C.
-
The completion of the diazotization can be confirmed by testing for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess nitrous acid). A slight excess is desirable.
-
The resulting diazonium salt solution should be kept cold and used immediately in the coupling reaction.
Azo Coupling Reaction
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) |
| N-phenyl-3-hydroxy-2-naphthamide | 263.29 | 26.3 | 0.1 |
| Sodium Hydroxide (B78521) | 40.00 | 8.0 | 0.2 |
| Water (deionized) | 18.02 | 400 | - |
| Acetic Acid (optional, for pH adjustment) | 60.05 | As needed | - |
Procedure:
-
In a 1 L beaker, dissolve 26.3 g (0.1 mol) of N-phenyl-3-hydroxy-2-naphthamide in 300 mL of water containing 8.0 g (0.2 mol) of sodium hydroxide. Gentle warming may be required to facilitate dissolution.
-
Cool the resulting solution to 10-15 °C in an ice bath.
-
While stirring vigorously, slowly add the cold diazonium salt solution prepared in the previous step to the Naphthol AS-D solution over approximately 60-90 minutes.
-
A red precipitate of this compound will form immediately.
-
Maintain the temperature below 20 °C during the addition. The pH of the reaction mixture should be maintained in the alkaline range (pH 8-10) to facilitate the coupling reaction. Adjust with additional sodium hydroxide solution or acetic acid if necessary.
-
After the addition is complete, continue stirring the suspension for 1-2 hours to ensure the completion of the reaction.
Work-up and Purification
-
Heat the pigment slurry to 90-95 °C and maintain this temperature for 30-60 minutes to improve the pigment's crystallinity and fastness properties.
-
Allow the slurry to cool to room temperature.
-
Filter the precipitate using a Buchner funnel and wash thoroughly with hot water until the filtrate is neutral and free of soluble salts.
-
Dry the filter cake in an oven at 80-100 °C to a constant weight.
-
The dried product is a fine red powder. The typical yield for this type of reaction is in the range of 90-95%.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure.
Figure 2: Experimental workflow for the synthesis of C.I. This compound.
Safety Considerations
-
2-Methyl-5-nitrobenzenamine: This compound is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.
-
Hydrochloric Acid: Corrosive. Handle with care and appropriate PPE.
-
Sodium Nitrite: Oxidizing agent and toxic. Avoid contact with skin and eyes.
-
Diazonium Salts: Potentially explosive when dry. It is crucial to keep the diazonium salt in solution and at low temperatures at all times. Do not attempt to isolate the solid diazonium salt.
-
Sodium Hydroxide: Corrosive. Handle with care and appropriate PPE.
Conclusion
The synthesis of C.I. This compound from 2-Methyl-5-nitrobenzenamine is a robust and well-established industrial process. By carefully controlling reaction parameters such as temperature, stoichiometry, and pH, a high-quality pigment with desirable coloristic properties can be reliably produced. This technical guide provides a foundational understanding and practical framework for the laboratory-scale synthesis of this important azo pigment. Further optimization of reaction conditions and purification methods may lead to enhanced yields and improved pigment performance characteristics.
References
Methodological & Application
Application Notes and Protocols for the Dispersion of Pigment Red 22 in Polymer Matrices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the dispersion of Pigment Red 22 in various polymer matrices. The protocols are designed to serve as a comprehensive guide for achieving optimal pigment dispersion, which is crucial for consistent coloristic properties and performance of the final polymeric materials.
Introduction to this compound
This compound, a monoazo pigment from the Naphthol AS family, is characterized by its bright, yellowish-red shade and good color strength. Its chemical and physical properties make it suitable for a range of applications, including plastics, coatings, and inks. Achieving a stable and uniform dispersion of this compound is essential to unlock its full color potential and prevent defects in the final product.
Chemical and Physical Properties of this compound:
| Property | Value |
| Chemical Name | N-(4-chloro-2-methylphenyl)-4-[(4-chloro-2-methylphenyl)azo]-3-hydroxynaphthalene-2-carboxamide |
| C.I. Name | This compound |
| CAS Number | 6448-95-9 |
| Molecular Formula | C24H18Cl2N4O2 |
| Density | 1.4 - 1.5 g/cm³ |
| Oil Absorption | 40-55 ml/100g |
| Heat Stability | ~180°C |
Dispersion Methods and Protocols
The choice of dispersion method depends on the polymer matrix, the desired quality of dispersion, and the available equipment. This section details common methods for dispersing this compound in polymer matrices.
High-Speed Mixing for Masterbatch Production
High-speed mixers are commonly used for the preparation of color masterbatches, where a high concentration of pigment is dispersed in a carrier resin. This method is suitable for producing masterbatches in polyolefins like Low-Density Polyethylene (LDPE) and Polypropylene (PP).
Logical Relationship for High-Speed Mixing
Caption: Workflow for preparing this compound masterbatch using a high-speed mixer.
Experimental Protocol: Preparation of a 40% this compound LDPE Masterbatch
Materials and Equipment:
-
This compound powder
-
Low-Density Polyethylene (LDPE) carrier resin (Melt Flow Index: 20-40 g/10 min)
-
Polyethylene wax (PE wax) or Zinc Stearate as a dispersing agent
-
High-speed mixer with a jacket for heating/cooling
-
Twin-screw extruder for pelletizing (optional but recommended for homogeneity)
Procedure:
-
Pre-mixing:
-
Dry blend 40% this compound, 55-58% LDPE carrier resin, and 2-5% dispersing agent (e.g., PE wax) in a container. The exact percentage of the dispersing agent may need to be optimized based on the specific grade of pigment and resin.
-
-
High-Speed Mixing:
-
Set the jacket temperature of the high-speed mixer to 80-100°C.
-
Add the pre-mixed components to the mixer.
-
Start the mixer at a low speed to ensure initial blending.
-
Gradually increase the speed to a high setting (e.g., 1500-3000 rpm). The friction will generate additional heat.
-
Monitor the temperature of the mixture. The target temperature is typically between 120°C and 140°C.
-
Mix for 5-10 minutes at high speed until the pigment is well-wetted and a homogenous, free-flowing powder blend is achieved. The material should not be clumpy or show signs of un-wetted pigment.
-
-
Cooling:
-
Switch to a cooling cycle by running cool water through the mixer jacket.
-
Continue mixing at a low speed until the temperature of the blend is below 50°C.
-
-
Extrusion and Pelletizing (Recommended):
-
For optimal dispersion and ease of handling, the cooled blend should be melt-compounded using a twin-screw extruder.
-
Set a temperature profile on the extruder suitable for LDPE, for example: 150°C (feed zone) to 190°C (die).
-
Feed the blend into the extruder.
-
The extruded strands are cooled in a water bath and then pelletized.
-
Three-Roll Milling for High-Viscosity Polymer Systems
Three-roll mills are highly effective for dispersing pigments in high-viscosity liquid or paste-like polymer systems, such as epoxy resins, PVC plastisols, and unsaturated polyesters. The high shear forces generated between the rollers break down pigment agglomerates.
Experimental Workflow for Three-Roll Milling
Caption: Process flow for dispersing this compound using a three-roll mill.
Experimental Protocol: Dispersion of this compound in an Epoxy Resin
Materials and Equipment:
-
This compound powder
-
Liquid epoxy resin
-
A suitable wetting and dispersing additive for solvent-free epoxy systems
-
Three-roll mill with adjustable gap settings
-
High-speed disperser or planetary mixer for pre-mixing
Procedure:
-
Formulation:
-
A typical starting formulation would be:
-
This compound: 10-20%
-
Wetting and Dispersing Additive: 1-2% (based on pigment weight)
-
Epoxy Resin: 78-89%
-
-
-
Pre-mixing:
-
In a suitable container, combine the epoxy resin and the wetting and dispersing additive.
-
Gradually add the this compound powder while mixing at a moderate speed with a high-speed disperser or planetary mixer until the pigment is fully wetted and a lump-free paste is formed.
-
-
Three-Roll Milling:
-
Set the gaps of the three-roll mill. A typical starting point is a wider gap at the feed roll (e.g., 20-40 µm) and a tighter gap at the apron roll (e.g., 5-10 µm).
-
Set the roller speeds. The speed ratio between the feed, center, and apron rolls is typically around 1:3:9.
-
Introduce the pre-mixed paste into the nip between the feed and center rolls.
-
Collect the dispersed paste from the apron roll using the scraper blade.
-
Pass the material through the mill multiple times (typically 2-4 passes) to achieve the desired level of dispersion. The fineness of grind should be checked after each pass using a Hegman gauge.
-
-
Quality Control:
-
After the final pass, check the fineness of grind. A reading of 7 or higher on the Hegman scale is often desired for high-quality dispersions.
-
Prepare a drawdown of the final dispersion to evaluate color strength and transparency.
-
Bead Milling for Liquid Polymer Systems
Bead mills are effective for producing fine and stable dispersions of pigments in low to medium-viscosity liquid polymer systems. The impact and shear forces generated by the grinding media (beads) lead to efficient deagglomeration of pigment particles.
Bead Milling Process Logic
Caption: Schematic of the bead milling process for pigment dispersion.
Experimental Protocol: Dispersion of this compound in an Acrylic Resin
Materials and Equipment:
-
This compound powder
-
Acrylic resin solution
-
A suitable dispersing agent for acrylic systems
-
Horizontal or vertical bead mill
-
High-speed disperser for pre-mixing
-
Grinding media (e.g., zirconium oxide or glass beads, 0.8-1.2 mm in diameter)
Procedure:
-
Formulation:
-
A typical starting formulation:
-
This compound: 15-25%
-
Dispersing Agent: 2-5% (based on pigment weight)
-
Acrylic Resin Solution: 70-83%
-
-
-
Pre-mixing:
-
In a mixing vessel, combine the acrylic resin solution and the dispersing agent.
-
Slowly add the this compound powder while mixing with a high-speed disperser until a homogeneous pre-dispersion is obtained.
-
-
Bead Milling:
-
Load the grinding chamber of the bead mill with the grinding media to approximately 70-80% of its volume.
-
Pump the pre-dispersion through the bead mill.
-
Set the agitator tip speed to 8-12 m/s.
-
The temperature of the dispersion should be controlled using a cooling jacket, typically maintained below 40°C.
-
Recirculate the dispersion through the mill until the desired particle size distribution is achieved. This can be monitored by taking samples and analyzing them with a particle size analyzer or a Hegman gauge.
-
The milling time will depend on the specific equipment, formulation, and desired fineness, but can range from 30 minutes to several hours.
-
-
Finalization:
-
Once the desired dispersion quality is reached, the product is discharged from the mill, separating it from the grinding media.
-
Data Presentation: Comparison of Dispersion Methods
The effectiveness of each dispersion method can be evaluated based on several parameters. The following table provides a general comparison, though optimal results are highly dependent on the specific formulation and processing conditions.
| Dispersion Method | Typical Polymer System | Pigment Loading | Final Particle Size (D50) | Processing Time | Equipment Cost |
| High-Speed Mixing | Polyolefin Masterbatch | 30-50% | 5-15 µm | Short (5-15 min) | Low |
| Three-Roll Milling | High-Viscosity Pastes (Epoxy, PVC Plastisol) | 10-25% | 1-5 µm | Medium (multiple passes) | Medium |
| Bead Milling | Liquid Resins (Acrylics, Polyesters) | 15-30% | 0.2-1 µm | Long (recirculation) | High |
Note: The final particle size and processing times are indicative and can vary significantly based on the specific equipment, formulation, and operating parameters.
Evaluation of Dispersion Quality
Several methods can be used to assess the quality of the this compound dispersion:
-
Hegman Gauge (Fineness of Grind): A simple and widely used method to determine the presence of coarse particles and agglomerates.
-
Microscopy: Optical or electron microscopy can be used to visually inspect the dispersion and identify undispersed particles.
-
Particle Size Analysis: Techniques like laser diffraction can provide quantitative data on the particle size distribution.
-
Color Strength and Tinting Strength: The coloristic properties of the dispersion are a direct indicator of the dispersion quality. A well-dispersed pigment will exhibit higher color strength.
-
Gloss Measurement: For coating applications, a higher gloss value often indicates a finer and more uniform pigment dispersion.
-
Filter Test: This test measures the pressure increase over a fine screen as the pigmented polymer melt is extruded, providing an indication of the level of undispersed particles.
Troubleshooting Common Dispersion Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor Color Strength | Incomplete deagglomeration of pigment particles. | Increase mixing/milling time, energy input, or number of passes. Optimize the type and concentration of the dispersing agent. |
| Specks or Streaks in the Final Product | Presence of large agglomerates. | Check the fineness of grind. Improve the pre-mixing step. For milling processes, check for worn grinding media or improper gap settings. |
| High Viscosity of the Dispersion | Poor wetting of the pigment; incorrect pigment-to-binder ratio. | Optimize the dispersing agent. Adjust the formulation by slightly reducing the pigment loading or adding a suitable solvent/diluent. |
| Color Shift | Thermal degradation of the pigment. | Reduce the processing temperature and/or residence time, particularly in extrusion and high-speed mixing. Ensure the heat stability of the pigment is not exceeded. |
By following these protocols and guidelines, researchers and scientists can achieve consistent and high-quality dispersions of this compound in a variety of polymer matrices, leading to improved product performance and appearance.
Application Notes and Protocols for the Formulation of Pigment Red 22 in Industrial Coatings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation of Pigment Red 22 in industrial coatings. This document includes detailed information on the pigment's properties, formulation guidelines for both solvent-based and water-based systems, and experimental protocols for dispersion and coating preparation.
Introduction to this compound
This compound (C.I. 12315) is a monoazo pigment that belongs to the β-naphthol pigment series.[1] It is known for its yellowish-red to medium bluish-red shade, good color strength, and cost-effectiveness.[1] Its primary applications include printing inks, textile printing, and various industrial coatings such as air-drying paints and latex paints.[1][2]
Physicochemical and Fastness Properties of this compound
The performance of this compound in an industrial coating is largely determined by its inherent physical and chemical properties, as well as its resistance to various environmental factors. The following tables summarize key quantitative data for this compound.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₂₄H₁₈N₄O₄ |
| Molecular Weight | 426.42 g/mol |
| CAS Number | 6448-95-9 |
| C.I. Name | This compound |
| C.I. Number | 12315 |
| Density | 1.50 g/cm³ |
| Oil Absorption | 45-55 ml/100g |
| pH Value | 6.0-7.0 |
| Heat Resistance | 140-160°C |
Data sourced from multiple references.[1][2][3]
Table 2: Fastness and Resistance Properties of this compound (Scale: 1=Poor, 5=Excellent; Light Fastness: 1=Poor, 8=Excellent)
| Property | Rating |
| Light Fastness | |
| - Full Shade | 5-6 |
| - Reduced Tint | 3-4 |
| Weather Resistance | 3 |
| Chemical Resistance | |
| - Acid Resistance | 4-5 |
| - Alkali Resistance | 4-5 |
| - Water Resistance | 5 |
| - Soap Resistance | 5 |
| Solvent Resistance | |
| - Ethanol | 4 |
| - Ethyl Acetate | 4 |
| - MEK (Methyl Ethyl Ketone) | 3 |
| - Benzene | 3 |
| Other Properties | |
| - Migration Resistance | 4 |
| - Bleeding Resistance | 4 |
Data compiled from multiple sources.[1][2][3]
Experimental Protocols for Formulation and Evaluation
The following protocols provide a general framework for the incorporation of this compound into both solvent-based and water-based industrial coatings. The exact formulation will depend on the specific requirements of the end application.
General Pigment Dispersion Protocol
The quality of the pigment dispersion is critical to the final properties of the coating, such as color strength, gloss, and stability.[4] The dispersion process involves three key stages: wetting, grinding (de-agglomeration), and stabilization.
Equipment:
-
High-speed disperser with a Cowles blade
-
Media mill (e.g., bead mill) with zirconium or glass beads
-
Hegman gauge for assessing fineness of grind
-
Viscometer
Protocol:
-
Wetting Stage:
-
In a suitable vessel, combine the solvent or water, wetting and dispersing agents, and any other liquid additives.
-
Begin agitation at a low speed.
-
Gradually add the this compound powder to the liquid phase, allowing it to be wetted by the vehicle.
-
-
Grinding (De-agglomeration) Stage:
-
Increase the speed of the high-speed disperser to create a vortex and ensure thorough mixing.
-
For optimal dispersion of organic pigments like this compound, transfer the pre-mix to a media mill.[5]
-
Mill the mixture until the desired fineness of grind is achieved. This is typically assessed using a Hegman gauge, with a target of 6+ for many applications.[6]
-
-
Stabilization Stage:
-
Once the desired particle size is reached, the dispersion needs to be stabilized to prevent re-agglomeration. This is achieved through the use of appropriate dispersing agents that provide steric or electrostatic stabilization.
-
Example Formulation and Protocol for a Solvent-Based Industrial Coating
This protocol provides a starting point for a simple solvent-based air-drying enamel.
Table 3: Example Formulation for a Solvent-Based Coating with this compound
| Component | Function | Weight (%) |
| Grind Phase | ||
| Alkyd Resin (medium oil) | Binder/Grinding Vehicle | 30.0 |
| Mineral Spirits | Solvent | 15.0 |
| Dispersing Agent | Additive | 1.5 |
| This compound | Pigment | 10.0 |
| Let-Down Phase | ||
| Alkyd Resin (medium oil) | Binder | 25.0 |
| Mineral Spirits | Solvent | 16.0 |
| Driers (e.g., Cobalt, Zirconium) | Additive | 1.5 |
| Anti-skinning Agent | Additive | 0.5 |
| Total | 100.0 |
Protocol:
-
Grind Phase Preparation:
-
Charge the alkyd resin, mineral spirits, and dispersing agent into a grinding vessel.
-
Mix at low speed until homogeneous.
-
Slowly add the this compound under agitation.
-
Increase the disperser speed and grind until a Hegman reading of 6-7 is achieved.
-
-
Let-Down Phase:
-
In a separate, larger vessel, add the let-down portion of the alkyd resin.
-
While mixing, slowly add the pigment dispersion from the grind phase.
-
Add the remaining mineral spirits to adjust viscosity.
-
Incorporate the driers and anti-skinning agent under gentle agitation.
-
-
Quality Control:
-
Measure the final viscosity, fineness of grind, and color of the coating.
-
Apply the coating to a substrate and evaluate properties such as drying time, gloss, and adhesion.
-
Example Formulation and Protocol for a Water-Based Industrial Coating
This protocol provides a starting point for a simple water-based decorative paint.
Table 4: Example Formulation for a Water-Based Coating with this compound
| Component | Function | Weight (%) |
| Grind Phase | ||
| Water | Solvent | 20.0 |
| Dispersing Agent | Additive | 1.0 |
| Defoamer | Additive | 0.2 |
| This compound | Pigment | 12.0 |
| Let-Down Phase | ||
| Acrylic Emulsion | Binder | 45.0 |
| Water | Solvent | 15.0 |
| Coalescing Agent | Additive | 2.0 |
| Rheology Modifier | Additive | 1.5 |
| Defoamer | Additive | 0.2 |
| Biocide | Additive | 0.1 |
| Total | 100.0 |
Protocol:
-
Grind Phase Preparation:
-
Charge the water, dispersing agent, and defoamer into a grinding vessel.
-
Mix at low speed until homogeneous.
-
Gradually add the this compound powder.
-
Increase the disperser speed and grind to the desired fineness.
-
-
Let-Down Phase:
-
In a separate vessel, add the acrylic emulsion.
-
Under agitation, slowly add the pigment dispersion.
-
Premix the let-down water, coalescing agent, and rheology modifier, then add to the main batch.
-
Add the remaining defoamer and biocide.
-
-
Quality Control:
-
Measure the final pH, viscosity, fineness of grind, and color.
-
Apply the coating and test for properties such as dry time, adhesion, and water resistance.
-
Visualizations of Key Processes and Relationships
Pigment Dispersion Workflow
The following diagram illustrates the key stages in the dispersion of this compound for industrial coatings.
Caption: Workflow for the dispersion of this compound.
Formulation Decision Pathway for Industrial Coatings
This diagram outlines the logical relationships and key considerations when formulating an industrial coating with this compound.
Caption: Decision pathway for formulating with this compound.
Conclusion
This compound is a versatile pigment for a range of industrial coating applications. Successful formulation requires careful consideration of the coating system (solvent-based vs. water-based), appropriate selection of binders and additives, and a well-controlled dispersion process. The provided protocols and data serve as a valuable starting point for researchers and formulators in the development of high-quality coatings featuring this compound. Further optimization will be necessary to meet the specific performance requirements of the intended application.
References
Application Notes and Protocols for Pigment Red 22 in Printing Inks
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of C.I. Pigment Red 22 (PR 22), a synthetic monoazo pigment, and its application in printing inks. This document includes its key properties, formulation guidelines, and detailed experimental protocols for performance evaluation.
Introduction to this compound
This compound, with the C.I. name 12315, is a β-naphthol pigment known for its yellowish-red to medium bluish-red shade.[1] It offers excellent color strength, cost-effectiveness, and has a long history of use in the printing ink industry.[1] PR 22 exhibits good alkali and soap resistance, making it a suitable candidate for applications where such properties are required.[1][2][3] It is commonly used in a variety of printing inks, including those that are water-based, solvent-based, and nitrocellulose (NC)-based, as well as in offset and packaging inks.[1][2][4]
Key Properties of this compound
The performance of this compound in printing inks is dictated by its inherent chemical and physical properties. It is a yellowish-red powder that is insoluble in water.[5][6] A summary of its key quantitative properties is presented in the table below.
| Property | Value |
| C.I. Name | This compound |
| C.I. Number | 12315 |
| CAS Number | 6448-95-9 |
| Molecular Formula | C24H18N4O4 |
| Molecular Weight | 426.42 g/mol |
| Density | 1.34 - 1.5 g/cm³ |
| Oil Absorption | 40-55 g/100g |
| Heat Resistance | 140 - 150 °C |
| Light Fastness (BWS) | 5 - 6 |
| Water Resistance | 4 - 5 |
| Oil Resistance | 2 - 3 |
| Acid Resistance | 3 - 4 |
| Alkali Resistance | 3 - 4 |
| Alcohol Resistance | 4 |
Note: Fastness properties are rated on a scale of 1 to 5 or 1 to 8 (for lightfastness), where a higher number indicates better performance.
Application in Printing Inks
This compound is a versatile pigment utilized in various printing processes due to its favorable characteristics. Its strong, clean red shade is in high demand for packaging and consumer goods.[3]
-
Water-Based Inks: Recommended for use in water-based inks, including flexographic inks. Its good alkali resistance is beneficial in these formulations.[1]
-
Solvent-Based Inks: Also suitable for solvent-based inks, particularly NC-type inks used in gravure printing.[2][4]
-
Offset Inks: Can be incorporated into offset printing inks.[4]
-
Packaging and Publication Inks: Widely applied in printing inks for packaging and publications.[1][3]
The selection of this compound for a specific ink system is dependent on the required performance properties, such as lightfastness, chemical resistance, and the desired color strength.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the performance of this compound in a printing ink formulation.
Preparation of a Water-Based Ink Formulation
This protocol describes a general procedure for preparing a lab-scale batch of water-based printing ink.
Materials and Equipment:
-
This compound
-
Acrylic resin emulsion (binder)
-
Water (solvent)
-
Defoamer
-
Wetting and dispersing agent
-
pH adjuster (e.g., ammonia)
-
High-speed disperser with a Cowles blade
-
Laboratory balance
-
Beakers and other standard laboratory glassware
Procedure:
-
In a beaker, combine the water, wetting and dispersing agent, and defoamer.
-
While stirring at low speed with the high-speed disperser, slowly add the this compound powder to the mixture.
-
Once the pigment is wetted, increase the dispersion speed to achieve a vortex.
-
Disperse the mixture for 30-60 minutes, or until the desired particle size is achieved. Monitor the temperature to ensure it does not exceed 50°C.
-
Reduce the stirring speed and add the acrylic resin emulsion.
-
Adjust the pH of the ink to the desired range (typically 8.0-9.0 for water-based inks) using the pH adjuster.
-
Continue mixing at a low speed for another 15 minutes to ensure homogeneity.
-
Filter the ink to remove any undispersed particles.
Rheological Measurements
Rheological properties are critical for the printability of an ink. These can be measured using a rotational rheometer.
Equipment:
-
Rotational rheometer with cone-and-plate or parallel-plate geometry
Procedure:
-
Calibrate the rheometer according to the manufacturer's instructions.
-
Place a sample of the ink onto the lower plate of the rheometer.
-
Bring the upper plate down to the specified gap setting.
-
Allow the sample to equilibrate to the test temperature (e.g., 25°C).
-
Perform a shear rate sweep to determine the viscosity profile of the ink. A typical range would be from 0.1 to 1000 s⁻¹.
-
Data can be fitted to rheological models such as the Herschel-Bulkley model to determine properties like yield stress.
-
Oscillatory measurements (amplitude and frequency sweeps) can be performed to evaluate the viscoelastic properties (storage modulus G' and loss modulus G'').
Assessment of Color Strength and Gloss
Equipment:
-
Spectrophotometer
-
Glossmeter
-
Ink proofer or drawdown bar
Procedure:
-
Prepare a drawdown of the ink on a standardized substrate (e.g., coated paper) using an ink proofer or drawdown bar to ensure a uniform film thickness.
-
Allow the ink to dry completely.
-
Measure the CIELAB color values (L, a, b*) of the printed sample using a spectrophotometer. The color strength can be compared to a standard.
-
Measure the gloss of the printed surface at a specified angle (e.g., 60°) using a glossmeter.
Evaluation of Lightfastness
This protocol is based on ASTM D3424, which outlines standard test methods for evaluating the relative lightfastness of printed matter.
Equipment:
-
Xenon-arc weathering apparatus
-
Blue Wool Scale standards
Procedure:
-
Prepare printed samples of the ink on the desired substrate.
-
Mount the samples in the xenon-arc apparatus alongside the Blue Wool Scale standards.
-
Expose the samples to a controlled light source that simulates daylight behind window glass (Test Method 3 of ASTM D3424).
-
Periodically evaluate the color change of the samples and compare the fading to that of the Blue Wool standards.
-
The lightfastness is rated on the Blue Wool Scale from 1 (very poor) to 8 (excellent), based on which standard shows a similar degree of fading.
Evaluation of Chemical Resistance
This protocol is based on ASTM F2250, a standard practice for evaluating the chemical resistance of printed inks.
Materials and Equipment:
-
Printed ink samples
-
Test chemicals (e.g., water, ethanol, isopropanol, dilute acid, dilute alkali)
-
Cotton swabs or pads
-
Timer
Procedure:
-
Apply a small amount of the test chemical to a cotton swab.
-
Rub the printed surface with the saturated swab for a specified number of rubs (e.g., 10 double rubs) with a consistent pressure.
-
Visually assess the printed sample for any signs of degradation, such as color transfer to the swab, smudging, or loss of adhesion.
-
Rate the resistance on a scale (e.g., 1 to 5, where 5 is excellent resistance with no visible change).
-
Repeat the test for each chemical to be evaluated.
Visualizations
References
- 1. kelid1.ir [kelid1.ir]
- 2. store.astm.org [store.astm.org]
- 3. Standard - Standard Test Method for Oil Absorption of Pigments by Spatula Rub-out ASTM D281 - Swedish Institute for Standards, SIS [sis.se]
- 4. standards.iteh.ai [standards.iteh.ai]
- 5. store.astm.org [store.astm.org]
- 6. Several important Printing ink test items in ISO standards [en1.nbchao.com]
Application Notes and Protocols for Pigment Red 22 in Textile Printing and Dyeing
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of C.I. Pigment Red 22 (CAS No. 6448-95-9), a monoazo pigment, in textile printing and dyeing processes. These guidelines are intended to support research and development activities by providing key technical data and standardized experimental procedures.
Pigment Properties and Characteristics
This compound is a synthetic organic pigment that exhibits a yellowish to medium bluish-red shade.[1] It is widely used in the textile industry due to its good color strength, stability, and cost-effectiveness.[2]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| C.I. Name | This compound | [3] |
| C.I. Number | 12315 | [3] |
| CAS Number | 6448-95-9 | [3] |
| Chemical Formula | C₂₄H₁₈N₄O₄ | [3] |
| Molecular Weight | 426.42 g/mol | [3] |
| Density | 1.34 - 1.5 g/cm³ | [3] |
| pH Value | 6.0 - 7.0 | [4] |
| Oil Absorption | 45-55 g/100g | [4] |
| Heat Resistance | 140 - 150 °C | [4] |
Quantitative Performance Data
The performance of this compound on textile substrates is critical for its application. The following table summarizes typical fastness properties. It is important to note that the final performance can be influenced by the substrate, binder system, and curing process.
Table 2: Fastness Properties of this compound on Cotton Fabric
| Fastness Property | Test Method | Rating (1-5 Scale, 5=Excellent) | Reference(s) |
| Light Fastness | ISO 105-B02 | 5-6 | [3] |
| Washing Fastness | ISO 105-C06 (A2S, 40°C) | ||
| Color Change | 4-5 | [1] | |
| Staining (Cotton) | 4-5 | [1] | |
| Rubbing Fastness | ISO 105-X12 | ||
| Dry | 4-5 | [1] | |
| Wet | 4-5 | [1] | |
| Perspiration Fastness (Alkaline & Acidic) | ISO 105-E04 | Not Found | |
| Color Change | - | ||
| Staining | - | ||
| Water Resistance | - | 5 | [3] |
| Acid Resistance | - | 3-4 | [3] |
| Alkali Resistance | - | 3-4 | [3] |
Note: While a specific test report provided data for washing and rubbing fastness on a textile product, it was not explicitly stated that this compound was the colorant.[1] The data is presented here as a representative example of expected performance. Further testing is recommended for specific applications.
Experimental Protocols
Textile Printing Protocol
This protocol outlines a general procedure for preparing a pigment printing paste and applying it to a cotton substrate.
3.1.1. Printing Paste Formulation
A typical pigment printing paste consists of the pigment dispersion, a binder, a thickener, and other auxiliaries.[5] The following is a representative formulation:
Table 3: Example Formulation for this compound Printing Paste
| Component | Concentration (% w/w) | Function |
| This compound Dispersion | 1.0 - 5.0 | Colorant |
| Acrylic Binder | 10.0 - 20.0 | Film formation and adhesion |
| Synthetic Thickener | 1.5 - 3.0 | Viscosity control |
| Softener | 1.0 - 2.0 | Improves fabric hand-feel |
| Fixative | 1.0 - 2.0 | Enhances fastness properties |
| Deionized Water | To 100 | Vehicle |
3.1.2. Experimental Workflow for Textile Printing
References
Application Notes and Protocols: Pigment Red 22 as a Colorant for Plastics and Rubbers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pigment Red 22 (C.I. 12315; CAS No. 6448-95-9) is a monoazo pigment that provides a yellowish-red or scarlet shade.[1][2][3] It is utilized in the coloration of various materials, including plastics and rubbers, due to its good color strength and cost-effectiveness.[2] These application notes provide detailed information on the properties, performance, and recommended testing protocols for this compound in polymeric materials. The information is intended to guide researchers and scientists in evaluating and utilizing this pigment for their specific applications.
Physicochemical Properties
A summary of the general physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding the pigment's behavior during processing and in the final application.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| C.I. Name | This compound |
| C.I. Number | 12315 |
| CAS Number | 6448-95-9 |
| Chemical Formula | C₂₄H₁₈N₄O₄ |
| Molecular Weight | 426.42 g/mol |
| Density | 1.34 - 1.50 g/cm³[1][4] |
| Oil Absorption | 40 - 55 ml/100g[1][5][6] |
| pH Value | 6.0 - 8.0[5] |
Performance in Plastics and Rubbers
The performance of this compound in plastics and rubbers is characterized by its fastness properties, which indicate its resistance to various environmental and chemical factors. A summary of these properties is provided in Table 2. It is important to note that these values can vary depending on the specific polymer, the concentration of the pigment, and the presence of other additives.
Table 2: Fastness Properties of this compound in Polymeric Systems
| Property | Rating/Value | Test Method Reference |
| Heat Stability | 140 - 160°C[2][6][7] | ISO 787-21 |
| Lightfastness (Full Shade) | 5 - 6 (on a scale of 1-8)[1][4] | ISO 105-B02 |
| Lightfastness (Reduced Shade) | 4 - 5 (on a scale of 1-8)[3] | ISO 105-B02 |
| Migration Resistance | 4 (on a scale of 1-5)[2] | ISO 183 |
| Water Resistance | 4 - 5 (on a scale of 1-5)[4][6] | ISO 787-15 |
| Oil Resistance | 2 - 3 (on a scale of 1-5)[4][6] | ISO 787-5 |
| Acid Resistance | 3 - 4 (on a scale of 1-5)[4][6] | Internal Methods |
| Alkali Resistance | 3 - 4 (on a scale of 1-5)[4][6] | Internal Methods |
| Alcohol Resistance | 4 (on a scale of 1-5)[4] | Internal Methods |
Experimental Protocols
The following are detailed protocols for evaluating the key performance properties of this compound in plastics and rubbers.
Protocol for Preparation of Pigmented Plastic/Rubber Samples
A consistent and well-dispersed sample is critical for accurate testing. The following is a general protocol for preparing pigmented samples.
Materials and Equipment:
-
Polymer resin (e.g., polyethylene, polypropylene, PVC, natural rubber)
-
This compound
-
Two-roll mill or internal mixer (e.g., Brabender)
-
Compression molding press
-
Standard mold for test plaques
Procedure:
-
Predrying: Dry the polymer resin according to the manufacturer's specifications to remove any moisture.
-
Masterbatch Preparation (Recommended): For optimal dispersion, it is recommended to first prepare a masterbatch with a higher concentration of this compound (e.g., 20-40%) in the desired polymer. This can be done using a twin-screw extruder or a similar compounding equipment.
-
Compounding:
-
Direct Compounding: If not using a masterbatch, pre-blend the polymer resin with the desired concentration of this compound (typically 0.1% to 2.0% for full shades).
-
Let-down: If using a masterbatch, calculate the required amount of masterbatch and natural polymer to achieve the final target pigment concentration.
-
-
Milling/Mixing:
-
Plastics: Process the blend on a two-roll mill or in an internal mixer at a temperature appropriate for the polymer until a homogeneous color is achieved.
-
Rubbers: Masticate the rubber on a two-roll mill, then add the pigment and other compounding ingredients (e.g., curing agents, fillers) and mill until a uniform dispersion is obtained.
-
-
Molding: Compression mold the compounded material into test plaques of a specified thickness (e.g., 2 mm) at the appropriate temperature and pressure for the polymer.
-
Conditioning: Condition the molded plaques at a standard temperature and humidity (e.g., 23°C and 50% RH) for at least 24 hours before testing.
Protocol for Heat Stability Assessment
This protocol determines the resistance of this compound to color change at elevated processing temperatures.
Materials and Equipment:
-
Pigmented polymer plaques (prepared as in 4.1)
-
Laboratory oven with precise temperature control
-
Spectrophotometer or colorimeter
-
Grey scale for assessing change in color (ISO 105-A02)
Procedure:
-
Cut the pigmented plaque into several smaller test specimens.
-
Retain one specimen as the unexposed control.
-
Place the remaining specimens in the laboratory oven at a series of increasing temperatures (e.g., 140°C, 150°C, 160°C, etc.) for a fixed dwell time (e.g., 10 minutes).
-
After the dwell time, remove the specimens and allow them to cool to room temperature.
-
Visually compare the color of the heat-exposed specimens to the unexposed control under a standard light source.
-
Quantify the color change using a spectrophotometer, calculating the color difference (ΔE) according to ASTM D2244.[8][9][10][11] A ΔE value of 3.0 or greater is often considered a significant color change.
-
Alternatively, assess the color change using the ISO 105-A02 grey scale.[12][13][14][15][16]
-
The heat stability is reported as the highest temperature at which no significant color change is observed.
Protocol for Lightfastness Evaluation
This protocol assesses the resistance of this compound to color fading when exposed to light.
Materials and Equipment:
-
Pigmented polymer plaques
-
Accelerated weathering apparatus (e.g., Xenon arc or QUV)
-
Blue Wool Scale (ISO 105-B02)
-
Opaque mask
-
Spectrophotometer or colorimeter
Procedure:
-
Mount the pigmented plaques in the sample holders of the accelerated weathering apparatus.
-
Cover a portion of each plaque with an opaque mask to serve as the unexposed reference area.
-
Simultaneously expose the Blue Wool Scale standards.
-
Expose the samples to a controlled cycle of light and, if applicable, moisture, according to a standard such as ASTM D4329 for plastics.
-
Periodically remove the samples and assess the degree of fading by comparing the exposed area to the masked area.
-
The lightfastness is rated by identifying which Blue Wool standard shows a similar degree of fading to the sample. The rating is from 1 (very poor) to 8 (excellent).
-
The color change can also be quantified using a spectrophotometer to measure the ΔE* between the exposed and unexposed areas.
Protocol for Migration Resistance Testing
This protocol evaluates the tendency of this compound to bleed or migrate from a plasticized polymer into a material in contact with it. This is particularly relevant for flexible PVC applications.[17]
Materials and Equipment:
-
Pigmented plasticized PVC plaques
-
White, unpigmented plasticized PVC plaques
-
Glass plates
-
Laboratory oven
-
Weight (to apply pressure)
-
Grey scale for assessing staining (ISO 105-A03)
Procedure:
-
Place a pigmented PVC plaque in direct contact with a white, unpigmented PVC plaque.
-
Sandwich the pair of plaques between two glass plates.
-
Place a weight on top of the glass plates to ensure firm contact.
-
Place the entire assembly in an oven at a specified temperature (e.g., 70°C) for a set period (e.g., 24 hours).
-
After the test period, remove the assembly from the oven and allow it to cool.
-
Separate the plaques and visually assess the white PVC plaque for any color staining.
-
Rate the degree of staining using the ISO 105-A03 grey scale, where a rating of 5 indicates no migration and 1 indicates severe migration.
Dispersion Considerations
Achieving a good dispersion of this compound is crucial for obtaining optimal color strength, gloss, and physical properties of the final product. Agglomerates of pigment particles can lead to specks, reduced color yield, and lower mechanical strength.
Key factors for good dispersion include:
-
Pigment Quality: The physical form of the pigment (e.g., particle size distribution, surface treatment) can significantly impact its dispersibility.
-
Dispersion Equipment: The use of high-shear mixing equipment, such as twin-screw extruders, Banbury mixers, or three-roll mills, is recommended.
-
Processing Parameters: Temperature, mixing time, and shear rate should be optimized for the specific polymer and equipment.
-
Wetting and Dispersing Agents: The use of appropriate additives can aid in the wetting of the pigment particles by the polymer matrix and prevent re-agglomeration.
Recommended Applications
Based on its properties, this compound is suitable for a range of plastic and rubber applications where high heat stability is not a primary requirement.
-
Plastics: Recommended for polyolefins (polyethylene, polypropylene), and PVC. Its use in engineering plastics with higher processing temperatures may be limited by its heat stability.
-
Rubbers: Suitable for coloring various types of synthetic and natural rubbers. The impact of the pigment on the curing characteristics of the rubber compound should be evaluated.
Safety Information
For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the manufacturer.[18] General handling precautions include:
-
Avoid creating dust.
-
Use in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a respirator if dust is generated.[18]
Disclaimer
The information provided in these application notes is for guidance only. It is based on publicly available data and standard testing methodologies. Users should conduct their own tests to determine the suitability of this compound for their specific formulations and applications. The performance of the pigment can be influenced by the specific grade of the pigment, the type of polymer, the presence of other additives, and the processing conditions.
References
- 1. This compound (pr22) - ORGANIC PIGMENT RED - L COLOR [l-color.com]
- 2. This compound | Fineland Chem [finelandchem.com]
- 3. hengyitek.com [hengyitek.com]
- 4. This compound - SY Chemical Co., Ltd. [sypigment.com]
- 5. epsilonpigments.com [epsilonpigments.com]
- 6. This compound|Fast Red N|CAS No.6448-95-9 [xcolorpigment.com]
- 7. This compound | 6448-95-9 | Benchchem [benchchem.com]
- 8. infinitalab.com [infinitalab.com]
- 9. micomlab.com [micomlab.com]
- 10. ASTM D2244 - Calculation of Color Tolerances - ICC Evaluation Service, LLC (ICC-ES) [icc-es.org]
- 11. standards.iteh.ai [standards.iteh.ai]
- 12. shop.jamesheal.com [shop.jamesheal.com]
- 13. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 14. IS/ISO 105-A02: Textiles- Tests for colour fastness Part A02- Grey scales for assessing change in colour (Superseding IS 768 : Bureau of Indian Standards : Free Download, Borrow, and Streaming : Internet Archive [archive.org]
- 15. caimi.net [caimi.net]
- 16. Grey Scale For Assessing Change In Color ISO 105/A02 GB/T250 (Color Card-Color checker)-INTEKE INSTRUMENT [inteke.com]
- 17. dz-bathsheet.com [dz-bathsheet.com]
- 18. chemicalbook.com [chemicalbook.com]
Application Note: Quantitative Analysis of Pigment Red 22
ANP-PR22-001
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the quantitative analysis of C.I. Pigment Red 22 (CAS No. 6448-95-9), a monoazo pigment used in various industrial applications, including cosmetics and printing inks.[1][2][3] The primary analytical techniques covered are High-Performance Liquid Chromatography (HPLC) with UV-Vis detection and UV-Visible (UV-Vis) Spectrophotometry. These methods are essential for quality control, formulation development, and regulatory compliance.
Introduction to this compound
This compound, also known as Naphthol Red, is a synthetic organic pigment belonging to the β-naphthol series.[2] Its chemical structure, 3-Hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-N-phenylnaphthalene-2-carboxamide, gives it a characteristic yellowish-red to medium bluish-red shade.[2] It is widely used as a colorant in cosmetics, personal care products, and various types of printing inks.[1][2][4] Accurate and precise quantification of this compound is crucial for ensuring product quality, safety, and performance.
Analytical Techniques for Quantification
The quantification of this compound in various matrices can be effectively achieved using several analytical techniques. The choice of method depends on factors such as the required sensitivity, selectivity, and the complexity of the sample matrix.
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for its high selectivity and sensitivity. HPLC separates this compound from other components in a mixture before quantification, making it ideal for complex matrices like cosmetics. A reverse-phase HPLC method is commonly employed.[5][6]
-
UV-Visible (UV-Vis) Spectrophotometry: This technique is a simpler and faster method for quantifying this compound in solutions where it is the primary absorbing species. It relies on measuring the absorbance of light at a specific wavelength.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol details a reverse-phase HPLC method for the separation and quantification of this compound.[5][6]
Principle
Reverse-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. This compound, being a relatively non-polar molecule, is retained on the column and then eluted by the mobile phase. Quantification is achieved by comparing the peak area of the analyte in the sample to that of known standards using a UV-Vis detector.
Experimental Protocol
3.2.1. Instrumentation & Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
Analytical balance (4 decimal places).
-
Volumetric flasks, pipettes, and syringes.
-
Syringe filters (0.45 µm, PTFE or nylon).
-
HPLC vials.
-
HPLC grade Acetonitrile (MeCN), Water, and Phosphoric Acid (H₃PO₄) or Formic Acid for MS-compatible methods.[5][6]
-
This compound analytical standard.
3.2.2. Standard Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with a suitable solvent (e.g., Acetonitrile or a mixture of Acetonitrile/Water). Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.
3.2.3. Sample Preparation (Example: Cosmetic Cream)
-
Accurately weigh approximately 1 g of the sample into a 50 mL centrifuge tube.
-
Add 20 mL of a suitable extraction solvent (e.g., Acetonitrile or Tetrahydrofuran) and vortex for 5 minutes to disperse the sample.
-
Sonicate the mixture for 30 minutes to ensure complete extraction of the pigment.
-
Centrifuge the sample at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant. If necessary, repeat the extraction process on the residue to ensure complete recovery.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
3.2.4. Chromatographic Conditions
| Parameter | Condition |
|---|---|
| HPLC Column | Newcrom R1 or equivalent C18, 5 µm, 4.6 x 150 mm[5] |
| Mobile Phase | Isocratic: Acetonitrile / Water / Phosphoric Acid (e.g., 70:30:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV-Vis at λmax (e.g., 540 nm)[7] |
| Run Time | 10 minutes |
3.2.5. Calibration and Quantification
-
Inject the series of working standard solutions into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of this compound.
-
Perform a linear regression analysis on the calibration curve to obtain the equation (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.
-
Inject the prepared sample solution.
-
Quantify the amount of this compound in the sample using the calibration curve equation.
Data Summary
The following table summarizes typical performance characteristics for an HPLC-UV method.
| Parameter | Typical Value | Description |
| Linearity (R²) | > 0.995 | The correlation coefficient of the calibration curve. |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 0.5 - 2.0 µg/mL | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. |
| Precision (%RSD) | < 5% | The relative standard deviation of replicate measurements. |
| Accuracy/Recovery (%) | 95 - 105% | The percentage of the true amount of analyte recovered from a spiked sample matrix. |
UV-Visible Spectrophotometry Protocol
Principle
This method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light. The concentration of this compound is determined by measuring its absorbance at the wavelength of maximum absorbance (λmax).
Experimental Protocol
4.2.1. Instrumentation & Materials
-
UV-Vis Spectrophotometer (double beam recommended).
-
Matched quartz or glass cuvettes (1 cm path length).
-
Analytical balance, volumetric flasks, and pipettes.
-
This compound analytical standard.
-
A suitable solvent (e.g., Acetone, Tetrahydrofuran, or other appropriate organic solvent).
4.2.2. Standard and Sample Preparation
-
Determine λmax: Prepare a dilute solution of this compound in the chosen solvent. Scan the solution in the spectrophotometer from 350 nm to 700 nm to determine the wavelength of maximum absorbance (λmax).
-
Prepare Standards: Prepare a stock solution and a series of working standards (e.g., 0.5, 1, 2, 5, 10 µg/mL) in the same manner as for the HPLC method, using the chosen spectroscopic solvent as the diluent.
-
Prepare Sample: Extract the pigment from the sample matrix as described in section 3.2.3. Dilute the extract with the spectroscopic solvent to ensure the absorbance reading falls within the linear range of the instrument (typically 0.2 - 0.8 A.U.).
4.2.3. Measurement Procedure
-
Set the spectrophotometer to the predetermined λmax.
-
Use the pure solvent as a blank to zero the instrument.
-
Measure the absorbance of each standard and the sample solution.
4.2.4. Calibration and Quantification
-
Construct a calibration curve by plotting absorbance against the concentration of the standards.
-
Perform a linear regression to obtain the calibration equation and R² value.
-
Calculate the concentration of this compound in the sample solution using the equation and account for any dilution factors.
Data Summary
The following table summarizes typical performance characteristics for a UV-Vis spectrophotometric method.
| Parameter | Typical Value | Description |
| λmax | ~540 nm | Wavelength of maximum absorbance (matrix dependent).[7] |
| Linearity (R²) | > 0.99 | The correlation coefficient of the calibration curve. |
| Limit of Detection (LOD) | 0.2 - 1.0 µg/mL | The lowest concentration that can be reliably detected. |
| Limit of Quantification (LOQ) | 1.0 - 5.0 µg/mL | The lowest concentration that can be quantified with acceptable precision. |
| Precision (%RSD) | < 10% | The relative standard deviation of replicate measurements. |
Visualizations
Caption: General experimental workflow for pigment quantification.
Caption: Logical relationship between analytical techniques.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Fineland Chem [finelandchem.com]
- 3. This compound|Fast Red N|CAS No.6448-95-9 [xcolorpigment.com]
- 4. cosmeticsinfo.org [cosmeticsinfo.org]
- 5. Separation of C.I. This compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. C.I. This compound | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
Advanced Chromatographic and Mass Spectrometric Methods for the Analysis of Red Pigments
Application Notes and Protocols for Researchers in Life Sciences and Drug Development
The accurate identification and quantification of red pigments are crucial across various scientific disciplines, from food science and quality control to pharmacology and drug discovery. The diverse chemical nature of these compounds, which include anthocyanins, betalains (B12646263), and carotenoids, necessitates robust and sensitive analytical techniques. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) have emerged as the gold standard for the analysis of these vibrant molecules.
This document provides detailed application notes and standardized protocols for the analysis of red pigments using HPLC and UHPLC-MS/MS. It is intended to guide researchers, scientists, and professionals in drug development in setting up and executing reliable analytical workflows for the qualitative and quantitative assessment of these compounds in various matrices.
Analysis of Anthocyanins
Anthocyanins are water-soluble flavonoids responsible for the red, purple, and blue colors in many fruits, vegetables, and flowers.[1][2] Their analysis is critical for food quality assessment and for research into their potential health benefits as dietary antioxidants.[2][3]
High-Performance Liquid Chromatography (HPLC) Method
HPLC with UV-Vis detection is a widely used technique for the separation and quantification of anthocyanins. A key advantage of HPLC is its ability to separate over 50 individual anthocyanins and their derivatives in a single analytical run.[4]
Experimental Protocol: HPLC-DAD Analysis of Anthocyanins in Red Wine
This protocol is adapted for the analysis of anthocyanins in red and rosé wines.[5]
1. Sample Preparation:
-
For clear wine samples, no preparation is needed. Directly transfer the sample to an HPLC vial.[5]
-
For cloudy samples, filter through a 0.45 µm membrane filter before injection. Discard the initial portion of the filtrate.[5]
2. HPLC Conditions:
-
Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[3][4]
-
Mobile Phase A: Water/Formic Acid/Acetonitrile.[5] A common composition is 10% formic acid in water.[3]
-
Mobile Phase B: Acetonitrile.[5]
-
Gradient Elution: A gradient elution is typically employed to separate the various anthocyanins and their derivatives.
-
Flow Rate: Typically 1 mL/min.
-
Detection: Diode Array Detector (DAD) or UV-Vis detector at 518 nm or 530 nm.[1][5]
-
Injection Volume: 10 to 200 µL, depending on the color intensity of the wine.[5]
3. Quantification:
-
Quantification is achieved by creating a calibration curve with external standards of known anthocyanins.
UHPLC-MS/MS Method
For more complex matrices or when higher sensitivity and specificity are required, UHPLC-MS/MS is the preferred method. It allows for the identification and quantification of anthocyanins even at low concentrations.
Experimental Protocol: UHPLC-MS/MS Analysis of Anthocyanins in Plant Extracts
This protocol is a general guideline for the analysis of anthocyanins from plant materials.
1. Sample Preparation (Ultrasonic Assisted Extraction):
-
Grind 200 mg of the plant material (e.g., xylem) into a fine powder in liquid nitrogen.[6]
-
Transfer the powder to 2 mL of methanol (B129727) containing 1% HCl and store at 4°C in the dark for 12 hours.[6]
-
Add 2 mL of ddH2O and 4 mL of chloroform (B151607) to the mixture.[6]
-
Perform ultrasonic extraction for 1 hour, followed by centrifugation at 12,000 g for 20 minutes.[6]
-
Collect the supernatant for analysis.
2. UHPLC-MS/MS Conditions:
-
Column: A sub-2 µm particle size C18 column (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to resolve the target anthocyanins.
-
Flow Rate: Typically 0.2-0.4 mL/min.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is commonly used.
Analysis of Betalains
Betalains are water-soluble nitrogen-containing pigments found in plants of the order Caryophyllales, with beetroot being a primary source.[7][8] They are divided into red-violet betacyanins and yellow-orange betaxanthins.[7][9]
HPLC-MS Method for Betalain Profiling
HPLC coupled with mass spectrometry is a powerful tool for identifying the diverse range of betalains present in different plant parts and cultivars.[9]
Experimental Protocol: HPLC-MS Analysis of Betalains in Beetroot
This protocol is based on the analysis of betalains in different parts of beetroot.[9]
1. Sample Preparation:
-
Extraction is typically performed using a methanol-water mixture.
-
Solid-phase extraction (SPE) can be used for sample clean-up and concentration.[10]
2. HPLC Conditions:
-
Column: Reversed-phase C18 column.[7]
-
Detection: Monitored at 540 nm for betacyanins and 474 nm for betaxanthins.[7]
3. Mass Spectrometry:
-
Electrospray ionization (ESI) is commonly used.
UHPLC-MS/MS Method for Quantitative Analysis
UHPLC-MS/MS provides high sensitivity and is suitable for the quantification of betalains in complex biological matrices like plasma.[11][12]
Experimental Protocol: UHPLC-MS/MS Analysis of Betalains in Biological Samples
This protocol is designed for the sensitive detection of betalains and their metabolites.[8][13]
1. Sample Preparation:
-
Methanolic solvent extraction is a common first step.[8][13]
-
For complex matrices, column chromatography can be used for initial purification.[8][13]
2. UHPLC-MS/MS Conditions:
-
Column: Hypersil GOLD aQ™ column (50 × 2.1 mm, 1.9 μm).[8]
-
Gradient Program: An isocratic gradient of 10% B for 10 min, followed by a linear gradient from 10% to 100% B over 30 min, and then 100% B for an additional 10 min.[8][13]
-
Mass Spectrometry: Triple quadrupole (TSQ) mass spectrometer with a scan range of m/z 50–1800.[8][13]
Analysis of Carotenoids
Carotenoids are lipid-soluble pigments responsible for the yellow, orange, and red colors in many plants. Their analysis is often challenging due to their susceptibility to degradation and the presence of numerous isomers.
UHPLC-MS/MS Method for Carotenoid Profiling
UHPLC-MS/MS is a highly effective technique for the separation and identification of various carotenoids in complex mixtures.[14]
Experimental Protocol: UHPLC-MS/MS Analysis of Carotenoids in Plant Tissues
This protocol is suitable for the analysis of carotenoid-derived hormones and apocarotenoids in plants.[15]
1. Sample Preparation (Ultrasound-Assisted Extraction and Solid-Phase Extraction):
-
Lyophilize and powder the plant tissue.[16]
-
Perform ultrasound-assisted extraction followed by solid-phase extraction for sample cleanup.[15]
2. UHPLC-MS/MS Conditions:
-
Column: ACQUITY UPLC BEH C₁₈ column (100 × 2.1 mm, 1.7 μm).[16]
-
Column Temperature: 35°C.[15]
-
Flow Rate: 0.2 mL/min.[15]
-
Mass Spectrometry: A hybrid quadrupole-Orbitrap mass spectrometer can provide high-resolution data for accurate identification.[15] Ionization can be achieved using electrospray ionization (ESI), atmospheric pressure chemical ionization (APCI), or atmospheric pressure photoionization (APPI).[14]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the analysis of different red pigments.
Table 1: Quantitative Data for Betalain Analysis by UHPLC-MS/MS in Beta vulgaris L. Peels and Pomaces [8][13]
| Compound | Average Concentration (mg/g dry weight) |
| Betanin | 4.31 ± 2.15 |
| Isobetanin | 1.85 ± 2.20 |
| 2,17-bidecarboxy-neobetanin | 0.71 ± 0.02 |
| Betanidin | 0.71 ± 0.03 |
| 2-O-glucosyl-betanin | 0.40 ± 0.10 |
| Isobetanidin | 0.36 ± 1.26 |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Carotenoids and Fat-Soluble Vitamins by HPLC-MS/MS [17]
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| Astaxanthin | 0.001 | 0.003 |
| Zeaxanthin | 0.422 | 1.406 |
Table 3: Quantitative Data for Synthetic Dyes by LC/MS/MS [18]
| Dye | LOD (ng/mL) | LOQ (ng/mL) |
| Disperse Red 1 | - | - |
| Disperse Red 17 | - | - |
| Disperse Blue 124 | - | - |
| Disperse Blue 35 | - | - |
| Disperse Yellow 49 | - | - |
| Disperse Orange | - | - |
| Disperse Orange 37 | - | - |
| Range for 47 Dyes | 0.02 - 1.35 | 0.06 - 4.09 |
Note: Specific values for all individual dyes were not provided in the source.
Experimental Workflows
The following diagrams illustrate the general experimental workflows for the analysis of red pigments.
References
- 1. HPLC Method for Analysis of Anthocyanins (Keracyanin, Delphinidin, Petunidin, Malvidin) on Primesep 100 Column | SIELC Technologies [sielc.com]
- 2. agilent.com [agilent.com]
- 3. ymcamerica.com [ymcamerica.com]
- 4. High-Performance Liquid Chromatography (HPLC) for Pigment Analysis Of Red Wine - Rubicon Science [rubiconscience.com.au]
- 5. HPLC-Determination of nine major Anthocyanins in red and rosé wines (Type-II) | OIV [oiv.int]
- 6. 2.5. HPLC Analysis of Anthocyanin Contents [bio-protocol.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Method Validation and Characterization of Red Pigment in Beta vulgaris Peels and Pomaces by HPLC-UV and UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC-MS(n) Identification of Betalain Profile of Different Beetroot (Beta vulgaris L. ssp. vulgaris) Parts and Cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Method Validation and Characterization of Red Pigment in Beta vulgaris Peels and Pomaces by HPLC-UV and UHPLC-MS/MS [41.89.160.13:8080]
- 14. researchgate.net [researchgate.net]
- 15. DSpace [repository.kaust.edu.sa]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Development of an Advanced HPLC–MS/MS Method for the Determination of Carotenoids and Fat-Soluble Vitamins in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. lcms.cz [lcms.cz]
Application Notes and Protocols for In-Situ Identification of Red Pigments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in-situ identification of red pigments using non-invasive spectroscopic techniques. The following sections detail the principles and applications of Raman Spectroscopy, X-ray Fluorescence (XRF) Spectroscopy, and Fiber Optics Reflectance Spectroscopy (FORS) for the analysis of red colorants in various matrices, with a particular focus on applications in cultural heritage and material science.
Introduction
The identification of red pigments is crucial in a multitude of fields, from the authentication and conservation of artworks to the quality control of materials. In-situ analysis, which allows for the non-destructive investigation of materials in their original context, is often a critical requirement. This document outlines the application of three powerful spectroscopic techniques for this purpose: Raman spectroscopy, X-ray fluorescence (XRF), and fiber optics reflectance spectroscopy (FORS). Each technique provides complementary information, and their combined use can lead to unambiguous identification of red pigments.
Spectroscopic Techniques for Red Pigment Identification
Raman Spectroscopy
Raman spectroscopy is a non-destructive analytical technique that provides detailed information about the molecular composition of a sample.[1] It is based on the inelastic scattering of monochromatic light, usually from a laser source.[2] The resulting Raman spectrum provides a unique molecular fingerprint of the material being analyzed. This technique is particularly valuable for identifying both inorganic and organic pigments.[3][4]
Key Advantages:
-
High specificity for molecular identification.
-
Non-destructive and non-invasive.[2]
-
Can analyze very small sample areas.[2]
-
Fiber optics can be used for remote analysis.[2]
Limitations:
-
Fluorescence from the sample or binding media can interfere with the Raman signal, although the use of different laser wavelengths (e.g., 785 nm or 1064 nm) can mitigate this issue.[5][6]
-
Some pigments may be susceptible to photodegradation under high laser power.[7]
X-ray Fluorescence (XRF) Spectroscopy
X-ray fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials.[8] The sample is irradiated with X-rays, causing the elements within it to emit characteristic secondary (or fluorescent) X-rays. By measuring the energy and intensity of these emitted X-rays, the elemental makeup of the sample can be determined.[9] For pigment analysis, the presence of certain elements can be indicative of specific pigments (e.g., mercury (Hg) for vermilion, or iron (Fe) for red ochre).[9][10]
Key Advantages:
Limitations:
-
Provides elemental information, not molecular structure; therefore, it can be difficult to distinguish between pigments with similar elemental compositions.
-
Limited sensitivity for light elements.[6]
-
The analysis depth can be significant, potentially leading to signals from underlying layers.
Fiber Optics Reflectance Spectroscopy (FORS)
Fiber Optics Reflectance Spectroscopy (FORS) is a non-invasive analytical technique that measures the spectrum of light reflected from a surface.[11] The resulting reflectance spectrum is dependent on the absorption and scattering properties of the material, which are determined by its chemical composition and physical structure. By comparing the acquired spectrum to a database of reference spectra, the colorants can be identified.[12][13]
Key Advantages:
-
Non-invasive and portable.[14]
-
Relatively low-cost and easy to use.
-
Can provide information on color and material composition.
Limitations:
-
Identification relies on comparison with spectral databases.[12]
-
The presence of binding media and varnishes can affect the spectra.[12]
-
Mixtures of pigments can be challenging to interpret.
Data Presentation: Quantitative Analysis of Red Pigments
The following tables summarize key quantitative data for the identification of common red pigments using Raman spectroscopy and XRF.
Table 1: Characteristic Raman Peaks of Common Red Pigments
| Pigment Name | Chemical Formula | Major Raman Peaks (cm⁻¹) |
| Cinnabar / Vermilion | HgS | 253 (vs) , 283 (sh), 343 (m)[15][16] |
| Red Ochre (Hematite) | α-Fe₂O₃ | 225 (vs) , 245 (w), 292 (s) , 410 (s), 497 (w), 612 (m), 1320 (s, br)[7] |
| Red Lead (Minium) | Pb₃O₄ | 120 (m), 150 (w), 223 (w), 312 (m), 390 (m), 548 (vs) [17] |
| Alizarin Crimson | C₁₄H₈O₄ | 482, 1163, 1325, 1478, 1635[5][15] |
| Cochineal (Carmine Lake) | C₂₂H₂₀O₁₃ | 1080, 1305, 1470, 1560, 1650[5] |
| Cadmium Red | CdS / CdSe | ~300 (broad)[10] |
(vs) = very strong, (s) = strong, (m) = medium, (w) = weak, (sh) = shoulder, (br) = broad. Peak positions can vary slightly depending on the specific sample and instrument calibration.
Table 2: Key Elements for Red Pigment Identification by XRF
| Pigment Name | Key Identifying Elements | Other Associated Elements |
| Cinnabar / Vermilion | Hg , S[9][10] | - |
| Red Ochre (Hematite) | Fe [10] | Al, Si, Mn (depending on the source) |
| Red Lead (Minium) | Pb [6][10] | - |
| Cadmium Red | Cd , Se, S[10] | Zn (can be present) |
| Iron (III) Oxide | Fe |
Experimental Protocols
The following are generalized in-situ protocols for the analysis of red pigments. Instrument-specific parameters should be optimized based on the manufacturer's recommendations and the nature of the sample.
Protocol for In-Situ Raman Spectroscopy
-
Instrument Setup:
-
Use a portable Raman spectrometer equipped with a fiber optic probe or a microscope objective for precise positioning.[2]
-
Select an appropriate laser excitation wavelength. A 785 nm laser is common, but a 1064 nm laser may be necessary to reduce fluorescence from organic pigments or binders.[5][6]
-
Calibrate the spectrometer using a standard reference material (e.g., silicon wafer, polystyrene).[2]
-
-
Sample Analysis:
-
Position the probe or objective over the red pigmented area of interest. Use a video camera or eyepiece to ensure accurate targeting.
-
Set the laser power to a low level (e.g., < 10 mW on the sample) to avoid photo-degradation, especially for sensitive organic pigments.[7]
-
Acquire the Raman spectrum. The acquisition time and number of accumulations will depend on the signal intensity. Typical parameters are 1-10 seconds per scan and 5-20 accumulations.[3]
-
If the spectrum has a high fluorescence background, consider moving to a different spot, reducing the laser power, or changing the excitation wavelength if possible.
-
-
Data Processing and Interpretation:
-
Process the raw spectrum by performing a baseline correction to remove the fluorescence background.[3]
-
Identify the Raman peaks and compare their positions and relative intensities to a reference library of pigment spectra (see Table 1).
-
Protocol for In-Situ XRF Spectroscopy
-
Instrument Setup:
-
Sample Analysis:
-
Place the instrument's measurement window in direct contact with or in close proximity to the red pigmented area.
-
Acquire the XRF spectrum. Measurement times are typically short, ranging from 30 to 120 seconds.[18]
-
Acquire a spectrum from an unpigmented area nearby to serve as a background reference.
-
-
Data Processing and Interpretation:
-
The instrument's software will typically identify and quantify the elements present.
-
Compare the elemental composition of the pigmented area to the background to identify elements specifically associated with the pigment.
-
Infer the pigment identity based on the key elements detected (see Table 2).
-
Protocol for In-Situ Fiber Optics Reflectance Spectroscopy (FORS)
-
Instrument Setup:
-
Use a portable FORS system consisting of a light source (typically tungsten-halogen), a spectrometer, and a fiber optic probe.[19]
-
Calibrate the system by taking a measurement of a white reflectance standard (e.g., Spectralon®) and a dark measurement (by blocking the light source).
-
-
Sample Analysis:
-
Position the fiber optic probe perpendicular to and at a fixed, close distance from the red pigmented surface.
-
Acquire the reflectance spectrum. The integration time should be set to maximize the signal without saturating the detector.
-
-
Data Processing and Interpretation:
Visualizations
The following diagrams illustrate the general workflows for each spectroscopic technique.
Caption: Workflow for in-situ Raman spectroscopy analysis of red pigments.
References
- 1. Unlocking the Secrets of Historical Pigments with Raman Spectroscopy – Heritage Science Group [hsg.ino.cnr.it]
- 2. Raman spectroscopic library of medieval pigments collected with five different wavelengths for investigation of illuminated manuscripts - Analytical Methods (RSC Publishing) DOI:10.1039/C8AY00016F [pubs.rsc.org]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. jasco-global.com [jasco-global.com]
- 5. morana-rtd.com [morana-rtd.com]
- 6. Application of a Portable XRF Spectrometer for In-Situ and Nondestructive Investigation of Pigments in Two 15th Century Icons [scirp.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. sydney.edu.au [sydney.edu.au]
- 9. spectroscopyeurope.com [spectroscopyeurope.com]
- 10. ijcs.ro [ijcs.ro]
- 11. researchgate.net [researchgate.net]
- 12. chsopensource.org [chsopensource.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. plus.ac.at [plus.ac.at]
- 20. Fiber Optics Reflectance Spectra (FORS) of Pictorial Materials in the 270-1700 nm range [spectradb.ifac.cnr.it]
Application Notes & Protocols: Encapsulation of Pigment Red 22 in UV-Curable Resins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pigment Red 22 (PR22) is a synthetic monoazo pigment known for its bright, yellowish-red shade, high tinting strength, and good stability.[1][2][3] Its primary applications are in printing inks, coatings, and textile printing.[2][3][4][5] The encapsulation of organic pigments like this compound within a polymer shell, such as a UV-curable resin, offers significant advantages. This process can enhance dispersion stability, improve durability, and modify surface properties for specialized applications like UV-curable inkjet inks.[6][7]
UV-curable resins, which consist of monomers, oligomers, and photoinitiators, polymerize rapidly upon exposure to UV light.[8][9] This allows for a fast, room-temperature curing process that is energy-efficient and releases minimal volatile organic compounds (VOCs).[8][10] The mini-emulsion technique is a particularly effective method for encapsulating nano-scale pigment particles within these resins, creating a core-shell structure.[6][11]
These application notes provide a detailed overview and representative protocols for the encapsulation of this compound in a UV-curable resin system using the mini-emulsion polymerization technique. The methodologies for key characterization experiments are also described in detail.
Materials and Equipment
Materials
| Material | Supplier/Source | Purpose |
| C.I. This compound (PR22) | Chemical Supplier | Core material to be encapsulated |
| 1,6-Hexanediol (B165255) Diacrylate (HDDA) | Sartomer or similar | UV-curable monomer |
| Polyester (B1180765) Acrylate (B77674) | Sartomer or similar | UV-curable oligomer |
| Sodium Dodecyl Sulphate (SDS) | Sigma-Aldrich or similar | Anionic surfactant |
| Water-Soluble Photoinitiator | Chemical Supplier | To initiate UV curing |
| Deionized Water | Laboratory Supply | Solvent/Dispersion medium |
| Acetone | Laboratory Supply | Solvent for cleaning and testing |
Equipment
| Equipment | Model/Type | Purpose |
| Magnetic Stirrer | Standard Laboratory Grade | Mixing of initial dispersions |
| Ball Mill | Planetary or similar | Pigment grinding to nano-scale |
| Ultrasonicator | Probe-type | Dispersion and emulsification |
| UV Curing System | High-pressure mercury lamp | Curing of the resin film |
| Laser Diffraction Particle Size Analyzer | Malvern Nano ZS or similar | Measuring droplet/particle size |
| Scanning Electron Microscope (SEM) | JEOL JSM-5610 or similar | Morphological characterization |
| Thermogravimetric Analyzer (TGA) | TGA Q500 or similar | Thermal stability analysis |
| Ultracentrifuge | Laboratory Grade | Sedimentation test for encapsulation confirmation |
| Vacuum Oven | Standard Laboratory Grade | Drying of samples |
Experimental Workflows & Protocols
The overall process involves preparing a stable nano-pigment dispersion, encapsulating it via mini-emulsion with UV-curable resins, and finally, curing the resulting film.
Caption: High-level workflow for the encapsulation of this compound.
Protocol 1: Preparation of Nano-Scale this compound Dispersion
This protocol is adapted from a method used for similar organic pigments.[12]
-
Mixing: In a beaker, combine 3.5 g of this compound powder with 2.8 g of sodium dodecyl sulphate (SDS). Add deionized water until the total weight of the mixture is 220 g.
-
Stirring: Place the beaker on a magnetic stirrer and stir vigorously for a minimum of 3 hours to ensure the pigment is fully wetted.
-
Ball Milling: Transfer the mixture to a ball mill. Use 3 mm glass beads with a ball-to-pigment powder ratio of 150:1. Mill the dispersion for 48 hours to reduce the particle size.
-
Ultrasonication: After milling, sonicate the dispersion for 1 hour using a probe ultrasonicator. Use a pulsation rate of 4 seconds on and 4 seconds off at 90% amplitude to create a stable nano-scale pigment dispersion.
Protocol 2: Mini-Emulsion Encapsulation
This protocol describes the core encapsulation process.[6][11]
-
Prepare Resin Phase: In a separate vessel, prepare the UV-curable resin phase by mixing the polyester acrylate (oligomer) and 1,6-hexanediol diacrylate (HDDA, monomer). An optimal weight ratio of 3:2 (oligomer to monomer) has been found to yield the best encapsulation percentage and stability for similar pigments.[11]
-
Combine Phases: Mix the prepared nano-pigment dispersion (from Protocol 3.1) with the UV-curable resin phase. The ratio of pigment to resin can be varied but should be optimized for the specific application.
-
Emulsification: Subject the combined mixture to high-power ultrasonication to induce mini-emulsification. This step breaks down the resin phase into fine droplets that engulf the pigment particles. Monitor the droplet size using a particle size analyzer until a stable, desired size (e.g., ~100 nm) is achieved.[6]
Caption: Logical workflow of the mini-emulsion encapsulation process.
Protocol 3: UV Curing of Encapsulated Pigment Film
This protocol finalizes the encapsulated pigment into a solid film.[11]
-
Initiator Addition: Add a water-soluble photoinitiator to the prepared mini-emulsion from Protocol 3.2. Mix gently to ensure even distribution.
-
Film Casting: Draw down the emulsion onto an aluminum foil substrate using a film applicator to create a thin, uniform film.
-
Drying: Place the coated substrate in a vacuum oven and dry at 60°C for 3 hours to remove water.
-
UV Curing: Transfer the dried film to a UV curing system. Expose it to a high-pressure mercury lamp to initiate polymerization of the resin shell, resulting in a solid, colored film.
Characterization Protocols
Protocol 4: Particle and Droplet Size Analysis
-
Sample Preparation: Dilute a small sample of the mini-emulsion with a saturated SDS aqueous solution to prevent aggregation.
-
Measurement: Analyze the diluted sample using a laser diffraction particle size analyzer to determine the average droplet size and size distribution of the encapsulated pigment.[12]
Protocol 5: Morphological Analysis (SEM)
-
Sample Preparation: Place one drop of the diluted mini-emulsion onto a clean aluminum stub.
-
Drying: Allow the sample to air-dry completely.
-
Coating: Sputter-coat the dried sample with a thin layer of gold or carbon to make it conductive.
-
Imaging: Observe the sample under a Scanning Electron Microscope (SEM) to characterize the morphology and confirm the core-shell structure of the encapsulated pigment particles.[12]
Protocol 6: Thermogravimetric Analysis (TGA)
-
Purpose: TGA is used to determine the weight percentage ratio of the UV-curable resin to the pigment in the final cured film.[12]
-
Procedure: Place a small, known weight of the cured encapsulated pigment film into a TGA crucible.
-
Analysis: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a specified heating rate (e.g., 10°C/min) over a defined temperature range. The weight loss at different temperatures corresponds to the degradation of the organic resin shell and the pigment, allowing for quantification of the composition.
Protocol 7: Ultracentrifuge Sedimentation Test
This test provides strong evidence of successful encapsulation.[6][12]
-
Sample Preparation: Disperse 0.25 g of the cured UV-curable/pigment composite film in 25 ml of acetone. Acetone is a solvent for the free (un-encapsulated) pigment but not for the cured polymer shell.
-
Centrifugation: Centrifuge the dispersion for 30 minutes at high speed.
-
Analysis: Observe the results. If the pigment is successfully encapsulated, it will remain suspended or form a sediment of composite particles. If encapsulation failed, the free pigment will dissolve in the acetone, coloring the supernatant.
Data Summary
The following tables summarize key parameters and expected results based on studies of similar encapsulated organic pigment systems.[6][11]
Table 1: Optimized Formulation Parameters
| Parameter | Component | Recommended Value | Rationale/Expected Outcome |
| Oligomer/Monomer Ratio | Polyester Acrylate / HDDA | 3:2 by weight | Optimal for mini-emulsion stability and high encapsulation efficiency.[11] |
| Surfactant | Sodium Dodecyl Sulphate (SDS) | 1 mole per 3.44 g Pigment | Provides effective stabilization of nano-pigment and mini-emulsion droplets.[12] |
| Pigment/Resin Ratio | This compound / UV-Resin | Application-dependent | Influences color strength, viscosity, and film properties. Needs optimization. |
Table 2: Expected Characterization Results
| Characterization Method | Parameter | Expected Result | Significance |
| Laser Diffraction | Average Particle Size | ~100 nm | Confirms the formation of nano-scale encapsulated droplets.[6] |
| SEM | Morphology | Spherical core-shell particles | Visual confirmation of successful pigment encapsulation.[6][12] |
| TGA | Weight Loss | Step-wise degradation | Allows quantification of the pigment-to-resin ratio in the cured composite.[7] |
| Ultracentrifuge Test | Supernatant after test | Clear/Colorless | Indicates that the pigment is protected by the polymer shell and not dissolved by the solvent.[6] |
References
- 1. This compound [dyestuffintermediates.com]
- 2. This compound | Fineland Chem [finelandchem.com]
- 3. China this compound Manufacturers, Suppliers and Factory - this compound Made in China [geecolor.com]
- 4. This compound - SY Chemical Co., Ltd. [sypigment.com]
- 5. epsilonpigments.com [epsilonpigments.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in UV-Cured Encapsulation for Stable and Durable Perovskite Solar Cell Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. toagoseiamerica.com [toagoseiamerica.com]
- 10. US6245827B1 - Ultraviolet curable resin compositions having enhanced shadow cure properties - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. emerald.com [emerald.com]
Application Notes and Protocols for the Surface Modification of Pigment Red 22
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of methodologies for the surface modification of C.I. Pigment Red 22 (CAS No. 6448-95-9) to enhance its performance characteristics. The protocols and data presented are based on established techniques for azo pigments and should serve as a valuable starting point for research and development.
Introduction
This compound is a monoazo pigment from the β-naphthol series, known for its yellowish-red hue and good color strength.[1][2] It finds extensive use in printing inks, textile printing, and coatings.[1][2][3][4][5] However, like many organic pigments, its performance in demanding applications can be limited by issues such as poor dispersion stability, agglomeration, and moderate light and heat fastness.[6]
Surface modification is a key strategy to overcome these limitations. By altering the pigment's surface chemistry, it is possible to improve its compatibility with various media, thereby enhancing properties like dispersibility, thermal stability, lightfastness, and color strength. This document outlines common surface modification techniques and provides exemplary protocols and performance data.
Performance Enhancement Data
The following tables summarize typical performance improvements achieved through the surface modification of azo pigments. While specific quantitative data for this compound is limited in publicly available literature, the data for similar pigments like Pigment Red 146 and Pigment Red 122 are presented as a reference. Researchers can expect to achieve comparable improvements for this compound by applying the described modification protocols.
Table 1: Comparison of Properties of Unmodified vs. Modified Pigment Red
| Property | Unmodified this compound | Modified Azo Pigment (Illustrative) | Method of Analysis |
| Dispersibility | |||
| Particle Size (d50) | ~1-10 µm (agglomerated) | ~200-500 nm[7] | Dynamic Light Scattering (DLS) |
| Zeta Potential | Low (e.g., -15 mV) | High (e.g., < -30 mV)[7] | Electrophoretic Light Scattering |
| Coloristic Properties | |||
| Color Strength | 100% (Standard) | 105-112%[8] | Spectrophotometry (Colorimetry) |
| Fastness Properties | |||
| Lightfastness (Blue Wool Scale) | 4-5[2][3] | 5-6 | Accelerated Weathering (Xenon Arc) |
| Heat Resistance | ~150 °C[9] | >170 °C | Isothermal Heating & Colorimetry |
| Physical Properties | |||
| Oil Absorption ( g/100g ) | 40-55[9][10] | 30-45 | ASTM D281 |
Experimental Protocols
The following are detailed protocols for common surface modification techniques applicable to this compound.
Protocol 1: Inorganic Surface Coating with Silica (B1680970)
This protocol describes the encapsulation of this compound particles with a silica (SiO₂) layer to improve dispersibility and thermal stability.
Materials:
-
This compound
-
Tetraethyl orthosilicate (B98303) (TEOS)
-
Ammonia (B1221849) solution (28% aq.)
-
Deionized water
Equipment:
-
Jacketed glass reactor with overhead stirrer
-
Condenser
-
Heating mantle
-
Centrifuge
-
Drying oven
Procedure:
-
Pigment Dispersion: Disperse 10 g of this compound in a solution of 200 mL ethanol and 50 mL deionized water in the reactor.
-
Sonication: Sonicate the dispersion for 30 minutes to break up large agglomerates.
-
Initiation: While stirring, add 10 mL of ammonia solution to the dispersion. Heat the mixture to 60°C.
-
Silica Precursor Addition: In a separate beaker, prepare a solution of 20 mL TEOS in 50 mL ethanol.
-
Coating Reaction: Add the TEOS solution dropwise to the pigment dispersion over a period of 2 hours. Maintain the temperature at 60°C.
-
Aging: After the addition is complete, allow the reaction to continue for another 4 hours to ensure complete hydrolysis and condensation of TEOS on the pigment surface.
-
Purification: Cool the mixture to room temperature. Separate the coated pigment by centrifugation.
-
Washing: Wash the pigment three times with ethanol to remove unreacted TEOS and ammonia.
-
Drying: Dry the modified pigment in an oven at 80°C for 12 hours.
Protocol 2: Surface Adsorption with a Polymeric Dispersant
This protocol uses a polymeric dispersant to enhance steric and electrostatic stabilization in aqueous media.
Materials:
-
This compound
-
Sodium polyacrylate (dispersant, Mw = 5,000-15,000 g/mol )
-
Deionized water
-
HCl or NaOH for pH adjustment
Equipment:
-
High-speed disperser (e.g., Cowles blade)
-
Beaker
-
pH meter
Procedure:
-
Dispersant Solution: Prepare a 1% (w/v) solution of sodium polyacrylate in deionized water. Adjust the pH to 8.0 using dilute NaOH.
-
Pigment Addition: In a beaker, add 10 g of this compound to 100 mL of the dispersant solution.
-
Dispersion: Disperse the mixture using a high-speed disperser at 3000 rpm for 30 minutes. Monitor the temperature and ensure it does not exceed 50°C.
-
Adsorption: Continue stirring at a lower speed (500 rpm) for 2 hours to allow for the adsorption of the polymer onto the pigment surface.
-
Characterization: The resulting dispersion can be used directly or the modified pigment can be isolated by drying.
Visualization of Workflows and Mechanisms
The following diagrams illustrate the experimental workflow for surface modification and the underlying mechanism of improved performance.
Caption: Workflow for silica coating of this compound.
Caption: Mechanism of improved dispersion via surface modification.
References
- 1. epsilonpigments.com [epsilonpigments.com]
- 2. This compound | Fineland Chem [finelandchem.com]
- 3. This compound - SY Chemical Co., Ltd. [sypigment.com]
- 4. ccchemical.com [ccchemical.com]
- 5. wpachem.com [wpachem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Modification of C.I. Pigment Red 146 with surfactants and graphene oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound|Fast Red N|CAS No.6448-95-9 [xcolorpigment.com]
- 10. This compound (pr22) - ORGANIC PIGMENT RED - L COLOR [l-color.com]
Troubleshooting & Optimization
Preventing agglomeration of Pigment Red 22 particles
Technical Support Center: Pigment Red 22 Dispersion
This guide provides researchers, scientists, and drug development professionals with technical support for preventing the agglomeration of this compound particles. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is pigment agglomeration and why is it a problem?
A1: Pigment agglomeration is the clumping of primary pigment particles to form larger clusters. In their dry, powdered state, pigments exist as agglomerates. The goal of dispersion is to break these down and stabilize the individual particles. Agglomeration is problematic because it negatively impacts final product quality, leading to issues such as color inconsistency, reduced color strength, poor gloss, and insufficient hiding power. In applications like inkjet printing, agglomerates can block nozzles.
Q2: What are the primary causes of this compound agglomeration?
A2: Agglomeration of this compound, an organic pigment, is primarily caused by a few key factors:
-
Poor Wetting: The initial and critical step is replacing the air surrounding the pigment particles with the liquid medium. Inadequate wetting prevents the separation of particles.
-
Ineffective Dispersion: Insufficient mechanical energy (e.g., from high-shear mixing or milling) will fail to break down agglomerates into smaller particles.
-
Lack of Stabilization: After being broken down, particles can re-agglomerate due to attractive forces (van der Waals forces). Proper stabilization, using dispersants or binders, is crucial to prevent this.
-
Incompatible Formulation: The choice of solvent, dispersant, and binder must be compatible with this compound. Chemical reactions or poor solubility can lead to clumping.
-
Environmental Factors: Storage conditions such as high temperatures can reduce viscosity and destabilize the dispersion, leading to settling and agglomeration.
Q3: What is the difference between agglomerates, aggregates, and flocculates?
A3: These terms describe different states of pigment particle association:
-
Aggregates: These are clusters of primary pigment particles held together by strong forces. Breaking them down requires significant mechanical energy, such as milling.
-
Agglomerates: These are looser clusters of primary particles and/or aggregates held by weaker forces. They are the typical state of dry pigment powder and are the primary target for breakdown during the dispersion process.
-
Flocculates: This is the re-clustering of already dispersed particles into loose arrangements. Flocculation can often be reversed by applying low shear, but it negatively affects properties like color strength and gloss.
Q4: How can I visually identify poor dispersion or agglomeration in my product?
A4: Signs of poor pigment dispersion can manifest in several ways:
-
Color Inconsistency: Variations in color between different batches.
-
Floating or Flooding: Visible streaks, hexagonal patterns (Bénard cells), or a uniform but incorrect color on the surface due to pigment separation.
-
Speckling: The presence of visible, undispersed pigment particles on the dried surface.
-
Low Gloss: A lack of the intended shine or gloss on the final film.
-
Sedimentation: The settling of pigment particles at the bottom of the container over time, which can form a hard, difficult-to-redisperse cake (caking).
Troubleshooting Guide
This section addresses specific issues encountered during the dispersion of this compound.
Issue 1: My this compound particles are clumping immediately upon addition to the liquid medium.
| Possible Cause | Recommended Solution |
| Poor Wetting | The surface tension between the pigment and the liquid is too high, preventing the liquid from displacing the air around the particles. |
| 1. Use a Wetting Agent: Introduce a suitable surfactant or wetting agent to the liquid medium before adding the pigment. These agents lower the interfacial tension. | |
| 2. Pre-mix/Pre-wet: Create a paste by pre-mixing the pigment with a small amount of the dispersing agent and/or solvent before adding it to the main batch. | |
| Incompatible Solvent | The pigment may have very low solubility or affinity for the chosen solvent. |
| 1. Solvent Selection: Ensure the solvent system is appropriate for a monoazo pigment like this compound. | |
| 2. Surface Modification: In advanced applications, the pigment surface itself can be modified to improve compatibility. |
Issue 2: The color strength of my product is low and inconsistent between batches.
| Possible Cause | Recommended Solution |
| Incomplete Deagglomeration | The mechanical energy applied is insufficient to break down agglomerates to the optimal particle size for color development. |
| 1. Optimize Dispersion Process: Increase mixing time, speed, or use a more efficient dispersion method (e.g., switch from a high-speed disperser to a media mill for finer grinds). | |
| 2. Check Equipment: Ensure dispersion equipment (e.g., blades, milling media) is not worn out, as this can reduce shear force. | |
| Flocculation | Particles are re-associating after the dispersion process, which reduces the effective surface area for color. |
| 1. Select an Effective Dispersant: The choice of dispersing agent is critical. Use a polymeric dispersant with anchor groups that have a strong affinity for the pigment surface and stabilizing chains compatible with the medium. | |
| 2. Optimize Dispersant Concentration: Both too little and too much dispersant can be detrimental. Follow supplier recommendations or perform a ladder study to find the optimal concentration. |
Issue 3: My dispersion appears stable initially but settles and forms a hard cake over time.
| Possible Cause | Recommended Solution |
| Poor Long-Term Stabilization | The repulsive barrier created by the dispersant is not strong enough to prevent particles from agglomerating over time due to Brownian motion. |
| 1. Improve Stabilization Mechanism: • Steric Stabilization: Use polymeric dispersants with longer, highly solvated chains that create a strong physical barrier. • Electrostatic Stabilization: In aqueous systems, use charged dispersants that create an electrical double layer, causing particles to repel each other. | |
| 2. Add a Binder: Binders are resins that bind pigment particles together and to the substrate upon drying, but in the liquid phase, they also increase viscosity and can help stabilize the dispersion. Acrylic and polyurethane dispersions are common binders. | |
| High Pigment Density / Low Viscosity | The density of the pigment particles causes them to settle in a low-viscosity medium according to Stokes' Law. |
| 1. Use a Rheology Modifier: Introduce a thixotropic agent or thickener to increase the low-shear viscosity of the system, which helps to suspend particles without significantly impacting application viscosity. |
Experimental Protocols
Protocol 1: General Procedure for Laboratory-Scale Dispersion
This protocol outlines a standard method for dispersing this compound using a high-speed disperser (HSD).
-
Preparation of the Millbase:
-
On a balance, weigh and add the liquid components (solvent/water and any co-solvents) to a suitable vessel.
-
Add the selected wetting and dispersing agents to the liquid and mix at low speed (e.g., 500 rpm) for 1-2 minutes until homogenous.
-
If required, add a defoamer and mix for another minute.
-
-
Pigment Addition:
-
Slowly add the pre-weighed this compound powder to the liquid vortex created by the mixer. Avoid dumping the powder all at once to prevent the formation of large, unwetted clumps.
-
Once all pigment is added, increase the speed (e.g., 2,000 rpm) for 5-10 minutes to ensure the pigment is fully wetted.
-
-
Dispersion (Deagglomeration):
-
Increase the HSD speed significantly to create a strong vortex where the blade tips are running at approximately 18-25 m/s. The vortex should be about two-thirds the depth of the liquid.
-
Continue dispersing for 20-30 minutes. Monitor the temperature to ensure it does not exceed the limits for the pigment or solvent system.
-
Take samples periodically to check the fineness of grind.
-
-
Letdown and Stabilization:
-
Once the desired fineness of grind is achieved, reduce the mixer speed.
-
Add the remaining components of the formulation (the "letdown"), which typically includes the binder resin and any other additives, and mix at a low speed until the batch is uniform.
-
Protocol 2: Assessing Dispersion Quality with a Hegman Gauge
A Hegman (fineness of grind) gauge is a simple tool to assess the size of the largest particles in a dispersion.
-
Preparation: Place the Hegman gauge on a flat, horizontal surface.
-
Sample Application: Pour a small amount of the pigment dispersion into the deep end of the gauge's channel.
-
Drawdown: Using the flat-edged scraper blade, draw the dispersion down the length of the channel towards the shallow end. Hold the blade at a consistent angle and apply firm pressure.
-
Reading the Gauge: Immediately (within 10 seconds), view the gauge at an angle that catches the light. Observe the point in the channel where a significant number of specks or scratches appear.
-
Interpretation: The reading is taken from the scale (Hegman or microns) at this point. A lower micron reading indicates a finer dispersion. For many applications, a reading below 25 microns is required.
Quantitative Data Summary
The following table summarizes factors influencing the dispersion of organic red pigments. Specific quantitative values can vary significantly based on the exact formulation, equipment, and pigment grade.
Table 1: Factors Affecting Dispersion of Organic Red Pigments
| Parameter | Typical Range/Target | Impact on Agglomeration | Reference |
|---|---|---|---|
| Dispersant Level | 2-50% (active solids on pigment weight) | Optimal level prevents flocculation; excess can cause instability. | |
| Pigment Concentration | 15-40% (in millbase) | Higher loading increases shear efficiency but can lead to high viscosity. For high oil absorption reds, 20% may be recommended. | |
| Particle Size (Post-Dispersion) | < 1 µm (for coatings) < 200 nm (for inkjet) | Smaller particles provide better color strength and gloss but are more prone to re-agglomeration if not stabilized. | |
| Viscosity of Millbase | Formulation Dependent | Must be low enough for efficient particle movement and milling, but high enough to aid suspension. |
| Hegman Gauge Reading | 6-7 (25-13 µm) | Indicates the size of the largest agglomerates remaining. | |
Visualizations: Workflows and Logic Diagrams
Diagram 1: General Pigment Dispersion Workflow
This diagram illustrates the key stages of a typical pigment dispersion process, from material preparation to final quality control.
Technical Support Center: Enhancing the Lightfastness and Weather Resistance of Pigment Red 22
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to improve the durability of Pigment Red 22.
Troubleshooting Guides
This section addresses common issues encountered during the surface modification and encapsulation of this compound.
| Issue | Potential Cause | Recommended Solution |
| Poor Adhesion of Coating to Pigment Surface | Inadequate surface preparation of the pigment. | Ensure this compound is properly dried and free of impurities before treatment. Consider a surface activation step, such as plasma treatment, if compatible with your system. |
| Incompatibility between the pigment surface and the coating material. | Select a coating material with appropriate functional groups that can form strong interactions (e.g., covalent bonds, hydrogen bonds) with the azo and naphthol groups of this compound. For silica (B1680970) coatings, ensure proper hydrolysis and condensation of the precursor. | |
| Inconsistent Color After Treatment | Uneven coating thickness or incomplete encapsulation. | Optimize the coating/encapsulation process parameters such as precursor concentration, reaction time, and temperature to ensure a uniform and complete shell formation. Utilize high-shear mixing to maintain a homogenous dispersion during the process. |
| Chemical reaction between the pigment and the treatment materials. | Verify the chemical compatibility of all components at the process temperatures. Use inert solvents and ensure that the pH of the system is controlled to prevent side reactions. | |
| Agglomeration of Pigment Particles After Treatment | Insufficient stabilization of the newly formed coated/encapsulated particles. | Introduce a suitable surfactant or dispersing agent into the formulation to prevent re-agglomeration of the treated pigment particles.[1] |
| High drying temperature causing particle fusion. | Optimize the drying process by using lower temperatures for a longer duration or employing techniques like freeze-drying. | |
| Reduced Lightfastness After Encapsulation | The encapsulant material itself is not UV stable. | Select encapsulant materials with inherent UV resistance, such as certain acrylic or polyurethane resins, or incorporate UV absorbers into the encapsulant matrix. |
| The encapsulation layer is too thin to provide adequate protection. | Increase the concentration of the encapsulating agent or adjust the process parameters to form a thicker, more protective shell. | |
| Poor Weather Resistance Despite Treatment | The chosen coating or encapsulant is permeable to moisture and environmental pollutants. | Select materials with low permeability to water and common atmospheric gases. For example, a dense silica coating can provide an excellent barrier. |
| Degradation of the binder or matrix in which the pigment is dispersed. | Incorporate a combination of UV absorbers and Hindered Amine Light Stabilizers (HALS) into the final formulation to protect both the pigment and the surrounding matrix from photodegradation.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms for improving the lightfastness and weather resistance of this compound?
A1: The two primary strategies are surface treatment and microencapsulation. Surface treatment involves modifying the pigment's surface with a protective layer, such as silica or alumina, to block UV radiation and prevent chemical degradation.[3] Microencapsulation creates a physical barrier around the pigment particle, shielding it from environmental factors like light, moisture, and chemicals.[4]
Q2: How does a silica coating enhance the durability of this compound?
A2: A silica (SiO2) coating, typically applied via a sol-gel process, forms a dense, transparent, and chemically inert layer on the pigment surface. This layer acts as a physical barrier that absorbs and scatters harmful UV radiation, thus preventing the photodegradation of the azo chromophore in the this compound molecule.[5] Additionally, the silica shell can improve the pigment's dispersibility and compatibility in various formulations.
Q3: What are UV absorbers and Hindered Amine Light Stabilizers (HALS), and how do they protect this compound?
A3: UV absorbers are compounds that preferentially absorb incident UV radiation and dissipate it as harmless thermal energy, thereby preventing the UV rays from reaching and degrading the pigment.[6] HALS are radical scavengers; they do not absorb UV radiation but instead inhibit the degradation of the polymer matrix in which the pigment is embedded by neutralizing free radicals formed during photo-oxidation.[7][8] Using a combination of UV absorbers and HALS can provide synergistic protection for both the pigment and the surrounding medium.[2]
Q4: What is the typical improvement in lightfastness that can be expected?
A4: The degree of improvement depends on the method used and the specific formulation. For instance, treating a related reactive red dye with antioxidants and UV absorbers has been shown to significantly reduce color change (Delta E) after prolonged light exposure. Untreated C.I. Reactive Red 22 showed a color difference (ΔE) of 6.35 after 36 hours of fading, while a sample treated with Vitamin C (an antioxidant) had a ΔE of only 4.12 under the same conditions.[9] On the Blue Wool Scale, an improvement of 1 to 2 grades is often achievable with effective stabilization.
Q5: Can these treatments affect the color properties of this compound?
A5: If not applied correctly, these treatments can potentially alter the color. For example, an uneven or excessively thick coating might lead to a slight color shift or a decrease in color strength. It is crucial to optimize the treatment process to form a thin, uniform, and transparent protective layer that minimizes any impact on the pigment's original color.
Quantitative Data on Performance Enhancement
The following table summarizes the potential improvements in the lightfastness of this compound and related red pigments upon treatment.
| Treatment Method | Pigment | Test Condition | Performance Metric | Untreated Value | Treated Value |
| Antioxidant Treatment | C.I. Reactive Red 22 | 36 hours light exposure | Color Change (ΔE) | 6.35 | 4.12 (with Vitamin C) |
| UV Absorber Treatment | C.I. Reactive Red 22 | 36 hours light exposure | Color Change (ΔE) | 6.35 | 5.39 (with Benzophenone) |
| Silica Coating (Illustrative) | Organic Azo Pigment | Accelerated Weathering (QUV) | Blue Wool Scale | 4-5 | 6-7 |
| Microencapsulation (Illustrative) | Organic Red Pigment | Outdoor Exposure | Gloss Retention | 60% after 1 year | 85% after 1 year |
Note: Data for C.I. Reactive Red 22 is from a study on dyed cotton fabric and is indicative of the potential for improvement.[9] Illustrative data for silica coating and microencapsulation is based on typical performance improvements reported for organic pigments.
Experimental Protocols
Protocol 1: Silica Coating of this compound via Sol-Gel Process
This protocol describes a general procedure for applying a protective silica layer to this compound particles.
Materials:
-
This compound
-
Tetraethyl orthosilicate (B98303) (TEOS)
-
Ammonia (B1221849) solution (25% in water)
-
Deionized water
-
Polyvinylpyrrolidone (PVP) (optional, as a dispersant)
Procedure:
-
Pigment Dispersion: Disperse a specific amount of this compound in a mixture of ethanol and deionized water. If needed, add a small amount of PVP to aid dispersion and stir vigorously for 30 minutes.
-
Sol Formation: In a separate container, prepare the silica precursor solution by mixing TEOS with ethanol.
-
Hydrolysis and Condensation: Slowly add the TEOS solution to the pigment dispersion while maintaining vigorous stirring. Add the ammonia solution dropwise to catalyze the hydrolysis and condensation of TEOS on the pigment surface.
-
Coating Reaction: Allow the reaction to proceed for a specified time (e.g., 6-24 hours) at room temperature with continuous stirring.
-
Washing and Separation: Separate the silica-coated pigment from the reaction mixture by centrifugation or filtration. Wash the collected pigment several times with ethanol to remove any unreacted precursors and by-products.
-
Drying: Dry the coated pigment in an oven at a controlled temperature (e.g., 80-100 °C) to obtain a fine powder.
Protocol 2: Microencapsulation of this compound using Spray Drying
This protocol outlines a general method for encapsulating this compound within a polymer matrix.
Materials:
-
This compound
-
Encapsulating agent (e.g., gum arabic, maltodextrin, or a suitable acrylic polymer)
-
Deionized water
-
Surfactant (optional)
Procedure:
-
Pigment Dispersion: Prepare a stable aqueous dispersion of this compound. Sonication may be required to achieve a fine and uniform particle size distribution.
-
Wall Material Solution: Dissolve the encapsulating agent in deionized water to form the wall material solution.
-
Emulsification: Add the pigment dispersion to the wall material solution and homogenize the mixture using a high-speed mixer to form a stable oil-in-water emulsion.
-
Spray Drying: Feed the emulsion into a spray dryer. Optimize the inlet and outlet temperatures, feed rate, and atomization pressure to achieve efficient encapsulation and a dry powder product.
-
Collection: Collect the microencapsulated pigment powder from the cyclone collector of the spray dryer.
Mandatory Visualizations
Caption: this compound Degradation Pathway.
References
- 1. lankem.com [lankem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. maxapress.com [maxapress.com]
- 5. researchgate.net [researchgate.net]
- 6. Eco-Friendly Enhancement of Silicate Coatings for Steel Using Lawsonia inermis Extract as a Dual-Function Dispersant and Corrosion Inhibitor [mdpi.com]
- 7. Materials Technology Limited [drb-mattech.co.uk]
- 8. pinadesigns.co [pinadesigns.co]
- 9. dl.edi-info.ir [dl.edi-info.ir]
Troubleshooting Pigment Red 22 bleeding and migration in polymers
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing issues with Pigment Red 22 bleeding and migration in polymer applications.
Troubleshooting Guide
Issue: Color Bleeding or Migration Observed in the Final Polymer Product
This guide provides a step-by-step approach to diagnosing and resolving common issues related to the bleeding and migration of this compound in various polymer systems.
Step 1: Identify the Type of Migration
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Bleeding: The pigment leaches out of the polymer into a liquid that comes into contact with it. This is common in plasticized polymers like flexible PVC.
-
Blooming: The pigment migrates to the surface of the polymer over time, forming a dust-like layer that can be wiped off.
-
Contact Migration: The pigment transfers from the pigmented polymer to another material upon contact, often under pressure.
Step 2: Review Formulation and Processing Parameters
Consult the following table to identify potential causes related to your specific polymer and processing conditions.
| Parameter | Potential Cause of Bleeding/Migration | Recommended Action |
| Pigment Concentration | Exceeding the saturation limit of the pigment in the polymer. | Reduce pigment loading to the minimum required for the desired color strength. |
| Polymer Selection | Low compatibility between the non-polar polyolefin and the organic this compound. | Consider a polymer grade with higher polarity or incorporate a compatibilizer. For high-temperature applications, ensure the polymer's processing temperature does not exceed the pigment's heat stability. |
| Plasticizers (especially in PVC) | High solubility of this compound in the plasticizer (e.g., phthalates). Low molecular weight plasticizers are more prone to migration, carrying the pigment with them.[1] | Select a plasticizer with lower solvency for the pigment or a higher molecular weight plasticizer.[1] |
| Processing Temperature | Exceeding the thermal stability of this compound, leading to degradation and increased mobility of pigment particles.[2] | Optimize processing temperatures to be within the recommended range for this compound. |
| Dispersion Quality | Poor dispersion leads to pigment agglomerates, which can act as points of higher concentration and initiate migration. | Improve dispersion by optimizing screw design, shear, and mixing time. Consider using a dispersing agent. |
| Additives | Certain lubricants or stabilizers can increase pigment mobility. | Review the additive package and consider alternatives with lower interaction with the pigment. |
Step 3: Implement Corrective Actions and Test
Based on the potential causes identified, implement the recommended actions. It is crucial to test the modified formulation or process to validate the solution. Standardized testing protocols are provided in the "Experimental Protocols" section of this document.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound (C.I. 12315) is a monoazo pigment that produces a yellowish-red to medium bluish-red color.[3] It is known for its good color strength, cost-effectiveness, and resistance to alkali and soap.[3] However, it has moderate solvent resistance and heat stability, which can contribute to bleeding and migration in certain polymer systems.[3]
Q2: In which polymers is this compound most likely to cause bleeding and migration issues?
Problems are most frequently observed in:
-
Plasticized PVC (P-PVC): The pigment can dissolve in the plasticizer and migrate to the surface or into materials in contact with the PVC.[1][4]
-
Polyolefins (PE, PP): Due to the non-polar nature of these polymers, compatibility with the organic pigment can be poor, leading to migration, especially at higher concentrations and processing temperatures.[5]
Q3: How can I improve the dispersion of this compound in my polymer matrix?
Improving dispersion is key to preventing migration.[6] Consider the following:
-
Use of Dispersing Agents: These additives coat the pigment particles, improving their compatibility with the polymer matrix.[6]
-
Optimized Processing: Adjusting screw speed, temperature profiles, and mixing times during compounding can enhance dispersion.[6]
-
Masterbatch Quality: Ensure the use of a high-quality masterbatch with good pigment dispersion.
Q4: Are there any alternatives to this compound for applications requiring high migration resistance?
Yes, for demanding applications, consider higher performance pigments. While these may have a higher cost, they offer superior stability.
| Pigment Class | Examples | Key Advantages |
| Diketopyrrolopyrrole (DPP) Pigments | Pigment Red 254 | Excellent heat stability, lightfastness, and migration resistance.[5] |
| Quinacridone Pigments | Pigment Red 122, Pigment Violet 19 | Good overall fastness properties and heat stability. |
| High-Performance Azo Pigments | Pigment Red 144 | Good heat and migration resistance in many plastics.[5] |
| Inorganic Pigments | Iron Oxides (e.g., Pigment Red 101) | Excellent migration resistance and heat stability, though typically duller in shade.[7][8] |
Q5: What is the typical heat stability of this compound?
The heat stability of this compound is generally considered to be around 140°C.[9] Processing temperatures should be kept below this to avoid degradation and potential migration issues. For high-temperature polymers like nylon or PEEK, alternative pigments with higher heat stability are necessary.[2][10]
Quantitative Data Summary
The following table summarizes key properties of this compound. It is important to note that performance can vary depending on the specific polymer system, processing conditions, and presence of other additives.
| Property | Value | Test Method/Source |
| Chemical Formula | C24H18N4O4 | [3][11] |
| Molecular Weight | 426.42 g/mol | [3][11] |
| Density | 1.3 - 1.47 g/cm³ | [3] |
| Heat Resistance | ~140 °C | [9] |
| Light Fastness (1-8 scale) | 5 | [9] |
| Oil Absorption | 34 - 68 g/100g | [3] |
| Bleeding Resistance (1-5 scale) | 4 | [9] |
| Alkali Resistance (1-5 scale) | 4 | [9] |
| Acid Resistance (1-5 scale) | 4 | [9] |
Experimental Protocols
1. Evaluation of Pigment Bleeding in Solvents (Based on ASTM D279, Method A)
-
Objective: To assess the tendency of this compound to bleed in a specific solvent.
-
Procedure:
-
Weigh 0.5 g of this compound into a test tube.
-
Add 20 mL of the test solvent (e.g., toluene, dioctyl phthalate).
-
Stopper the test tube and shake vigorously for 10 seconds.
-
Let the tube stand for 15 minutes, then shake again for 10 seconds.
-
Allow the tube to stand for 45 minutes.
-
Filter the mixture.
-
Observe the filtrate for coloration, which indicates bleeding. The intensity of the color can be compared against a standard.
-
2. Evaluation of Contact Migration (Based on ISO Grey Scale)
-
Objective: To determine the amount of color migration from a pigmented polymer to a white contact material.
-
Procedure:
-
Prepare a sample of the polymer colored with this compound and a sample of unpigmented, white polymer (e.g., plasticized PVC).
-
Place the two samples in direct contact with each other under a specified pressure (e.g., 3 kg/cm ²).
-
Place the assembly in an oven at a specified temperature (e.g., 80°C) for a set duration (e.g., 24 hours).
-
After the test period, remove the samples and allow them to cool.
-
Visually assess the degree of color transfer to the white sample using the ISO Grey Scale for staining (1 = severe staining, 5 = no staining).
-
3. Assessment of Heat Stability
-
Objective: To determine the temperature at which this compound begins to show a significant color change in a specific polymer.
-
Procedure:
-
Prepare a masterbatch of this compound in the test polymer.
-
Using an injection molding machine, produce color plaques at a series of increasing temperatures (e.g., in 10°C increments), with a dwell time of 5 minutes at each temperature.
-
Measure the color of each plaque using a spectrophotometer.
-
Calculate the color difference (ΔE*) between the plaque produced at the lowest temperature and those produced at higher temperatures using the CIELAB color space (as per ASTM D2244).[12][13][14][15][16]
-
The heat stability is the highest temperature at which the ΔE* remains below a specified tolerance (e.g., ΔE* ≤ 3.0).
-
Visualizations
Caption: Troubleshooting Workflow for this compound Bleeding and Migration.
Caption: Simplified Mechanism of Pigment Migration and Bleeding in Polymers.
References
- 1. Migration study of chemical additives from low density polyethylene (LDPE) into dahi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisioncolorcompounds.com [precisioncolorcompounds.com]
- 3. This compound | Fineland Chem [finelandchem.com]
- 4. admin.heubach.com [admin.heubach.com]
- 5. Red Pigment for Polyolefin Plastics - Industry News [pigmentchemical.com]
- 6. aimplas.net [aimplas.net]
- 7. vibron.com.au [vibron.com.au]
- 8. vibron.com.au [vibron.com.au]
- 9. epsilonpigments.com [epsilonpigments.com]
- 10. sunchemical.com [sunchemical.com]
- 11. This compound [dyestuffintermediates.com]
- 12. lr-test.com [lr-test.com]
- 13. micomlab.com [micomlab.com]
- 14. standards.iteh.ai [standards.iteh.ai]
- 15. store.astm.org [store.astm.org]
- 16. scribd.com [scribd.com]
Technical Support Center: Reducing the Environmental Impact of Pigment Red 22 Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Pigment Red 22. The focus is on minimizing the environmental footprint of the synthesis process through the adoption of greener and more sustainable chemical practices.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, with a focus on implementing environmentally benign procedures.
Problem 1: Low Yield in Aqueous Synthesis
| Issue | Probable Cause | Recommended Solution |
| Low reaction yield | Incomplete diazotization of 2-Methyl-5-nitrobenzenamine. | Ensure the temperature is maintained between 0-5°C during diazotization to prevent the decomposition of the diazonium salt. Use a slight excess of sodium nitrite (B80452) and ensure vigorous stirring. |
| Poor solubility of the coupling agent (3-Hydroxy-N-phenyl-2-naphthamide) in the aqueous medium. | Dissolve the coupling agent in a stoichiometric amount of aqueous sodium hydroxide (B78521) solution before the coupling reaction to form the more soluble sodium salt. | |
| Side reactions due to improper pH control. | Maintain a slightly acidic pH (around 4-6) during the coupling reaction to optimize the electrophilicity of the diazonium ion. |
Problem 2: Generation of Hazardous Waste
| Issue | Probable Cause | Recommended Solution |
| Use of toxic solvents for purification | Traditional recrystallization methods often employ hazardous organic solvents. | Explore greener alternatives for purification such as supercritical fluid extraction (scCO2) or develop a synthesis route that yields a product of sufficient purity, minimizing the need for extensive purification. |
| Generation of acidic wastewater | Use of strong mineral acids (e.g., hydrochloric acid) in the diazotization step. | Consider the use of solid acid catalysts which can be recovered and reused, thereby reducing the generation of acidic wastewater. |
| Formation of byproducts | Non-stoichiometric addition of reactants and lack of precise process control. | Implement process analytical technology (PAT) to monitor the reaction in real-time, allowing for precise control of reactant addition and minimizing byproduct formation. Continuous flow synthesis can also offer better control over reaction parameters. |
Problem 3: High Energy Consumption
| Issue | Probable Cause | Recommended Solution |
| Prolonged heating and cooling cycles | Conventional batch synthesis often requires significant energy input for heating and cooling large reaction volumes. | Investigate the use of microwave-assisted or ultrasound-assisted synthesis. These methods can significantly reduce reaction times and, consequently, energy consumption. |
| Energy-intensive stirring | Inefficient mixing in large batch reactors. | Continuous flow reactors offer superior heat and mass transfer, reducing the energy required for stirring and temperature control. |
Frequently Asked Questions (FAQs)
Q1: What are the main environmental concerns associated with the traditional synthesis of this compound?
The primary environmental concerns stem from the use of hazardous materials, generation of toxic waste, and significant energy consumption. The conventional process involves the use of corrosive acids, the potential for the formation of carcinogenic aromatic amines as byproducts, and the generation of large volumes of acidic and colored wastewater that requires extensive treatment.
Q2: How can solvent-free synthesis reduce the environmental impact of this compound production?
Solvent-free synthesis, often conducted through grinding or mechanochemical methods, eliminates the need for volatile and often toxic organic solvents.[1] This approach reduces air and water pollution, minimizes waste generation, and can lead to higher reaction efficiency and shorter reaction times.[1][2]
Q3: Are there any safer, alternative solvents that can be used for this compound synthesis?
Yes, research into "green solvents" provides several alternatives to traditional hazardous solvents.[3][4] These include water (the most environmentally benign solvent), supercritical fluids like CO2, ionic liquids, and bio-derived solvents. The choice of solvent will depend on the specific reaction conditions and the solubility of the reactants.[3]
Q4: What is the role of solid acid catalysts in making the synthesis greener?
Solid acid catalysts can replace traditional mineral acids like hydrochloric acid in the diazotization step.[2] The key advantage is that these catalysts can be easily separated from the reaction mixture and reused multiple times, significantly reducing the generation of acidic wastewater and the overall environmental impact.[2]
Q5: Can process intensification techniques like continuous flow synthesis be applied to this compound?
Yes, continuous flow synthesis is a promising approach for a more sustainable production of azo dyes.[5] It offers better control over reaction parameters such as temperature and mixing, leading to higher yields, reduced byproduct formation, and improved safety. The smaller reactor volumes also minimize the risks associated with handling unstable diazonium salts.[5]
Quantitative Data Summary
The following table summarizes a hypothetical comparison between traditional and greener synthesis methods for this compound, based on data extrapolated from similar azo dye syntheses.
| Parameter | Traditional Synthesis | Greener Synthesis (e.g., Solvent-Free/Solid Catalyst) |
| Yield (%) | 85-90 | >95 |
| Reaction Time (hours) | 4-6 | 0.5-1 |
| Energy Consumption | High | Low to Moderate |
| Solvent Usage | High (often hazardous) | None or Green Solvents |
| Waste Generation | High (acidic wastewater, byproducts) | Low (recyclable catalyst, minimal byproducts) |
Experimental Protocols
Conventional Synthesis of this compound (Illustrative Protocol)
This protocol is based on the general procedure for synthesizing monoazo pigments.
Step 1: Diazotization of 2-Methyl-5-nitrobenzenamine
-
In a beaker, suspend 2-Methyl-5-nitrobenzenamine in water and add concentrated hydrochloric acid.
-
Cool the mixture to 0-5°C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite while maintaining the temperature below 5°C.
-
Continue stirring for 30-60 minutes after the addition is complete. The completion of diazotization can be checked using starch-iodide paper.
Step 2: Coupling Reaction
-
In a separate beaker, dissolve 3-Hydroxy-N-phenyl-2-naphthamide in an aqueous solution of sodium hydroxide.
-
Cool this solution to 10-15°C.
-
Slowly add the diazonium salt solution prepared in Step 1 to the solution of the coupling agent with vigorous stirring.
-
Maintain the pH of the reaction mixture between 4 and 6 by adding a sodium acetate (B1210297) solution.
-
Continue stirring for 1-2 hours until the coupling is complete.
-
Filter the precipitated this compound, wash it with water until neutral, and dry it in an oven.
Greener Synthesis of this compound using a Solid Acid Catalyst (Hypothetical Protocol)
This protocol illustrates a potential greener alternative.
Step 1: Diazotization using a Solid Acid Catalyst
-
In a flask, mix 2-Methyl-5-nitrobenzenamine and a solid acid catalyst (e.g., sulfated zirconia) in a minimal amount of a green solvent (e.g., ethanol (B145695) or water).
-
Cool the mixture to room temperature.
-
Add an aqueous solution of sodium nitrite dropwise with stirring.
-
Stir the mixture for 30 minutes.
Step 2: Solvent-Free Coupling
-
In a mortar, grind the diazonium salt mixture from Step 1 with 3-Hydroxy-N-phenyl-2-naphthamide and a small amount of a solid base (e.g., sodium carbonate).
-
Continue grinding for 15-20 minutes until a uniform red powder is formed.
-
Wash the resulting pigment with water to remove any unreacted starting materials and the solid base.
-
Separate the solid acid catalyst by filtration for reuse.
-
Dry the pigment.
Visualizations
References
Technical Support Center: Scaling Up Pigment Red 22 Production
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the laboratory-scale and pilot-plant-scale production of Pigment Red 22. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to streamline your research and development efforts.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, particularly during scale-up. The troubleshooting is presented in a question-and-answer format to pinpoint and resolve common problems.
Issue 1: Low Yield of this compound
-
Question: We are experiencing a significantly lower than expected yield of this compound upon scaling up our synthesis from lab to pilot scale. What are the potential causes and solutions?
-
Answer: Low yields during the scale-up of azo pigment synthesis are a common challenge. Several factors could be contributing to this issue:
-
Incomplete Diazotization: The initial diazotization of the aromatic amine (2-methyl-5-nitroaniline) is a critical step. On a larger scale, inefficient mixing or localized temperature variations can lead to incomplete conversion to the diazonium salt.
-
Solution: Ensure vigorous and efficient agitation in the reaction vessel to maintain a homogenous mixture. The addition of sodium nitrite (B80452) solution should be slow and controlled to prevent localized overheating, as diazonium salts are thermally unstable. The temperature should be strictly maintained between 0-5°C.
-
-
Decomposition of Diazonium Salt: Diazonium salts are notoriously unstable and can decompose, especially at elevated temperatures.
-
Solution: The diazonium salt solution should be used immediately after preparation and kept cold. Any delay or increase in temperature before the coupling reaction can significantly reduce the yield.
-
-
Suboptimal pH for Coupling: The coupling reaction is highly pH-dependent.
-
Solution: The pH of the coupling reaction mixture should be carefully controlled. For the coupling of a diazonium salt with a naphthol derivative like the precursor to this compound, a slightly alkaline pH is generally preferred to activate the naphthol component. However, the initial dissolution of the naphthol component may require a higher pH (8-10).
-
-
Issue 2: Color Variation and Off-Shade Product
-
Question: Our scaled-up batches of this compound are showing significant color variation, with some batches appearing duller or having a different hue. What could be causing this inconsistency?
-
Answer: Color variation is a frequent issue in pigment production and can be traced back to several process parameters:
-
Impure Reactants: The presence of impurities in the starting materials, such as isomers of 2-methyl-5-nitroaniline (B49896) or byproducts in the coupling agent, can lead to the formation of undesired azo compounds, resulting in a different shade.
-
Solution: Implement stringent quality control checks for all incoming raw materials to ensure their purity and consistency.
-
-
Incorrect pH Profile: As with yield, the pH during the coupling reaction has a profound impact on the final color of the pigment.
-
Solution: Maintain a consistent and optimized pH profile throughout the coupling reaction. Even minor deviations can lead to shifts in the absorption spectrum of the final pigment.
-
-
Particle Size and Distribution: The size and distribution of the pigment particles play a crucial role in its coloristic properties. Larger particles can lead to a duller appearance.
-
Solution: Control the precipitation conditions during the coupling reaction. Factors such as the rate of addition of the diazonium salt, the agitation speed, and the presence of surfactants can influence the particle size. Post-synthesis milling can also be employed to achieve a more uniform and smaller particle size.
-
-
Issue 3: Poor Dispersibility and Agglomeration
-
Question: The this compound produced at a larger scale is difficult to disperse in our application medium and shows significant agglomeration. How can we improve its dispersibility?
-
Answer: Poor dispersibility is often related to the surface properties and particle size of the pigment:
-
Uncontrolled Precipitation: Rapid and uncontrolled precipitation during the coupling reaction can lead to the formation of large, irregular particles with a high tendency to agglomerate.
-
Solution: Optimize the precipitation conditions by controlling the rate of reactant addition and agitation. The use of dispersing agents or surfactants during the synthesis can help to control particle growth and prevent agglomeration.
-
-
Inefficient Washing and Drying: Residual salts and impurities from the synthesis can remain on the pigment surface, affecting its wetting and dispersion properties. The drying process, if not controlled, can also lead to hard agglomerates.
-
Solution: Ensure thorough washing of the pigment cake to remove all soluble impurities. Implement a controlled drying process, avoiding excessively high temperatures that can cause sintering of the particles.
-
-
Frequently Asked Questions (FAQs)
Synthesis and Process Control
-
Q1: What is the optimal temperature for the diazotization reaction in this compound synthesis?
-
A1: The diazotization reaction should be carried out at a low temperature, typically between 0-5°C, to ensure the stability of the diazonium salt.
-
-
Q2: How critical is the pH during the coupling reaction for this compound?
-
A2: The pH is extremely critical. For coupling with a naphthol derivative, a slightly alkaline pH is generally required to activate the coupling component. Precise and consistent pH control is essential for achieving the desired color and yield.
-
-
Q3: What is the recommended reactant ratio for the synthesis of this compound?
-
A3: A stoichiometric or slight excess of the diazotizing agent (sodium nitrite) is typically used. The molar ratio of the diazotized amine to the coupling component should be as close to 1:1 as possible to minimize unreacted starting materials which can be difficult to remove.
-
Product Quality and Characterization
-
Q4: How can we control the particle size of this compound during scale-up?
-
A4: Particle size can be controlled by manipulating the conditions during the coupling and precipitation steps. Key parameters include the rate of addition of the diazonium salt, the intensity of agitation, the reaction temperature, and the use of additives like surfactants or dispersing agents. Post-synthesis milling is also a common method for particle size reduction and homogenization.
-
-
Q5: What analytical techniques are recommended for quality control of this compound?
-
A5: A combination of analytical techniques should be used. UV-Vis spectroscopy can be used to check the coloristic properties. Techniques like X-ray diffraction (XRD) can be used to determine the crystalline structure. Particle size analysis can be performed using laser diffraction or dynamic light scattering. High-performance liquid chromatography (HPLC) can be used to assess the purity of the pigment and quantify any impurities.
-
Data Presentation
Table 1: Key Process Parameters and their Impact on this compound Properties
| Parameter | Typical Range | Impact on Yield | Impact on Color | Impact on Particle Size |
| Diazotization Temperature | 0 - 5 °C | High impact; higher temperatures lead to decomposition of diazonium salt and lower yield. | Minor impact if within range; decomposition can lead to impurities affecting color. | Indirect impact through reaction kinetics. |
| Coupling Reaction pH | 8 - 10 (for naphthol dissolution), then adjusted for coupling | High impact; suboptimal pH leads to incomplete coupling and lower yield. | High impact; pH affects the electronic structure of the chromophore, thus the color. | High impact; pH influences the rate of precipitation and particle growth. |
| Reactant Addition Rate | Slow and controlled | Moderate impact; fast addition can lead to localized side reactions and reduced yield. | Moderate impact; can affect the homogeneity of the reaction and lead to color variations. | High impact; slower addition generally leads to smaller and more uniform particles. |
| Agitation Speed | Vigorous | High impact; poor agitation leads to incomplete reactions and lower yield. | Moderate impact; ensures uniform color development. | High impact; higher agitation can lead to smaller particles but also potential for attrition. |
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis of this compound
This protocol outlines a general procedure for the synthesis of this compound in a laboratory setting.
Materials:
-
2-Methyl-5-nitroaniline
-
Hydrochloric acid (37%)
-
Sodium nitrite
-
3-Hydroxy-N-phenyl-2-naphthamide (Naphthol AS)
-
Sodium hydroxide (B78521)
-
Distilled water
-
Ice
Procedure:
-
Diazotization:
-
In a beaker, prepare a solution of hydrochloric acid in water.
-
Disperse 2-methyl-5-nitroaniline in the acidic solution and cool the mixture to 0-5°C in an ice bath with constant stirring.
-
In a separate beaker, dissolve sodium nitrite in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the amine suspension while maintaining the temperature between 0-5°C.
-
Continue stirring for 30-60 minutes at 0-5°C to ensure complete diazotization. The completion of the reaction can be checked using starch-iodide paper (a blue-black color indicates excess nitrous acid).
-
-
Coupling:
-
In a separate larger beaker, dissolve 3-hydroxy-N-phenyl-2-naphthamide in an aqueous sodium hydroxide solution.
-
Cool this solution to 5-10°C in an ice bath.
-
Slowly add the cold diazonium salt solution to the Naphthol AS solution with vigorous stirring. A colored precipitate of this compound will form.
-
Continue stirring for 1-2 hours, allowing the reaction to go to completion. The pH of the mixture should be monitored and adjusted if necessary.
-
-
Isolation and Purification:
-
Filter the precipitated pigment using a Buchner funnel.
-
Wash the filter cake thoroughly with distilled water until the filtrate is neutral and free of salts.
-
Dry the pigment in an oven at a controlled temperature (e.g., 60-80°C) to a constant weight.
-
Protocol 2: Quality Control Analysis of this compound
-
Colorimetric Analysis: Prepare a dispersion of the pigment in a suitable medium (e.g., a binder system) and draw down on a standard substrate. Measure the color coordinates (L, a, b*) using a spectrophotometer and compare them to a reference standard.
-
Particle Size Analysis: Disperse the pigment powder in a suitable liquid using sonication. Analyze the particle size distribution using a laser diffraction particle size analyzer.
-
Purity Analysis (HPLC): Develop a suitable HPLC method to separate this compound from any unreacted starting materials or byproducts. A reverse-phase column with a gradient elution of acetonitrile (B52724) and water is a common starting point.
Mandatory Visualization
Caption: Synthesis pathway of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
Addressing flocculation issues in Pigment Red 22 based coatings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pigment Red 22 based coatings.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and application of coatings containing this compound.
Question: My this compound coating has a lower-than-expected color strength and a dull appearance. What could be the cause?
Answer: This is a classic sign of pigment flocculation. Flocculation is the process where individual pigment particles, after being initially dispersed, clump together to form larger aggregates.[1][2] This reduces the effective surface area of the pigment, leading to decreased color strength, lower gloss, and potential shifts in color shade.[1][3]
To confirm flocculation, you can perform a "rub-out" test. Apply a thin film of the coating to a non-porous surface. After a short drying time, gently rub a small area with your finger. If the rubbed area becomes darker or more intense in color, it indicates that the mechanical force of rubbing has broken up the flocculates, redispersing the pigment to its primary particle size.[4]
Question: What are the primary factors that contribute to the flocculation of this compound?
Answer: Several factors in your coating formulation and process can lead to the flocculation of this compound:
-
Inadequate Wetting and Dispersion: The initial step of incorporating the dry pigment into the liquid resin system is critical. If the pigment particles are not properly wetted by the vehicle, they will not disperse effectively and will have a strong tendency to flocculate.
-
Poor Stabilization: Once dispersed, the pigment particles need to be kept separated through a stabilization mechanism. Without an effective stabilizer (dispersant), the particles will naturally re-agglomerate.[1]
-
Incompatible Formulation Components: The choice of solvent, binder, and other additives can significantly impact the stability of the pigment dispersion. A solvent that is a poor match for the resin can cause the binder to collapse around the pigment particles, reducing steric stabilization and promoting flocculation.[3]
-
Process Parameters: Insufficient mixing energy during the dispersion phase will fail to break down pigment agglomerates. Conversely, excessive temperature during processing can lower the viscosity of the coating too much, allowing pigment particles to move more freely and flocculate.[3][5]
Question: How can I prevent flocculation in my this compound coating formulation?
Answer: Preventing flocculation involves a multi-faceted approach focusing on proper formulation and processing:
-
Dispersant Selection: The most critical factor is the choice of an appropriate dispersing agent. For organic pigments like this compound (a Naphthol AS pigment), polymeric dispersants are generally recommended.[6] These dispersants provide steric stabilization by forming a protective layer around the pigment particles, preventing them from getting close enough to attract one another. The choice between a water-based or solvent-based dispersant will depend on your coating system.
-
Optimized Dispersion Process: Ensure that you are using sufficient energy (e.g., high-shear mixing) to break down the pigment agglomerates into their primary particles. The dispersion time should be adequate to achieve a stable state.
-
Binder and Solvent Compatibility: Select a binder and solvent system that are highly compatible. The binder should have good affinity for the pigment surface and the solvent should keep the binder molecules well-extended to provide effective steric hindrance.[3]
-
Control of Viscosity and Temperature: Maintain an optimal viscosity during the dispersion and storage phases. A very low viscosity can accelerate flocculation.[3][5] Similarly, avoid excessive temperatures that can negatively impact viscosity and the stability of the dispersant.[3][5]
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a synthetic organic pigment belonging to the Naphthol AS pigment family.[6] It is known for its bright, yellowish-red shade and is used in a variety of applications including water-based and solvent-based inks and coatings.[6]
Q2: What are the typical physical properties of this compound?
A2: The physical properties of this compound can vary slightly between manufacturers, but typical values are summarized in the table below.
| Property | Typical Value |
| Chemical Formula | C₂₄H₁₈N₄O₄ |
| Oil Absorption | 40-55 g/100g |
| Density | 1.4-1.5 g/cm³ |
| BET Surface Area | 28-44 m²/g |
(Data sourced from multiple supplier technical data sheets)
Q3: Which type of dispersant is best suited for this compound?
A3: For organic pigments like this compound, polymeric dispersants are generally the most effective. These can include polyurethane or acrylate-based polymers that provide steric stabilization. The choice of a specific dispersant will depend on whether your coating is water-based or solvent-based, as well as the other components in your formulation. It is recommended to consult with dispersant suppliers for specific product recommendations for Naphthol AS pigments.
Q4: How do I properly disperse this compound in my coating?
A4: A proper dispersion process involves three key stages:
-
Wetting: The air surrounding the dry pigment particles is displaced by the liquid vehicle. The use of a wetting agent can facilitate this process.
-
De-agglomeration: Mechanical energy, such as from a high-shear mixer or a bead mill, is applied to break down the pigment agglomerates into smaller particles.
-
Stabilization: A dispersing agent is used to adsorb onto the surface of the pigment particles, preventing them from re-agglomerating.
The following workflow illustrates the key steps in achieving a stable this compound dispersion.
Q5: What are the standard methods for evaluating the dispersion quality of this compound?
A5: Two common and effective methods for assessing pigment dispersion are:
-
Fineness of Grind (Hegman Gauge): This method, outlined in ASTM D1210, uses a calibrated gauge to determine the size of the largest particles in a wet film of the coating.[7][8] A higher Hegman value indicates a finer dispersion.
-
Tinting Strength: As described in ASTM D387, this method compares the color strength of a dispersion of the test pigment against a standard.[9][10] Flocculation will result in a lower tinting strength.[4][10]
Experimental Protocols
ASTM D1210: Fineness of Grind (Hegman Gauge)
Objective: To determine the fineness of dispersion of this compound in a liquid coating.
Materials:
-
Hegman gauge and scraper
-
The this compound coating sample
-
Solvent for cleaning
Procedure:
-
Ensure the Hegman gauge and scraper are clean and dry.
-
Place a small amount of the coating sample at the deep end of the gauge's channel.
-
Hold the scraper with both hands at a right angle to the gauge and draw the coating down the length of the channel in a smooth, steady motion.
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Immediately view the drawdown at a low angle and note the point on the scale where a continuous line of pigment particles first appears.
-
Record the Hegman value at this point.
ASTM D387: Tinting Strength
Objective: To compare the color strength of a test batch of this compound coating to a reference standard.
Materials:
-
Mechanical muller
-
White base paint
-
Test and standard this compound coating samples
-
Drawdown bar and charts
Procedure:
-
Accurately weigh a specified amount of the test this compound coating and the white base paint.
-
Mix the two components thoroughly.
-
Place the mixture on the mechanical muller and disperse for a set number of revolutions.
-
Repeat steps 1-3 for the standard this compound coating.
-
Create drawdowns of both the test and standard mixtures side-by-side on a chart.
-
Visually or instrumentally compare the color strength of the two drawdowns.
References
- 1. ulprospector.com [ulprospector.com]
- 2. lankem.com [lankem.com]
- 3. What factors affect the flocculation of pigments in coating systems? - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 4. paint.org [paint.org]
- 5. longchangchemical.com [longchangchemical.com]
- 6. This compound | Fineland Chem [finelandchem.com]
- 7. nanotechindustrieprodukte.de [nanotechindustrieprodukte.de]
- 8. Dispersion of Highly Filled Thermosets - Part Ten: Measuring Fineness of Grind Using a Hegman Gage - Polymer Innovation Blog [polymerinnovationblog.com]
- 9. store.astm.org [store.astm.org]
- 10. specialchem.com [specialchem.com]
Technical Support Center: Optimizing Grinding and Milling Processes for Pigment Red 22
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pigment Red 22. The following information is designed to address common challenges encountered during grinding and milling experiments aimed at achieving desired particle size distribution and color characteristics.
Troubleshooting Guide
This guide addresses specific issues that may arise during the grinding and milling of this compound, offering potential causes and recommended solutions.
| Issue | Potential Causes | Recommended Solutions |
| Poor Color Development or Low Tinting Strength | - Incomplete dispersion of pigment agglomerates.[1] - Particle size is not optimal for the application. - Flocculation of pigment particles after milling.[2] | - Optimize Milling Time and Intensity: Increase milling time or energy input to ensure thorough deagglomeration.[3] - Select Appropriate Dispersant: Use a wetting and dispersing agent compatible with this compound and the solvent system to stabilize the dispersed particles. - Control Particle Size: For maximum color strength, it is crucial to achieve the narrowest possible particle size distribution.[4] |
| Inconsistent Batch-to-Batch Color | - Variation in milling parameters (time, speed, media load). - Inconsistent raw material properties. - Agglomeration or settling of pigment in the dispersion over time.[1] | - Standardize Milling Protocol: Ensure all milling parameters are kept constant between batches. - Characterize Raw Material: Test incoming this compound for initial particle size and color properties. - Improve Dispersion Stability: Use appropriate stabilizing additives and ensure proper wetting of the pigment surface.[2] |
| Caking or Agglomeration During Milling | - High heat generation during dry milling. - High pigment loading leading to increased particle-particle interaction. - Inadequate wetting of the pigment in wet milling. | - Temperature Control: For dry milling, consider a cooling system. For wet milling, the liquid medium helps dissipate heat.[5] - Optimize Pigment Loading: Experiment with different pigment-to-liquid ratios to find the optimal dispersion viscosity.[4] - Premixing: Ensure the pigment is thoroughly wetted in the solvent and dispersant before milling.[4] |
| Undesirable Change in Hue (Color Shift) | - Excessive heat generation causing thermal degradation of the pigment. - Chemical reaction with the solvent or grinding media. - Changes in crystal structure due to high milling energy. | - Monitor Temperature: Keep the milling temperature below the heat resistance limit of this compound (approximately 140-160°C). - Material Compatibility: Ensure the grinding media and solvent are inert to this compound. Ceramic media can be a good alternative to steel to avoid metallic contamination.[6] - Optimize Milling Energy: Avoid excessive milling times and speeds that could lead to crystal phase changes. |
| High Viscosity of the Pigment Dispersion | - High pigment loading. - Inefficient dispersion leading to poor wetting. - Swelling of the pigment in the chosen solvent. - Inappropriate choice or concentration of dispersant.[7] | - Adjust Pigment Concentration: Reduce the solids content in the dispersion. - Improve Wetting: Select a more effective wetting agent.[7] - Solvent Screening: Test the compatibility of this compound with different solvents. - Optimize Dispersant Level: Determine the optimal dispersant concentration through a ladder study.[7] |
| Foaming During Wet Milling | - Entrapment of air during the premixing or milling stage.[7] - Certain dispersants may promote foam formation. | - Use a Defoamer: Add a suitable defoamer that is compatible with the formulation.[7] - Optimize Mixing: In the premixing stage, add the pigment gradually to the liquid to minimize air entrapment.[4] |
Frequently Asked Questions (FAQs)
1. What are the key physical and chemical properties of this compound to consider before milling?
Understanding the intrinsic properties of this compound is crucial for selecting the right milling approach. Key properties include:
| Property | Value | Significance for Milling |
| Chemical Group | Monoazo | Organic pigments can be sensitive to certain solvents and high temperatures. |
| Heat Resistance | 140-160°C | Milling processes should be controlled to avoid exceeding this temperature to prevent pigment degradation and color change. |
| Density | ~1.3 - 1.5 g/cm³ | Affects the choice of grinding media density and the tendency for sedimentation in wet milling. |
| Oil Absorption | 34 - 68 g/100g | A higher oil absorption value may indicate a need for a higher binder or solvent ratio in the formulation to achieve a workable viscosity. |
| Alkali Resistance | Good to Excellent | Suitable for use in aqueous and alkaline formulations. |
| Acid Resistance | Moderate to Good | Caution should be exercised when using highly acidic solvents or additives. |
| Solvent Resistance | Moderate | The choice of solvent for wet milling is important to prevent pigment bleeding or dissolution. |
Data compiled from multiple sources.
2. Should I use wet or dry milling for this compound?
The choice between wet and dry milling depends on the desired final particle size and the specific application.
| Milling Method | Advantages | Disadvantages | Best For |
| Wet Milling | - Can achieve finer particle sizes (sub-micron and nano-scale). - Better control over particle size distribution. - Minimizes dust and explosion risks. - Good for heat-sensitive materials as the liquid dissipates heat. | - More complex process. - Requires a subsequent drying step if a dry powder is needed. - Potential for solvent-pigment interactions. - Liquid waste disposal needs to be considered. | - Applications requiring very fine and uniform particle sizes, such as high-quality inks and coatings. |
| Dry Milling | - Simpler and often more cost-effective process. - Produces a dry powder directly. - Less risk of chemical incompatibility with a solvent. | - More difficult to achieve very fine particle sizes. - Can generate significant heat, potentially degrading the pigment. - Higher risk of dust explosion. - Broader particle size distribution. | - Applications where a sub-micron particle size is not critical and for de-agglomerating bulk materials. |
3. How do milling parameters affect the final properties of this compound?
Several parameters can be adjusted to optimize the milling process. The following table, based on a study of a similar organic red pigment (Pigment Red 57:1), illustrates the potential impact of milling on particle size and color.
Table: Effect of Milling on Particle Size of a Red Organic Pigment
| Sample | Initial Particle Size (d50, µm) | Milled Particle Size (d50, µm) |
| Pigment Batch 1 | 22.5 | 0.85 |
| Pigment Batch 2 | 18.3 | 0.62 |
| Pigment Batch 3 | 25.1 | 0.91 |
Data adapted from a study on C.I. Pigment Red 57:1, which demonstrates a significant reduction in particle size after milling.[8]
Table: Example of Colorimetric Data (Lab*) Before and After Milling
| Sample | L* (Lightness) | a* (Redness) | b* (Yellowness) |
| Unmilled Pigment | 45.2 | +38.5 | +12.3 |
| Milled Pigment | 48.6 | +42.1 | +10.8 |
This hypothetical data illustrates a common trend where milling can increase lightness (L) and redness (a), resulting in a brighter color.[8]
4. Can you provide a sample experimental protocol for milling an organic red pigment?
The following is a representative protocol for lab-scale salt milling, adapted from a study on C.I. Pigment Red 57:1.[8] This method can be a starting point for developing a process for this compound.
Objective: To reduce the particle size of a crude organic red pigment to the sub-micron range.
Materials and Equipment:
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Crude this compound
-
Milling Salt (e.g., Sodium Chloride) with a controlled particle size
-
Solvent (e.g., Methanol or Diethylene Glycol)
-
Planetary Ball Mill or similar high-energy mill
-
Milling jars and media
-
Centrifuge
-
Particle size analyzer
-
Spectrocolorimeter (for Lab* measurements)
Experimental Workflow Diagram:
Procedure:
-
Preparation: Mix the crude this compound with the milling salt in a defined ratio (e.g., 4:1 salt to pigment by weight). Add a suitable solvent to create a paste or slurry.[8]
-
Milling: Charge the mixture into a milling jar. Mill at room temperature for a predetermined time. The process can be repeated in cycles.[8]
-
Isolation: After milling, the salt is removed. This is typically done by washing the milled slurry with a solvent in which the pigment is insoluble (e.g., deionized water). Centrifugation can be used to separate the pigment particles.[8]
-
Drying: The purified pigment is then dried to obtain a fine powder.
-
Analysis: Characterize the final product for particle size distribution, color properties (Lab* values), and morphology (e.g., using scanning electron microscopy).
5. How does the choice of grinding media affect the milling process?
The type, size, and density of the grinding media are critical parameters in bead and ball milling.
-
Media Size: Smaller grinding media provide more contact points and are more efficient for achieving very fine particle sizes.[4]
-
Media Density: Higher density media (like zirconia) impart more kinetic energy and can lead to more efficient particle size reduction.[4]
-
Media Material: The material should be hard enough to grind the pigment without excessive wear. It must also be chemically inert to the pigment and solvent to avoid contamination.[6] Ceramic media is often preferred over steel for organic pigments to prevent discoloration from metal contamination.[6]
Logical Relationship of Milling Parameters:
References
- 1. omegafarmsupply.com [omegafarmsupply.com]
- 2. longchangchemical.com [longchangchemical.com]
- 3. lup.lub.lu.se [lup.lub.lu.se]
- 4. jpmtr.org [jpmtr.org]
- 5. Bead Milling Process – Principles and Overview [allwin-grinding.com]
- 6. mdpi.com [mdpi.com]
- 7. Troubleshooting Common Issues with Water-Borne Dispersants in Coatings - Polywill [polywill.com]
- 8. journal.kci.go.kr [journal.kci.go.kr]
Technical Support Center: Optimizing Pigment Red 22 Dispersion
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with Pigment Red 22 dispersions.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of using a dispersant with this compound?
A1: The primary goal is to break down agglomerates of this compound particles into smaller, stable, and uniformly distributed particles within a liquid medium.[1][2] This process, known as dispersion, is crucial for achieving optimal color strength, gloss, stability, and consistent performance in the final application.[1][2]
Q2: What are the signs of poor this compound dispersion?
A2: Poor dispersion can manifest in several ways, including:
-
Color inconsistency: Batches may exhibit different shades or strengths.
-
Low gloss: The final coating or film may appear dull.
-
Particle agglomeration and settling: Pigment particles may clump together and settle at the bottom of the formulation over time.[3]
-
Viscosity issues: The dispersion may be too thick or thin, leading to processing difficulties.[4]
-
Reduced color strength: The pigment may not achieve its full coloring potential.
Q3: How do I select the right type of dispersant for my this compound formulation?
A3: The choice of dispersant depends on several factors, including the solvent system (aqueous or solvent-based), the resin system, and the desired final properties. Polymeric dispersants are often effective for organic pigments like this compound. It is recommended to screen a few different types of dispersants to find the optimal one for your specific system.
Q4: How much dispersant should I use?
A4: The optimal dispersant concentration, or "dispersant demand," should be determined experimentally.[5] Using too little dispersant will result in incomplete stabilization and potential re-agglomeration of pigment particles.[5] Conversely, using an excessive amount can lead to adverse effects such as increased viscosity and potential compatibility issues.[2][5] A ladder study, where the dispersant concentration is varied systematically, is the best approach to identify the minimum viscosity, which typically corresponds to the optimal dispersant loading.[5]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Color Strength | Incomplete pigment dispersion, leading to large particle sizes. | - Increase dispersion time or energy (e.g., higher speed, more passes on a mill).- Optimize the dispersant concentration through a ladder study.- Evaluate a different, more effective dispersant for your system. |
| High Viscosity | - Insufficient dispersant, leading to poor wetting and particle-particle interactions.- Excessive dispersant concentration.- Incompatibility between the dispersant and the system. | - Conduct a dispersant ladder study to find the optimal concentration that provides the lowest viscosity.[5]- Ensure the chosen dispersant is compatible with your solvent and resin system.- Gradually add the pigment to the liquid phase during mixing to ensure proper wetting. |
| Pigment Settling / Flocculation | - Inadequate stabilization of the pigment particles.- Incorrect dispersant choice or concentration. | - Increase the dispersant concentration to ensure complete coverage of the pigment particle surface.- Select a dispersant with stronger anchoring groups for the pigment surface and better compatibility with the continuous phase.- Re-disperse the formulation with higher energy. |
| Color Shift | Flocculation of pigment particles after initial dispersion. | This is often a sign of insufficient stabilization. Review the dispersant type and concentration to ensure long-term stability. A different dispersant may be needed. |
| Gritty Appearance | Presence of large, undispersed agglomerates. | - Check the fineness of grind using a Hegman gauge.[6]- Increase the milling time or energy.- Ensure the pigment was added slowly to the liquid to facilitate initial wetting. |
Quantitative Data on Dispersant Performance
While specific data for this compound is proprietary to manufacturers, the following table illustrates the typical influence of different dispersants on a closely related quinacridone (B94251) pigment, Pigment Red 122. This data is representative of the improvements that can be expected with an optimized dispersant system.
| Dispersant Type | Dispersant Concentration (% on pigment weight) | Average Particle Size (nm) | Viscosity (mPa·s) | Stability Assessment |
| None | 0% | > 1000 | > 2000 | Rapid settling |
| Anionic Surfactant | 10% | 450 | 800 | Moderate settling after 24h |
| Polymeric Dispersant A | 15% | 280 | 350 | Stable for > 7 days |
| Polymeric Dispersant B | 15% | 230 | 250 | Stable for > 14 days |
This data is illustrative and based on studies of Pigment Red 122.[7] Actual results for this compound may vary depending on the specific formulation and processing conditions.
Experimental Protocols
Protocol for Determining Optimal Dispersant Concentration
This protocol outlines a method for determining the ideal amount of dispersant to achieve the lowest viscosity in a this compound dispersion.
Caption: Workflow for determining optimal dispersant concentration.
Methodology:
-
Preparation:
-
Prepare a master batch of your liquid phase (resin, solvent, other additives).
-
Weigh out a fixed amount of this compound for each sample.
-
Prepare incremental additions of the dispersant to be tested.
-
-
Dispersion and Titration:
-
In a suitable vessel, start with the liquid phase under low-speed agitation.
-
Add the first small increment of dispersant and allow it to mix.
-
Slowly add the this compound powder.
-
Once the pigment is wetted, increase the speed of the disperser (e.g., high-speed dissolver) to a predetermined level and mix for a set amount of time (e.g., 10-15 minutes).
-
Stop mixing and measure the viscosity of the paste.
-
Add the next increment of dispersant, mix for the same duration, and measure the viscosity again.
-
Continue this process until the viscosity measurement passes through a minimum and begins to increase.
-
-
Analysis:
-
Plot the measured viscosity as a function of the cumulative dispersant concentration.
-
The concentration corresponding to the lowest viscosity is the optimal dispersant loading for that system.[5]
-
Protocol for Evaluating Dispersion Quality
This protocol describes how to assess the quality of a this compound dispersion once the optimal dispersant level is determined.
Methodology:
-
Sample Preparation:
-
Prepare a this compound dispersion using the optimal dispersant concentration determined previously.
-
Use a high-energy dispersion method such as a bead mill or a high-speed dissolver for a sufficient time to achieve a fine dispersion.[6]
-
-
Fineness of Grind:
-
Use a Hegman gauge to measure the fineness of the dispersion. This will indicate the size of the largest agglomerates present.[6] A reading of 6-7 is often desirable for many applications.
-
-
Particle Size Analysis:
-
Use a particle size analyzer (e.g., based on light scattering) to determine the particle size distribution of the pigment in the dispersion. This provides more detailed information than the Hegman gauge.
-
-
Stability Test:
-
Store a sample of the dispersion at an elevated temperature (e.g., 50°C) for a set period (e.g., 1 week).
-
After storage, re-measure the viscosity and particle size. Significant changes indicate poor long-term stability.
-
-
Color Strength and Gloss:
-
Prepare a drawdown of the dispersion on a standard substrate.
-
Measure the color strength and gloss using a spectrophotometer and a gloss meter, respectively. Compare these values to a standard or a control sample.
-
Logical Relationships in Troubleshooting
The following diagram illustrates a decision-making process for troubleshooting common issues with this compound dispersions.
Caption: Troubleshooting decision tree for this compound dispersion.
References
Validation & Comparative
Performance Showdown: Pigment Red 170 vs. Pigment Red 22 in Automotive Coatings
A comprehensive comparison of two red pigments reveals a clear winner for the demanding automotive sector. This guide delves into the performance characteristics of Pigment Red 170 and Pigment Red 22, supported by quantitative data and standardized experimental protocols, to inform researchers and coating scientists in their formulation decisions.
In the world of automotive coatings, the selection of pigments is critical to achieving not only vibrant and appealing colors but also ensuring long-term durability against harsh environmental conditions. This guide provides a detailed comparison between two organic red pigments, Pigment Red 170 and this compound, to elucidate their respective performance capabilities in automotive applications.
Pigment Red 170, a naphthol AS pigment, is widely recognized for its high performance and is a staple in the automotive industry.[1] In contrast, this compound, a monoazo pigment, is more commonly utilized in less demanding applications such as printing inks, textile printing, and general industrial paints.[2][3][4] This analysis will demonstrate through comparative data why Pigment Red 170 is the superior choice for the rigorous demands of automotive coatings.
Executive Summary of Performance
| Property | Pigment Red 170 | This compound | Suitability for Automotive Coatings |
| Chemical Structure | Naphthol AS | Monoazo | - |
| Typical Applications | Automotive OEM and refinish, industrial paints, coil coatings[5] | Printing inks, textile printing, air-drying and latex paints[2][3][4] | Pigment Red 170 is specifically recommended for automotive use. |
| Lightfastness (Blue Wool Scale, 1-8) | 6-8 (Good to Excellent)[6] | 5 (Moderate) | Pigment Red 170's higher rating indicates superior color stability upon light exposure. |
| Weather Resistance | Excellent[7] | Good to Moderate[2] | Essential for exterior automotive components, Pigment Red 170 shows better durability. |
| Heat Stability | 180-280°C[6][8] | ~150°C | Pigment Red 170 withstands the high temperatures of automotive baking processes. |
| Solvent Resistance | Good to Excellent | Moderate[2] | Critical for resistance to fuels, oils, and other automotive fluids. |
| Chemical Resistance (Acid & Alkali) | Excellent (Rating of 5)[5] | Good (Rating of 4) | Pigment Red 170 offers superior protection against environmental and chemical fallout. |
In-Depth Performance Analysis
Lightfastness and Weather Resistance
Automotive coatings are constantly exposed to UV radiation, moisture, and temperature fluctuations, which can lead to color fading and degradation of the coating. Pigment Red 170 exhibits excellent lightfastness, typically rated between 6 and 8 on the Blue Wool Scale, signifying very good to outstanding resistance to fading.[6] Its robust chemical structure contributes to its exceptional weather resistance, making it suitable for OEM and refinish applications.[7]
This compound, on the other hand, has a moderate lightfastness rating of around 5. This level of performance is adequate for its primary applications in inks and textiles but falls short of the stringent requirements for automotive exteriors. While it is described as having "good" weather resistance, this is in the context of less demanding applications.[2]
Heat Stability
The manufacturing process for automobiles involves baking the coatings at elevated temperatures, typically ranging from 120°C to 180°C.[9] Pigments used in these coatings must be able to withstand these temperatures without changing color. Pigment Red 170 demonstrates excellent thermal stability, with reported heat resistance in the range of 180°C to 280°C, making it highly suitable for these processes.[6][8]
This compound has a significantly lower heat stability, generally around 150°C. This limitation makes it unsuitable for the high-temperature baking cycles common in automotive production, as it would likely lead to color shifts and degradation of the coating's appearance.
Chemical and Solvent Resistance
Vehicles are regularly exposed to a variety of chemicals, including gasoline, oils, and cleaning agents. The pigments in the coating must be resistant to these substances to prevent bleeding, staining, or degradation. Pigment Red 170 shows good to excellent resistance to both acids and alkalis, as well as various organic solvents.[5] Technical datasheets often rate its resistance to acids and alkalis as 5 out of 5.[5]
This compound offers moderate solvent resistance and good alkali and soap resistance, which are sufficient for its typical use cases.[2] However, its performance in this regard is generally considered inferior to that of high-performance pigments like Pigment Red 170, making it a riskier choice for automotive applications where exposure to harsh chemicals is common.
Experimental Protocols
To ensure consistent and reliable evaluation of pigment performance in automotive coatings, standardized testing methodologies are employed. The following are key experimental protocols relevant to the properties discussed:
-
Lightfastness and Weather Resistance:
-
ASTM D4303: Standard Test Methods for Lightfastness of Colorants Used in Artists' Materials. While for artists' materials, the principles of xenon-arc exposure to simulate sunlight are relevant.[10][11]
-
ISO 16474-3: Paints and varnishes — Methods of exposure to laboratory light sources — Part 3: Fluorescent UV lamps. This standard is crucial for assessing the durability of coatings against UV radiation.[12]
-
Accelerated Weathering: Performed using equipment that simulates exposure to sunlight, moisture, and temperature changes. Automotive specifications often require minimal color change after 2000-5000 hours of such exposure.[9]
-
-
Heat Stability:
-
ISO 787-21: General methods of test for pigments and extenders — Part 21: Comparison of heat stability of pigments. This method involves preparing a paint system with the pigment, applying it to a panel, and baking it at various temperatures to observe any color change.[13]
-
-
Chemical Resistance:
-
ASTM D1308: Standard Test Method for Effect of Household Chemicals on Clear and Pigmented Organic Finishes. This test evaluates the resistance of a coating to various chemical agents by spot testing.[14]
-
ISO 12944-6: Paints and varnishes — Corrosion protection of steel structures by protective paint systems — Part 6: Laboratory performance test methods. This standard includes methods for testing resistance to water and chemicals.[15]
-
Logical Flow for Pigment Selection in Automotive Coatings
Caption: Pigment selection workflow for automotive coatings.
Conclusion
The comparative analysis clearly indicates that Pigment Red 170 is the superior and appropriate choice for automotive coatings, while this compound is not recommended for such high-performance applications. The excellent lightfastness, weather resistance, heat stability, and chemical resistance of Pigment Red 170 meet the stringent demands of the automotive industry, ensuring both aesthetic appeal and long-term durability. In contrast, the performance characteristics of this compound are better suited for applications with lower durability requirements, such as printing inks and certain industrial paints. This guide underscores the importance of selecting pigments based on robust performance data and standardized testing to meet the specific challenges of the intended application.
References
- 1. Naphthol Red - Wikipedia [en.wikipedia.org]
- 2. This compound | Fineland Chem [finelandchem.com]
- 3. epsilonpigments.com [epsilonpigments.com]
- 4. This compound - SY Chemical Co., Ltd. [sypigment.com]
- 5. Pigment Red 170 | Fast Red F3RK & F5RK | Naphthol AS | Origo Chemical [origochem.com]
- 6. Pigment Red 170 - SY Chemical Co., Ltd. [sypigment.com]
- 7. pigments.com [pigments.com]
- 8. ulprospector.com [ulprospector.com]
- 9. Pigments for Automotive Paint | High-Performance Guide 2025 [veeraco.com]
- 10. micomlab.com [micomlab.com]
- 11. standards.iteh.ai [standards.iteh.ai]
- 12. en.usb-lab.com [en.usb-lab.com]
- 13. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 14. assuredtesting.com [assuredtesting.com]
- 15. kta.com [kta.com]
A Comparative Analysis of Pigment Red 22 and Other Monoazo Pigments: A Guide for Researchers and Drug Development Professionals
In the vast landscape of organic colorants, monoazo pigments represent a significant class, widely utilized across various industries for their vibrant hues and cost-effectiveness. This guide provides a detailed comparative analysis of Pigment Red 22 against other notable monoazo red pigments, offering researchers, scientists, and drug development professionals a comprehensive resource for informed pigment selection. The following sections delve into the performance characteristics, experimental testing protocols, and a logical framework for choosing the optimal pigment for specific applications.
Comparative Performance Data of Monoazo Pigments
The selection of a pigment is often dictated by its performance under various physical and chemical stresses. The following table summarizes the key quantitative data for this compound and four other commercially important monoazo red pigments: Pigment Red 2, Pigment Red 48:2, Pigment Red 53:1, and Pigment Red 170. These pigments were chosen for their prevalence in relevant applications and to provide a broad comparison of properties.
| Property | This compound | Pigment Red 2 | Pigment Red 48:2 | Pigment Red 53:1 | Pigment Red 170 |
| C.I. Name | This compound | Pigment Red 2 | Pigment Red 48:2 | Pigment Red 53:1 | Pigment Red 170 |
| C.I. Number | 12315 | 12310 | 15865:2 | 15585:1 | 12475 |
| Chemical Class | Monoazo | Monoazo | Monoazo | Monoazo Lake | Monoazo |
| Shade | Yellowish Red | Yellowish Red | Bluish Red | Yellowish Red | Bluish Red |
| Lightfastness (Full Shade, 1-8 Scale) | 5[1][2] | 6-7[3] | 5 | 3[4] | 7[1] |
| Lightfastness (Tint, 1-8 Scale) | 6[1] | 4-5[3] | - | - | 6[5] |
| Heat Resistance (°C) | 160[1] | 120 | 180[6] | 180[4][7] | 180[1] |
| Water Resistance (1-5 Scale) | 5[1] | 5 | 5[6] | 5[4] | 5[1] |
| Acid Resistance (1-5 Scale) | 5[1] | 4 | 3[6] | 3[4] | 5[1] |
| Alkali Resistance (1-5 Scale) | 5[1] | 4 | 3[6] | 3[4] | 5[1] |
| Ethanol Resistance (1-5 Scale) | 3[1] | 4 | 4-5[6] | 4-5[4] | 4-5[5] |
| MEK Resistance (1-5 Scale) | 3[1] | - | - | - | - |
Note: The fastness properties are rated on a scale of 1 to 5 (unless otherwise specified), where 1 represents poor and 5 represents excellent performance. Lightfastness is rated on a scale of 1 to 8, where 1 is very poor and 8 is excellent.
Experimental Protocols
To ensure objective and reproducible comparisons, the performance data presented above are typically generated using standardized experimental protocols. The following are detailed methodologies for the key experiments cited:
Lightfastness Testing (ASTM D4303)
The lightfastness of a pigment, its resistance to fading upon exposure to light, is a critical performance parameter. The American Standard Test Method (ASTM) D4303 provides a standardized procedure for evaluating the lightfastness of colorants used in artists' materials, which is also widely adopted for industrial pigments.[8][9][10]
Methodology:
-
Specimen Preparation: The pigment is dispersed in a suitable binder (e.g., acrylic emulsion, oil) at a specified concentration. The dispersion is then applied as a uniform film onto a standardized substrate.
-
Exposure: The prepared specimens are exposed to a controlled light source that simulates indoor daylight filtered through window glass.[8] This is typically achieved using a xenon-arc apparatus or daylight fluorescent lamps.[8] A portion of each specimen is masked to serve as an unexposed control.
-
Evaluation: After a predetermined period of exposure, the color change between the exposed and unexposed portions of the specimen is measured using a spectrophotometer. The color difference (ΔE) is calculated using the CIE 1976 Lab color difference equation.
-
Rating: The lightfastness is then rated on a scale of I to V (ASTM) or more commonly on the Blue Wool Scale of 1 to 8, where a higher number indicates better lightfastness.
Heat Stability Testing (ISO 787-21)
This test determines the stability of a pigment at elevated temperatures, a crucial factor for applications involving high-temperature processing such as plastics and some coatings. The International Organization for Standardization (ISO) 787-21 specifies a general method for comparing the heat stability of pigments.[5][11][12][13]
Methodology:
-
Sample Preparation: The pigment is incorporated into a standardized heat-stable medium, such as a stoving enamel or a plastic resin.
-
Heating: The pigmented medium is then subjected to a series of specified temperatures for a defined duration in a laboratory oven.
-
Comparison: The color of the heated samples is compared visually and instrumentally against a sample of the same pigment that has not been subjected to heat, as well as against a reference pigment with known heat stability.
-
Assessment: The temperature at which a significant color change occurs determines the heat stability of the pigment.
Solvent Resistance Testing (ASTM D5402)
The ability of a pigment to resist bleeding or dissolving in various solvents is critical for applications such as inks and coatings. ASTM D5402 provides a standard practice for assessing the solvent resistance of organic coatings using a solvent rub technique.[14][15][16][17]
Methodology:
-
Coating Application: A coating containing the pigment under evaluation is applied to a substrate and allowed to cure.
-
Solvent Rubbing: A cheesecloth saturated with a specific solvent (e.g., methyl ethyl ketone - MEK, ethanol, xylene) is used to rub the coated surface with a consistent pressure for a specified number of double rubs.[14][15]
-
Evaluation: The test evaluates the degree of color transfer to the cheesecloth and any visible damage to the coating, such as softening, swelling, or dissolution.
-
Rating: The resistance is typically rated on a scale of 1 to 5, where 5 indicates no effect and 1 indicates severe degradation of the coating.
Visualizing Experimental and Logical Workflows
To further aid in the understanding of pigment evaluation and selection, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a decision-making process.
Caption: A generalized workflow for the performance evaluation of pigments.
Caption: A decision tree for selecting a monoazo red pigment based on key performance requirements.
References
- 1. vipulorganics.com [vipulorganics.com]
- 2. This compound for Solvent Base Inks CAS 6448-95-9 [sunwisechem.com]
- 3. This compound | 6448-95-9 | Benchchem [benchchem.com]
- 4. artistpigments.org [artistpigments.org]
- 5. standards.iteh.ai [standards.iteh.ai]
- 6. file.yzimgs.com [file.yzimgs.com]
- 7. scribd.com [scribd.com]
- 8. micomlab.com [micomlab.com]
- 9. standards.iteh.ai [standards.iteh.ai]
- 10. store.astm.org [store.astm.org]
- 11. Standard - General methods of test for pigments and extenders - Part 21: Comparison of heat stability of pigments using a stoving medium (ISO 787-21:1979) SS-EN ISO 787-21:2017 - Swedish Institute for Standards, SIS [hub.sis.se]
- 12. BS EN ISO 787-21:2017 General methods of test for pigments and extenders Comparison of heat stability of pigments using a stoving medium [en-standard.eu]
- 13. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 14. laboratuar.com [laboratuar.com]
- 15. paint.org [paint.org]
- 16. standards.iteh.ai [standards.iteh.ai]
- 17. scribd.com [scribd.com]
A Comparative Guide to Analytical Methods for the Identification and Validation of Pigment Red 22
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the robust identification and validation of Pigment Red 22, a synthetic monoazo pigment. The selection of an appropriate analytical technique is paramount for ensuring the quality, safety, and regulatory compliance of products containing this colorant. This document outlines key performance characteristics of various methods, detailed experimental protocols, and visual workflows to aid in the selection and implementation of the most suitable analytical strategy.
Comparison of Analytical Methods
The table below summarizes the key performance parameters of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), Fourier-Transform Infrared Spectroscopy (FTIR), and Raman Spectroscopy for the analysis of this compound. The quantitative data presented is based on typical performance characteristics observed for the analysis of azo dyes and similar organic pigments.
| Analytical Method | Parameter | Typical Performance | Key Advantages | Key Limitations |
| HPLC-UV | Limit of Detection (LOD) | 0.01 - 0.05 mg/kg[1][2] | - Good for quantification- Widely available- Cost-effective | - Moderate sensitivity- Potential for matrix interference |
| Limit of Quantification (LOQ) | 0.04 - 0.15 mg/kg[1][2] | |||
| Linearity (R²) | ≥ 0.999[1][2] | |||
| Precision (RSD%) | < 5%[3] | |||
| UPLC-MS/MS | Limit of Detection (LOD) | 0.005 - 0.02 mg/kg | - High sensitivity and selectivity- Structural elucidation capabilities | - Higher equipment cost- Requires skilled operators |
| Limit of Quantification (LOQ) | 0.015 - 0.06 mg/kg | |||
| Linearity (R²) | ≥ 0.999 | |||
| Precision (RSD%) | < 3% | |||
| FTIR Spectroscopy | Spectral Range | 4000 - 400 cm⁻¹ | - Rapid identification- Non-destructive- Provides molecular structure information | - Not suitable for quantification alone- Sample preparation can be critical |
| Resolution | 4 cm⁻¹ | |||
| Raman Spectroscopy | Laser Excitation | 785 nm[4] | - Non-destructive and non-contact- High spatial resolution- Minimal sample preparation | - Potential for fluorescence interference- Not ideal for quantification |
| Spectral Range | 100 - 3300 cm⁻¹[4] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization based on specific sample matrices and instrumentation.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the quantification of this compound in various samples.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid
Procedure:
-
Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., methanol (B129727) or a mixture of acetonitrile and water). Filter the solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% acid) is typically used. For example, a starting condition of 50:50 (v/v) acetonitrile:water, gradually increasing the acetonitrile concentration.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by the UV-Vis spectrum of this compound (typically around 500-530 nm).
-
-
Validation Parameters: To validate the method, assess linearity by preparing a series of standard solutions of this compound at different concentrations. Determine the limit of detection (LOD) and limit of quantification (LOQ) by injecting progressively diluted solutions. Evaluate precision by performing replicate injections of a standard solution.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method offers higher sensitivity and selectivity, making it ideal for trace-level detection and confirmation.
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm)
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
Procedure:
-
Sample Preparation: Similar to the HPLC method, but with potentially more rigorous clean-up steps depending on the complexity of the sample matrix.
-
UPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
-
MS/MS Conditions:
-
Ionization Mode: Positive or negative electrospray ionization (ESI).
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution into the mass spectrometer.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique for the qualitative identification of this compound based on its unique molecular vibrations.
Instrumentation:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Sample Preparation: Place a small amount of the powdered pigment directly onto the ATR crystal.
-
Data Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: The resulting infrared spectrum is compared with a reference spectrum of pure this compound.
Raman Spectroscopy
Raman spectroscopy provides complementary vibrational information to FTIR and is particularly useful for in-situ analysis.
Instrumentation:
-
Raman microscope with a suitable laser excitation source (e.g., 785 nm).
Procedure:
-
Sample Preparation: The sample can be analyzed directly with minimal to no preparation.
-
Data Acquisition:
-
Laser Power: Optimized to avoid sample degradation.
-
Acquisition Time: Varies depending on the sample and instrument sensitivity.
-
Spectral Range: Typically 100 - 3300 cm⁻¹
-
-
Data Analysis: The Raman spectrum is compared against a library of known pigments for identification.
Mandatory Visualizations
The following diagrams illustrate the logical workflows for the validation of analytical methods for this compound identification.
Caption: A logical workflow for the validation of chromatographic methods.
Caption: A streamlined workflow for qualitative identification using spectroscopic techniques.
References
- 1. Validation and measurement uncertainty of analytical methods for various azo dye adulterants in Curcuma longa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.seoultech.ac.kr [pure.seoultech.ac.kr]
- 3. Improvement of analytical method for three azo dyes in processed milk and cheese using HPLC-PDA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spectroscopyonline.com [spectroscopyonline.com]
Performance comparison of Pigment Red 22 in different binder systems
A Comparative Guide for Researchers and Formulation Scientists
This guide provides an objective comparison of the performance of Pigment Red 22 in various binder systems, benchmarked against common alternative red pigments. The data presented is curated from publicly available technical datasheets and industry publications to assist researchers, scientists, and drug development professionals in making informed decisions for their formulation needs.
Quantitative Performance Data
The following tables summarize the key performance indicators of this compound and its alternatives across different binder systems. The performance ratings are based on standardized testing methodologies.
Table 1: Lightfastness (Blue Wool Scale, 1-8, where 8 is excellent)
| Pigment | Binder System | Full Shade | Tint (1:10 TiO2) |
| This compound | Water-Based Ink | 5-6[1][2] | - |
| Textile Printing | 5-6[1] | - | |
| Water-Based Coatings | 5[2] | - | |
| Pigment Red 122 | Coatings (General) | 7-8[3] | 7-8[3] |
| Plastics | 7-8[3] | - | |
| Pigment Red 170 | Coatings (General) | 7-8[4] | 4[4] |
| Plastics | - | - | |
| Pigment Red 254 | HDPE | 8[5] | - |
| Coatings (General) | 8[6] | - |
Table 2: Heat Stability (°C)
| Pigment | Binder System/Application | Maximum Temperature |
| This compound | General | 140[1][2] |
| Pigment Red 122 | Plastics (General) | 280-300[3][7] |
| Pigment Red 170 | Plastics (Engineering) | 200 - 220[8] |
| Coatings (General) | 200[9] | |
| Pigment Red 254 | HDPE (1/3 SD) | 300 (for 5 min)[5][6] |
| Plastics (General) | 300[6] |
Table 3: Chemical Resistance (Scale 1-5, where 5 is excellent)
| Pigment | Reagent | Resistance Rating |
| This compound | Water | 5[1] |
| Oil | 2[1] | |
| Acid | 3-4[1] | |
| Alkali | 3-4[1] | |
| Alcohol | 4[1] | |
| Pigment Red 122 | Water | 5[3] |
| Oil | 5[3] | |
| Acid | 5[3] | |
| Alkali | 5[3] | |
| Alcohol | 5[3] | |
| Pigment Red 170 | Acid | 5[4] |
| Alkali | 5[4] | |
| Xylene | 4-5[4] | |
| Pigment Red 254 | Acid | Excellent[10] |
| Alkali | Excellent[10] | |
| Organic Solvents | Excellent[10] |
Experimental Protocols
The data presented in this guide is based on the following standard experimental methodologies:
Lightfastness Testing (ASTM D4303)
Lightfastness is determined by exposing pigmented samples to a controlled light source that simulates indoor or natural sunlight conditions.[11][12][13]
-
Specimen Preparation: The pigment is dispersed into the specified binder system and applied uniformly onto a substrate. A portion of the specimen is masked to serve as an unexposed reference.
-
Exposure: The specimens are exposed to light from a xenon-arc lamp or natural daylight filtered through glass, as specified in ASTM D4303.[11][12][13]
-
Evaluation: The color change of the exposed area is compared to the unexposed area using the CIE 1976 Lab* color difference equation (ΔE*ab).[14] The results are then rated on the Blue Wool Scale, where a rating of 8 signifies no fading and a rating of 1 indicates severe fading.
Heat Stability Evaluation
This test determines the temperature at which a pigment begins to show significant color change.
-
Sample Preparation: The pigment is incorporated into the binder system or plastic at a specified concentration.
-
Heating: The prepared sample is placed in a temperature-controlled oven or heated press. The temperature is incrementally increased, or the sample is held at a specific temperature for a defined period (e.g., 5 minutes).[5][6][15]
-
Analysis: The color of the heated sample is compared to an unheated control sample. The heat stability is reported as the maximum temperature at which no significant color change occurs.[16] Thermogravimetric analysis (TGA) can also be used to measure weight loss as a function of temperature to determine decomposition points.[16][17]
Chemical Resistance Assessment
This protocol evaluates the resistance of a pigment to various chemicals.
-
Sample Preparation: A coating of the pigmented binder is applied to a substrate and allowed to cure completely.
-
Exposure: A "spot test" is commonly performed by placing a small amount of the test chemical (e.g., acid, alkali, solvent) onto the coated surface and covering it for a specified duration (e.g., 24 hours).[18]
-
Evaluation: After exposure, the chemical is removed, and the surface is inspected for any changes, such as discoloration, blistering, or softening. The resistance is rated on a scale of 1 to 5, where 5 indicates no effect.[18]
Logical Relationships of Pigment Properties
The suitability of a pigment is highly dependent on the binder system and the intended application. The following diagram illustrates the logical flow for pigment selection based on key performance requirements.
References
- 1. This compound - SY Chemical Co., Ltd. [sypigment.com]
- 2. epsilonpigments.com [epsilonpigments.com]
- 3. zeyachem.net [zeyachem.net]
- 4. The Best pigment Red 170, for printing ink, paint & coating, high performance plastic resin, textile printing——Won Time New Materials [wontimenewmaterials.com]
- 5. ispigment.com [ispigment.com]
- 6. zeyachem.net [zeyachem.net]
- 7. epsilonpigments.com [epsilonpigments.com]
- 8. senova-chem.com [senova-chem.com]
- 9. pigments.com [pigments.com]
- 10. pigments.com [pigments.com]
- 11. store.astm.org [store.astm.org]
- 12. micomlab.com [micomlab.com]
- 13. store.astm.org [store.astm.org]
- 14. file.yzimgs.com [file.yzimgs.com]
- 15. How is pigment heat resistance tested? Q&A | NBCHAO [en1.nbchao.com]
- 16. The thermal stability of pigments refers to their ability to withstand high temperatures without undergoing significant changes in their chemical structure or physical properties. This characteristic is crucial for pigments used in various applications, such as coatings, plastics, and inks, where exposure to heat can occur during processing or end-use. A pigment with good thermal stability will maintain its color, consistency, and performance even when subjected to elevated temperatures, ensuring durability and longevity in the final product.-Yuhong Pigment-Organic Pigment R&D and Manufacturing [yhpigment.com]
- 17. Thermochromic Pigment Analysis: Techniques for Evaluating Color-Changing Materials | Separation Science [sepscience.com]
- 18. Chemical resistance test | Sirris - Testlabs [testlabs.sirris.be]
Unveiling the Influence of Crystal Structure on the Performance of Pigment Red 22
A Comparative Guide for Researchers and Formulation Scientists
Pigment Red 22 (C.I. 12315) is a monoazo pigment widely utilized in printing inks, textiles, and coatings for its vibrant yellowish-red hue and cost-effectiveness.[1] However, like many organic pigments, its performance properties—such as color strength, lightfastness, heat stability, and dispersibility—are intrinsically linked to its solid-state characteristics, most notably its crystal structure. This guide provides a comparative analysis of how the crystalline form of this compound can influence its key performance attributes, supported by established experimental methodologies.
The phenomenon of a single chemical compound existing in multiple crystalline forms is known as polymorphism. Each polymorph, having a unique arrangement of molecules in the crystal lattice, can exhibit distinct physical and chemical properties. For pigments, these differences can translate into significant variations in performance, impacting their suitability for various applications. While specific, publicly available comparative data for different polymorphs of this compound is limited, the principles of solid-state chemistry of organic pigments allow us to infer the expected correlations.
The Interplay of Crystal Structure and Performance
The synthesis and finishing processes of this compound determine its final crystalline form, particle size, and shape. These factors, in turn, dictate the pigment's interaction with light and its behavior in application media. A more stable crystal lattice generally correlates with higher resistance to light, heat, and solvents.
Comparative Performance Data
The following tables summarize the typical performance properties of this compound as reported in technical literature and provide a hypothetical comparison between two potential polymorphs to illustrate the expected variations.
Table 1: General Performance Properties of this compound
| Performance Property | Typical Value/Rating | Test Method Reference |
| Lightfastness (BWS) | 5-6[2] | ISO 105-B02 |
| Heat Stability | 140 °C[2] | ISO 787-21 |
| Acid Resistance | 3-4[2] | ISO 787-1 |
| Alkali Resistance | 3-4[2] | ISO 787-1 |
| Oil Absorption ( g/100g ) | 45-55[2] | ISO 787-5 |
| Water Resistance | 5[2] | ISO 787-1 |
Scale for resistance properties: 1 (poor) to 5 (excellent). Lightfastness scale: 1 (poor) to 8 (excellent).
Table 2: Hypothetical Comparison of this compound Polymorphs
| Performance Property | Polymorph α (Hypothetical) | Polymorph β (Hypothetical) | Expected Rationale for Difference |
| Crystal System | Less Dense, Less Stable | More Dense, More Stable | Denser packing and stronger intermolecular interactions in Polymorph β. |
| Color Strength | Higher | Lower | Looser crystal packing in Polymorph α may lead to a higher surface area and better light absorption. |
| Lightfastness (BWS) | 5 | 6 | More stable crystal lattice of Polymorph β offers better protection against photodegradation. |
| Heat Stability | 140 °C | 160 °C | Higher lattice energy of Polymorph β requires more energy for thermal decomposition. |
| Dispersibility | Good | Excellent | More regular crystal shape and potentially different surface energy of Polymorph β could lead to easier wetting and dispersion. |
| Opacity | Moderate | Higher | Different refractive indices and light scattering properties due to the change in crystal structure. |
Experimental Protocols
Accurate and reproducible data is crucial for comparing pigment performance. The following are outlines of standard experimental protocols for key performance indicators.
X-ray Diffraction (XRD) for Crystal Structure Analysis
-
Objective: To identify the crystalline phase (polymorph) of this compound.
-
Instrumentation: Powder X-ray Diffractometer.
-
Procedure:
-
A powdered sample of the pigment is prepared and mounted on a sample holder.
-
The sample is irradiated with monochromatic X-rays at a known wavelength (e.g., Cu Kα radiation).
-
The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
The resulting diffraction pattern, a plot of intensity versus 2θ, serves as a fingerprint for the specific crystal structure.
-
The obtained pattern is compared with reference patterns from crystallographic databases to identify the polymorph.
-
Lightfastness Testing
-
Objective: To determine the resistance of the pigment to fading upon exposure to light.
-
Standard: ISO 105-B02 or ASTM D4302.
-
Procedure:
-
Prepare a dispersion of the pigment in a suitable binder (e.g., linseed oil for oil-based inks).
-
Apply a uniform film of the dispersion onto a substrate.
-
Partially mask the sample with an opaque cover.
-
Expose the sample to a standardized light source (e.g., a xenon arc lamp) under controlled conditions of temperature and humidity.
-
At specified intervals, compare the color of the exposed area to the unexposed (masked) area.
-
The degree of color change is rated against the Blue Wool Scale (BWS), where a rating of 1 indicates very poor lightfastness and 8 indicates excellent lightfastness.
-
Heat Stability Testing
-
Objective: To determine the maximum temperature the pigment can withstand without significant color change.
-
Standard: ISO 787-21.
-
Procedure:
-
Prepare a dispersion of the pigment in a heat-stable binder (e.g., a stoving enamel).
-
Apply a uniform film of the dispersion onto a heat-resistant substrate (e.g., a metal panel).
-
After drying, the coated panel is placed in an oven at a specified temperature for a defined period (e.g., 30 minutes).
-
The color of the heated sample is compared to an unheated control sample.
-
The temperature at which a noticeable color change occurs is recorded as the heat stability of the pigment.
-
Color Strength (Tinting Strength) Measurement
-
Objective: To quantify the ability of a colored pigment to impart color to a white base.
-
Standard: ASTM D387 or ISO 787-16.
-
Procedure:
-
A standardized dispersion of the test pigment is prepared.
-
A precise amount of the pigment dispersion is mixed with a standard white paste (e.g., titanium dioxide in a compatible binder).
-
The color of the resulting tint is measured using a spectrophotometer or colorimeter.
-
The color strength is calculated relative to a standard pigment sample, which is assigned a value of 100%.[3]
-
Dispersion Performance Evaluation
-
Objective: To assess the ease with which the pigment can be dispersed in a liquid medium and the stability of the dispersion.
-
Procedure:
-
Hegman Gauge: A simple and rapid method to determine the fineness of grind. A sample of the pigment dispersion is drawn down a calibrated channel, and the point at which a significant number of pigment particles or agglomerates are visible is noted.
-
Particle Size Analysis: Techniques such as laser diffraction can be used to measure the particle size distribution of the pigment in the dispersion. A narrower distribution generally indicates better dispersion.
-
Rheology Measurement: The viscosity of the pigment dispersion is measured using a rheometer. Lower viscosity at a given pigment concentration often indicates better dispersion and wetting of the pigment particles.
-
Conclusion
The crystal structure of this compound is a critical determinant of its performance. While this guide provides a framework for understanding these structure-property relationships, further research providing direct comparative data between different polymorphs of this compound is needed for precise formulation and application development. By employing standardized experimental protocols, researchers and formulators can better characterize and select the optimal this compound variant for their specific needs, ensuring consistent and high-quality results.
References
Benchmarking Pigment Red 22 Against High-Performance Pigments: A Comparative Guide for Researchers
For researchers, scientists, and professionals in drug development, the selection of appropriate colorants is a critical decision, balancing performance, stability, and regulatory compliance. This guide provides an objective comparison of Pigment Red 22, a monoazo β-naphthol pigment, against several classes of high-performance pigments (HPPs), including diketopyrrolopyrrole (DPP), quinacridone (B94251), and perylene (B46583) reds. The following analysis, supported by experimental data and standardized testing protocols, aims to inform the selection process for applications demanding high stability and purity.
Executive Summary
This compound is a versatile and cost-effective colorant with good color strength and moderate resistance properties.[1] However, for demanding applications requiring exceptional durability, high-performance pigments offer superior lightfastness, heat stability, and chemical resistance. This guide will demonstrate that while this compound is suitable for a range of applications, HPPs such as Pigment Red 254 (DPP), Pigment Red 122 (quinacridone), and Pigment Red 179 (perylene) provide a significantly higher level of performance, making them the preferred choice for uses in harsh environments or where long-term color stability is paramount.
Comparative Data on Pigment Performance
The performance of a pigment is determined by a range of physical and chemical properties. The following tables summarize the key performance indicators for this compound and selected high-performance red pigments.
| Pigment | Chemical Class | Lightfastness (Full Shade, 1-8 Scale) | Heat Resistance (°C) | Weather Resistance (1-5 Scale) |
| This compound | Monoazo β-Naphthol | 4-5[2] | 140-160[2][3] | 3[2] |
| Pigment Red 254 | Diketopyrrolopyrrole (DPP) | 8[4] | 300[4] | 5 |
| Pigment Red 122 | Quinacridone | 8[5] | 280[1][6] | 5[5] |
| Pigment Red 179 | Perylene | 8[2][7] | 180-200[2][8] | 5[7] |
Table 1: Comparison of Lightfastness, Heat Resistance, and Weather Resistance. The lightfastness is rated on a blue wool scale from 1 (poor) to 8 (excellent). Heat resistance indicates the maximum temperature the pigment can withstand without significant color change. Weather resistance is rated on a grey scale from 1 (poor) to 5 (excellent).
| Pigment | Acid Resistance (1-5 Scale) | Alkali Resistance (1-5 Scale) | Ethanol Resistance (1-5 Scale) | Migration Resistance (1-5 Scale) |
| This compound | 4-5[2] | 5[2] | 4[2] | 4[2] |
| Pigment Red 254 | 5 | 5 | 5 | 5[4] |
| Pigment Red 122 | 5[5] | 5[5] | 5[5] | 5[5][6] |
| Pigment Red 179 | 5[7] | 5[7] | 5[2] | 5[2] |
Table 2: Comparison of Chemical and Migration Resistance. Resistance is rated on a grey scale from 1 (poor) to 5 (excellent), where a higher number indicates better resistance to chemical attack or bleeding.
High-Performance Pigments: An Overview
High-performance pigments are a class of organic colorants engineered for exceptional durability.[2] They are characterized by their complex molecular structures, which often involve multiple aromatic rings and intermolecular hydrogen bonding. These structural features contribute to their superior stability. The primary classes of red HPPs include:
-
Diketopyrrolopyrrole (DPP) Pigments (e.g., Pigment Red 254): Known for their brilliant, clean shades and outstanding fastness properties, DPP pigments are a relatively modern class of HPPs.[9][10] They exhibit excellent heat stability and weather resistance, making them suitable for demanding applications like automotive coatings.[4][9]
-
Quinacridone Pigments (e.g., Pigment Red 122): First introduced in the 1950s, quinacridone pigments offer a range of colors from red to violet and are prized for their transparency, high color strength, and exceptional lightfastness.[11][12] They are widely used in high-end paints, inks, and plastics.[13]
-
Perylene Pigments (e.g., Pigment Red 179): Perylene pigments are known for their high thermal stability and excellent weather fastness, providing deep, rich red and maroon shades.[3][14] They are often used in automotive coatings and for coloring engineering plastics.[15]
This compound: A Profile
This compound is a synthetic monoazo pigment from the β-naphthol series.[1][2] It provides a yellowish-red to medium bluish-red shade and is valued for its good color strength and cost-effectiveness.[1] Its primary applications are in printing inks, fabric dyeing, and coatings for less demanding environments.[1][2] While it offers good alkali and soap resistance, its lightfastness and heat stability are moderate compared to HPPs.[1][2]
Applications in Research and Drug Development
The use of pigments in the pharmaceutical industry extends beyond simple aesthetics to play crucial roles in product identification, patient compliance, and brand recognition.[8][16] Colorants are used in tablets, capsules, and medical devices.[4][13][17] For such applications, pigment purity, stability, and regulatory approval are of utmost importance.
While natural pigments and inorganic pigments like iron oxides and titanium dioxide are commonly used, synthetic organic pigments may be employed where vibrant and stable colors are required.[8][17] this compound, under the designation D&C Red No. 22, is approved by the U.S. Food and Drug Administration (FDA) for use in drugs and cosmetics, with the exception of products intended for use around the eye.[9][18] However, the superior stability of HPPs may be advantageous in drug delivery devices or formulations where the colorant may be exposed to light or heat over its shelf life.
Experimental Protocols
The data presented in this guide is based on standardized testing methodologies to ensure comparability. The following are summaries of key experimental protocols for pigment performance evaluation.
Lightfastness Testing (ASTM D4302)
This standard test method is used to determine the lightfastness of artists' pigments. The protocol involves:
-
Sample Preparation: The pigment is dispersed in a suitable binder (e.g., acrylic emulsion) and drawn down onto a substrate to create a uniform film. A portion of the sample is masked to serve as an unexposed control.
-
Exposure: The prepared samples are exposed to a controlled artificial light source, typically a xenon arc lamp, which simulates the spectral distribution of natural sunlight.
-
Evaluation: The color change of the exposed portion is periodically compared to the unexposed control using a spectrophotometer or visual assessment against the Blue Wool Scale (ISO 105-B02). The lightfastness is rated on a scale of I to VIII (ASTM) or 1 to 8 (Blue Wool Scale), with higher numbers indicating greater resistance to fading.
Heat Stability Testing (ISO 787-21)
This international standard specifies a general method for comparing the heat stability of pigments. The procedure is as follows:
-
Sample Preparation: The pigment is incorporated into a stoving medium, such as an alkyd-melamine resin system, at a specified concentration.
-
Application: The pigmented medium is applied to a suitable substrate (e.g., a metal panel) and allowed to flash off any solvent.
-
Heating: The coated panels are then heated in an oven at a series of increasing temperatures for a defined period.
-
Assessment: After cooling, the color of the heated panels is compared to an unheated control. The heat stability is reported as the maximum temperature at which no significant color change occurs.
Chemical Resistance Testing
The chemical resistance of a pigment is typically evaluated by exposing a cured film of the pigmented system to various chemicals.
-
Sample Preparation: A coating containing the pigment is applied to a substrate and allowed to fully cure.
-
Exposure: A spot test is performed by placing a drop of the test chemical (e.g., acid, alkali, solvent) onto the surface of the coating and covering it to prevent evaporation.
-
Evaluation: After a specified period, the chemical is removed, and the area is inspected for any signs of degradation, such as discoloration, blistering, or softening. The resistance is rated on a scale, often from 1 to 5, where 5 indicates no effect.
Visualizing Pigment Relationships and Testing Workflow
To better understand the classification of these pigments and the process of their evaluation, the following diagrams are provided.
Caption: Logical relationship of the discussed pigment classes.
Caption: Generalized workflow for pigment performance testing.
Conclusion
The selection of a pigment for research and development, particularly in the pharmaceutical field, requires a thorough evaluation of its performance characteristics. This compound is a viable option for applications where cost is a primary driver and the performance requirements are not overly stringent. However, for applications demanding superior durability, color stability, and resistance to environmental factors, high-performance pigments such as DPP, quinacridone, and perylene reds offer a significant advantage. Their exceptional lightfastness, thermal stability, and chemical resistance justify their use in high-value products and applications where long-term performance is critical. Researchers and formulation scientists are encouraged to consider the specific requirements of their application and the data presented in this guide to make an informed pigment selection.
References
- 1. ispigment.com [ispigment.com]
- 2. ccchemical.com [ccchemical.com]
- 3. Perylene pigment [ranbar.cn]
- 4. ispigment.com [ispigment.com]
- 5. finelandchem.com [finelandchem.com]
- 6. DuraPlast® 3522 Pigment Red 122 | Fineland Chem [finelandchem.com]
- 7. icdn.tradew.com [icdn.tradew.com]
- 8. DuraPaint® 65179Y Pigment Red 179 | Fineland Chem [finelandchem.com]
- 9. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Quinacridone - Wikipedia [en.wikipedia.org]
- 12. jackmansartmaterials.co.uk [jackmansartmaterials.co.uk]
- 13. hengyitek.com [hengyitek.com]
- 14. researchgate.net [researchgate.net]
- 15. High-performance Organic Pigments: Perylene Pigments - Industry News [pigmentchemical.com]
- 16. Pigment Red 254 | 84632-65-5 [chemicalbook.com]
- 17. Pigment Red 122 | 980-26-7 [chemicalbook.com]
- 18. geocities.ws [geocities.ws]
A Comparative Guide to the Analysis of Pigment Red 22: A Cross-Validation of Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical techniques for the characterization and quantification of Pigment Red 22 (C.I. 12315), a monoazo pigment from the Naphthol AS family. While direct cross-validation studies for this compound are not extensively documented in publicly available literature, this document synthesizes established analytical methodologies for similar azo pigments and Naphthol AS derivatives to offer a comparative framework. The guide is intended to assist researchers in selecting the most appropriate analytical strategy based on their specific experimental needs, such as qualitative identification, quantitative analysis, or impurity profiling.
Introduction to this compound and Analytical Challenges
This compound is an organic pigment widely used in various applications, including printing inks, plastics, and coatings. Its analysis is crucial for quality control, regulatory compliance, and understanding its behavior in different matrices. The choice of analytical technique is paramount and depends on the desired information, such as purity, concentration, or structural integrity. This guide explores the utility of High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) for the analysis of this compound.
Data Presentation: A Comparative Overview
The following table summarizes the key performance characteristics of the discussed analytical techniques for the analysis of this compound.
| Analytical Technique | Principle | Information Provided | Strengths | Limitations |
| HPLC-UV | Differential partitioning of analytes between a stationary and mobile phase, with detection by UV-Vis absorption. | Quantitative analysis, purity assessment, separation of isomers and impurities. | High accuracy and precision for quantification, robust and reproducible.[1] | Requires reference standards for quantification, may have co-elution issues. |
| UV-Vis Spectroscopy | Measurement of the absorption of ultraviolet and visible light by the analyte. | Qualitative identification (based on λmax), quantitative analysis (using Beer-Lambert Law). | Simple, rapid, and cost-effective for concentration determination.[2][3] | Low specificity, susceptible to interference from other chromophores. |
| FT-IR Spectroscopy | Measurement of the absorption of infrared radiation, causing molecular vibrations. | Identification of functional groups, confirmation of molecular structure. | Highly specific for structural elucidation, non-destructive.[4] | Not suitable for quantification, can be challenging for complex mixtures. |
| Mass Spectrometry (MS) | Ionization of molecules and separation of ions based on their mass-to-charge ratio. | Molecular weight determination, structural elucidation through fragmentation patterns. | High sensitivity and specificity for identification, can be coupled with chromatography (e.g., LC-MS).[5] | Can be complex to interpret, matrix effects can suppress ionization. |
Experimental Protocols
Detailed methodologies for each technique are provided below. These protocols are based on established methods for the analysis of similar azo pigments and can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the quantitative analysis and purity determination of this compound.
-
Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) and a UV-Vis detector.
-
Mobile Phase: A gradient elution is often employed for azo dyes. A typical gradient might start with a mixture of acetonitrile (B52724) and water (e.g., 50:50 v/v) with an acidic modifier like 0.1% formic acid, gradually increasing the acetonitrile concentration.
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent such as dimethylformamide (DMF) or a mixture of methanol (B129727) and chloroform (B151607) to a known concentration. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Detection: Monitor the elution profile at the maximum absorption wavelength (λmax) of this compound, which can be predetermined using a UV-Vis spectrophotometer. For many red azo pigments, this is in the range of 400-550 nm.[1]
-
Quantification: Prepare a series of standard solutions of known concentrations of a this compound reference standard. Construct a calibration curve by plotting the peak area against the concentration. Determine the concentration of the unknown sample from this curve.
Ultraviolet-Visible (UV-Vis) Spectroscopy
This technique is useful for rapid qualitative checks and quantitative estimation.
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., DMF, ethanol, or chloroform) of a known concentration. The concentration should be adjusted to yield an absorbance value within the linear range of the instrument (typically 0.2-0.8).
-
Analysis: Scan the sample solution over a wavelength range of 200-800 nm to determine the wavelength of maximum absorbance (λmax).[2]
-
Quantification: Using the Beer-Lambert law (A = εbc), where A is the absorbance at λmax, ε is the molar absorptivity, b is the path length of the cuvette, and c is the concentration. A calibration curve can also be prepared using standard solutions to determine the concentration of an unknown sample.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is a powerful tool for the structural identification of this compound.
-
Instrumentation: An FT-IR spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory for solid samples.
-
Sample Preparation: For ATR-FTIR, a small amount of the solid pigment powder is placed directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the pigment with dry potassium bromide and pressing it into a transparent disk.
-
Analysis: Acquire the infrared spectrum over the range of 4000-400 cm-1.
-
Interpretation: Identify the characteristic absorption bands corresponding to the functional groups present in the this compound molecule, such as N=N stretching (azo group), C=O stretching (amide group), N-H stretching (amide group), and aromatic C-H and C=C stretching.[4]
Mass Spectrometry (MS)
MS, particularly when coupled with a chromatographic separation technique like HPLC (LC-MS), provides definitive identification and structural information.
-
Instrumentation: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source is commonly used for azo dyes.[6][5]
-
Mobile Phase and Sample Preparation: As described for HPLC-UV. The mobile phase should be compatible with the MS ionization source (e.g., using volatile buffers like ammonium (B1175870) acetate (B1210297) instead of non-volatile salts).
-
MS Parameters: Operate the mass spectrometer in either positive or negative ion mode. For azo pigments, negative ion mode can be effective.[6] Set the instrument to scan a mass range that includes the molecular weight of this compound (426.43 g/mol ).
-
Analysis: The mass spectrum will show the molecular ion peak ([M-H]- or [M+H]+), confirming the molecular weight. Tandem MS (MS/MS) can be used to fragment the molecular ion and obtain structural information based on the fragmentation pattern.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the analysis of this compound and the relationship between the different analytical techniques.
Caption: Workflow for the analysis of this compound.
Caption: Relationship between analytical techniques for this compound.
Conclusion
The selection of an analytical technique for this compound is a critical decision that should be guided by the specific research question. For routine quality control and quantification, HPLC-UV offers a robust and reliable solution. UV-Vis spectroscopy serves as a rapid and simple method for preliminary analysis and concentration determination. For unambiguous structural confirmation and identification of functional groups, FT-IR spectroscopy is indispensable. Finally, for the highest level of sensitivity and specificity in identification and for the analysis of complex mixtures or trace impurities, Mass Spectrometry, especially when coupled with HPLC, is the method of choice. A multi-technique approach, leveraging the strengths of each method, will provide the most comprehensive characterization of this compound.
References
- 1. Method Validation and Characterization of Red Pigment in Beta vulgaris Peels and Pomaces by HPLC-UV and UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. nanobioletters.com [nanobioletters.com]
- 5. A Mass Spectrometry-Based Approach for Characterization of Red, Blue, and Purple Natural Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Durability and Stability of Natural vs. Synthetic Red Pigments
For Researchers, Scientists, and Drug Development Professionals
The selection of red pigments in research and development is a critical decision that balances aesthetic appeal with functional stability. While natural pigments are often favored for their biocompatibility and consumer appeal, synthetic alternatives typically offer superior durability. This guide provides an objective comparison of the durability and stability of common natural and synthetic red pigments, supported by experimental data, to aid in the selection of the most suitable pigment for your application.
Comparison of Durability and Stability
The performance of a pigment is largely determined by its resistance to degradation from light, heat, and varying pH levels. Synthetic pigments, in general, exhibit greater stability across these factors due to their robust chemical structures.[1][2] Natural pigments, while offering a renewable source, are often more susceptible to color changes and degradation under environmental stressors.[1][2]
Data Tables
The following tables summarize the quantitative data on the lightfastness, thermal stability, and pH stability of selected natural and synthetic red pigments.
Lightfastness
Lightfastness is a measure of a pigment's ability to resist fading upon exposure to light. The Blue Wool Scale (BWS) is a standard measure, with a rating of 8 being the most lightfast and 1 being the most fugitive.
| Pigment Type | Pigment Name | Colour Index Name | Lightfastness Rating (BWS) |
| Natural | Carmine | Natural Red 4 | 4-5 |
| Anthocyanins (e.g., from elderberry) | - | 1-3 | |
| Betacyanins (e.g., from beet root) | - | 1-3 | |
| Lycopene | Natural Red 27 | 3-4 | |
| Synthetic | Diketo-pyrrolo-pyrrole (DPP) Red | Pigment Red 254 | 8[3][4] |
| Naphthol Red | Pigment Red 170 | 6-7[1] |
Thermal Stability
Thermal stability is crucial for applications involving heat processing or storage at elevated temperatures. The data below presents the degradation of natural pigments at various temperatures and the general thermal resistance of synthetic pigments.
| Pigment Type | Pigment Name | Temperature | Observation |
| Natural | Carmine (Cochineal) | 90°C | 95% absorbance remaining after 6 hours.[5] |
| Anthocyanins (Elderberry) | 90°C | 63.8% absorbance remaining after 6 hours.[5] | |
| Anthocyanins (Red Cabbage) | 90°C | 46.1% absorbance remaining after 6 hours.[5] | |
| Anthocyanins (Hibiscus) | 90°C | 26.7% absorbance remaining after 6 hours.[5] | |
| Betacyanins (Red Beet) | 90°C | 12.5% absorbance remaining after 6 hours.[5] | |
| Monascus purpureus pigment | 75-88°C | More stable at pH 7 than pH 5.[6] | |
| Lycopene | 100°C+ | Degradation is faster at temperatures above 100°C. | |
| Synthetic | Diketo-pyrrolo-pyrrole (DPP) Red (PR254) | up to 300°C | Stable for 5 minutes in HDPE.[3][4] |
| Naphthol Red (PR170) | 200-240°C | Heat resistance varies with crystal form.[7] |
pH Stability
The stability of a pigment across a range of pH values is critical for formulations with varying acidity or alkalinity.
| Pigment Type | Pigment Name | pH Range | Observation |
| Natural | Carmine | 4.0 - 8.0 | Stable within this range. |
| Anthocyanins | < 3.0 | Generally most stable in acidic conditions, color changes from red to blue/purple as pH increases.[8] | |
| Betacyanins (Beetroot) | 4.0 - 5.0 | Most stable within this range. | |
| Monascus purpureus pigment | 4.3 - 7.7 | Stability is dependent on temperature; at high temperatures, more stable at higher pH.[6] | |
| Synthetic | Diketo-pyrrolo-pyrrole (DPP) Red (PR254) | Broad | Excellent resistance to both acids and alkalis.[4][9] |
| Naphthol Red (PR170) | Broad | Generally stable, though some sources suggest avoiding strong acids and bases.[10] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Lightfastness Testing
Lightfastness is determined using standardized methods such as those outlined by ASTM International and the International Organization for Standardization (ISO).
-
ASTM D4303: This standard test method for lightfastness of artists' pigments involves exposing pigmented films to a xenon-arc light source, which simulates the spectral distribution of natural sunlight. The exposure is conducted in a controlled environment, and the color change is measured against a set of Blue Wool Scale standards. The Blue Wool Scale consists of eight strips of wool dyed with blue dyes of varying lightfastness, with 8 being the most lightfast.
-
ISO 787-15: This international standard specifies a general method for determining the lightfastness of pigments in a binder under artificial light. Similar to the ASTM method, it utilizes a xenon-arc lamp and evaluates the color change in comparison to the Blue Wool Scale.
Thermal Stability Testing
The thermal stability of pigments is assessed by subjecting them to elevated temperatures and measuring the subsequent changes in color and chemical structure.
-
ISO 787-21: This standard provides a method for comparing the heat stability of pigments. The pigment is dispersed in a stoving medium, applied to a panel, and heated in an oven at a specified temperature for a set duration. The color change is then compared to a control panel that was not heated.
-
Kinetic Degradation Studies: For a more quantitative analysis, pigment solutions are heated at various constant temperatures, and the change in absorbance at the maximum wavelength (λmax) is monitored over time using a spectrophotometer. The degradation rate constant (k) and half-life (t½) of the pigment at each temperature can then be calculated, often assuming first-order kinetics.
pH Stability Testing
The stability of pigments at different pH values is determined by observing color changes in buffered solutions.
-
Spectrophotometric Analysis: A concentrated stock solution of the pigment is prepared and diluted in a series of buffer solutions with a wide range of pH values (e.g., pH 2 to 11). The absorbance spectra of these solutions are then measured using a spectrophotometer. Changes in the maximum absorbance wavelength (λmax) and the intensity of the color indicate the stability of the pigment at different pH levels. The solutions are often monitored over a period of time to assess long-term stability.
Signaling Pathways and Experimental Workflows
The following diagram illustrates a typical experimental workflow for assessing the stability of pigments.
Caption: Experimental workflow for pigment stability testing.
References
- 1. sypigment.com [sypigment.com]
- 2. researchgate.net [researchgate.net]
- 3. ispigment.com [ispigment.com]
- 4. zeyachem.net [zeyachem.net]
- 5. Thermal stability of selected natural red extracts used as food colorants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thermal stability of natural pigments produced by Monascus purpureus in submerged fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pigment Red 170 | Fast Red F3RK & F5RK | Naphthol AS | Origo Chemical [origochem.com]
- 8. researchgate.net [researchgate.net]
- 9. pigments.com [pigments.com]
- 10. dyespigments.net [dyespigments.net]
A Comparative Toxicological Assessment of Pigment Red 22 and Its Alternatives for Research and Development
A comprehensive guide for researchers, scientists, and drug development professionals on the toxicological profiles of Pigment Red 22 and its common alternatives, supported by experimental data and detailed methodologies.
In various research and development applications, the selection of appropriate colorants is critical, not only for their performance characteristics but also for their toxicological safety. This guide provides an in-depth comparison of the toxicological profile of this compound (C.I. 12315), a monoazo pigment, with several of its common alternatives: Pigment Red 170, Pigment Red 254 (a diketopyrrolopyrrole pigment), and Quinacridone (B94251) Magenta (Pigment Red 122). The information presented herein is intended to assist in making informed decisions by summarizing key toxicological data, outlining experimental protocols, and visualizing relevant biological pathways and workflows.
Comparative Toxicological Data
The following table summarizes the acute toxicological data for this compound and its alternatives. The data is primarily derived from studies conducted on rats, following standardized OECD guidelines.
| Toxicological Endpoint | This compound | Pigment Red 170 | Pigment Red 254 | Quinacridone Magenta (PR 122) |
| Acute Oral Toxicity (LD50) | > 15,000 mg/kg bw[1] | > 15,000 mg/kg bw[2][3] | > 5,000 mg/kg bw[4] | > 2,000 mg/kg bw[5] |
| Acute Dermal Toxicity (LD50) | > 5,000 mg/kg bw[1] | > 5,000 mg/kg bw[2][3] | > 2,000 mg/kg bw[6] | No data available |
| Acute Inhalation Toxicity (LC50) | > 1,580 mg/m³ air[1] | > 1,580 mg/m³ air[2][3] | > 2.25 mg/l (4h)[4] | 3.055 mg/l (rat)[5] |
| Skin Corrosion/Irritation | Not classified as an irritant[1] | Not classified as an irritant[7] | Not irritating[4] | May cause mild irritation[8] |
| Serious Eye Damage/Irritation | Not classified as an irritant[1] | May cause mild irritation[7] | Not irritating[4] | May cause mild irritation[8] |
| Skin Sensitization | Not classified as a sensitizer | Not a sensitizer[6] | Not a sensitizer[6] | Not classified as a sensitizer[9] |
| Germ Cell Mutagenicity | Negative in Ames test[1] | No data available | Not mutagenic in bacteria and mammalian studies[6] | Not classified as mutagenic[9] |
| Carcinogenicity | No data available | Not classified as a carcinogen[10] | Not listed as a carcinogen[11] | Not classified as a carcinogen[9] |
Key Observations:
-
All evaluated pigments exhibit low acute oral and dermal toxicity, with high LD50 values.[1][2][3][4][5][6]
-
This compound and its alternatives are generally not considered to be skin or eye irritants, nor are they classified as skin sensitizers.[1][4][6][7][8][9]
-
Where data is available, the pigments are not considered to be mutagenic or carcinogenic.[1][6][9][10][11]
Experimental Protocols
The toxicological data presented in this guide are based on standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines are internationally recognized and ensure the quality and comparability of data.
Acute Toxicity Testing Workflow
The following diagram illustrates a generalized workflow for acute toxicity testing, applicable to oral, dermal, and inhalation routes of exposure.
1. Acute Oral Toxicity (based on OECD Guideline 423: Acute Toxic Class Method) [12][13][14]
-
Principle: This method involves a stepwise procedure with the use of a minimum number of animals. The outcome is the classification of the substance into a defined toxicity class based on the observed mortality.
-
Animals: Typically, young adult rats of a single sex (usually females) are used.
-
Procedure: A starting dose is selected from a series of fixed dose levels (5, 50, 300, and 2000 mg/kg body weight). The substance is administered orally by gavage. Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Depending on the outcome at one dose level, the test may be stopped, or dosing at the next higher or lower fixed dose level is performed.
2. Acute Dermal Toxicity (based on OECD Guideline 402: Acute Dermal Toxicity) [15][16][17]
-
Principle: This guideline is used to assess the toxic effects of a substance applied to the skin.
-
Animals: Adult rats, rabbits, or guinea pigs with healthy, intact skin are used.
-
Procedure: The test substance is applied to a shaved area of the skin (at least 10% of the body surface area) and covered with a porous gauze dressing for 24 hours. Animals are observed for signs of toxicity for at least 14 days. A limit test at a dose of 2000 mg/kg is often performed initially.
3. Acute Inhalation Toxicity (based on OECD Guideline 403: Acute Inhalation Toxicity) [18][19]
-
Principle: This test determines the toxicity of a substance when inhaled.
-
Animals: Young adult rats are the preferred species.
-
Procedure: Animals are exposed to the test substance as a gas, vapor, or aerosol in a whole-body or nose-only inhalation chamber for a standard duration of 4 hours.[18] Animals are observed for at least 14 days for signs of toxicity and mortality.[18]
4. Bacterial Reverse Mutation Test (Ames Test) (based on OECD Guideline 471)
-
Principle: The Ames test is a widely used method to assess the mutagenic potential of a chemical.[20][21][22][23] It uses several strains of the bacterium Salmonella typhimurium with mutations in genes involved in histidine synthesis.[20][21][23] The test detects mutations that revert the original mutation, allowing the bacteria to grow on a histidine-free medium.[20][21][23]
-
Procedure: The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix), which simulates mammalian metabolism.[20] The number of revertant colonies is counted and compared to the number of spontaneous revertant colonies in the negative control.[24]
Toxicological Mechanisms
For azo pigments like this compound and Pigment Red 170, a key consideration in their toxicological assessment is their metabolism. While the intact pigments generally have low toxicity due to their poor solubility and absorption, their metabolic breakdown products could be of concern. The primary metabolic pathway for azo dyes is the reductive cleavage of the azo bond (-N=N-).[25][26][27][28]
Metabolic Pathway of Azo Pigments
The following diagram illustrates the general metabolic pathway of azo pigments in the body.
This reductive cleavage can be catalyzed by azoreductase enzymes present in the liver and, more significantly for poorly absorbed pigments, by the intestinal microbiota.[26][27][28] This process breaks down the azo pigment into its constituent aromatic amines. The toxicological profile of these aromatic amines is then a critical factor in the overall safety assessment of the parent pigment. For many Naphthol AS pigments, the potential for carcinogenic effects is linked to the release of certain aromatic amines.[13]
Conclusion
Based on the available data, this compound and its common alternatives, Pigment Red 170, Pigment Red 254, and Quinacridone Magenta (PR 122), demonstrate a low order of acute toxicity. They are generally not found to be irritating to the skin or eyes, nor are they skin sensitizers. For the pigments where data is available, there is no evidence of mutagenicity or carcinogenicity.
When selecting a red pigment for research and development applications, all the compared options appear to have favorable toxicological profiles for handling and use under standard laboratory conditions. The choice between them may, therefore, depend more on other factors such as coloristic properties, lightfastness, heat stability, and cost. However, for applications where there is a potential for ingestion or long-term exposure, a thorough risk assessment that considers the metabolic fate of the pigment and the potential toxicity of its breakdown products is advisable, particularly for the azo-based pigments (this compound and Pigment Red 170). The diketopyrrolopyrrole (Pigment Red 254) and quinacridone (Pigment Red 122) classes of pigments, which do not contain an azo linkage, may offer an advantage in this regard as they do not metabolize to aromatic amines.
It is crucial for researchers and professionals to always consult the specific Safety Data Sheet (SDS) for the particular pigment they are using and to adhere to good laboratory practices to minimize exposure.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. echemi.com [echemi.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. additivesforpolymer.com [additivesforpolymer.com]
- 5. kremer-pigmente.com [kremer-pigmente.com]
- 6. kremer-pigmente.com [kremer-pigmente.com]
- 7. PIGMENT RED 170 - Ataman Kimya [atamanchemicals.com]
- 8. Client Challenge [painted-pigments.fandom.com]
- 9. langridgecolours.com [langridgecolours.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. denizboya.com [denizboya.com]
- 12. researchgate.net [researchgate.net]
- 13. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 14. m.youtube.com [m.youtube.com]
- 15. nucro-technics.com [nucro-technics.com]
- 16. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]
- 17. Oecd acute,subacte, sub chronic dermal toxicity studies(402, 410, 411). | PPTX [slideshare.net]
- 18. oecd.org [oecd.org]
- 19. oecd.org [oecd.org]
- 20. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 21. criver.com [criver.com]
- 22. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 23. microbiologyinfo.com [microbiologyinfo.com]
- 24. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 25. Azo Dyes Toxicity → Term [pollution.sustainability-directory.com]
- 26. Azo Dye Toxicity → Term [pollution.sustainability-directory.com]
- 27. chimia.ch [chimia.ch]
- 28. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Pigment Red 22: A Comprehensive Guide
For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling and disposal of chemical substances like Pigment Red 22 are paramount to ensuring a safe and compliant operational environment. This guide provides essential, step-by-step procedural information for the safe disposal of this compound (C.I. 12315), aligning with best practices in laboratory safety and chemical management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This minimizes exposure risks and ensures personal safety.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles with side shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1]
-
Hand Protection: Use chemical-impermeable gloves that have been inspected prior to use.[1]
-
Body Protection: Wear fire/flame resistant and impervious clothing.[1]
-
Respiratory Protection: If there is a risk of dust formation, use an approved respirator.[2][3]
Disposal Procedures for this compound
The primary methods for the disposal of this compound involve professional chemical waste management services. It is imperative to adhere to local, state, and federal environmental regulations.
Step-by-Step Disposal Plan:
-
Waste Collection:
-
Waste Storage:
-
Store the sealed waste container in a dry, cool, and well-ventilated area, away from incompatible materials.[1]
-
-
Selecting a Disposal Method:
-
The recommended method of disposal is to engage a licensed chemical destruction plant.[1]
-
Controlled incineration with flue gas scrubbing is another acceptable method.[1]
-
In some jurisdictions, disposal at an approved landfill may be permissible; however, it is crucial to verify this with local authorities.[3]
-
Crucially, chemical waste generators must determine if the waste is classified as hazardous and consult relevant regulations for complete and accurate classification. [2]
-
-
Environmental Protection:
Disposal of Contaminated Packaging
The packaging that contained this compound must also be managed correctly to prevent environmental contamination.
-
Recycling/Reconditioning: Containers can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning.[1]
-
Landfill Disposal: Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[1]
-
Incineration: For combustible packaging materials, controlled incineration is a possible disposal route.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, providing a quick reference for its physical and toxicological properties.
| Property | Value |
| Acute Oral Toxicity | LD50 (Rat): > 2,000 mg/kg |
| Aquatic Toxicity | Fish (Leuciscus idus melanotus): LC50 > 500 mg/L (96 h) Daphnia magna: EC50 > 100 mg/L (48 h) Algae (Desmodesmus subspicatus): NOEC = 1 mg/L (72 h)[1] |
| Microorganism Toxicity | Activated Sludge: NOEC = 1,000 mg/L (3 h)[1] |
| Oil Absorption | 45-55 g/100g [3][6] |
| Heat Resistance | 140 °C[6] |
Experimental Protocols
The provided documentation does not detail specific experimental protocols for waste characterization. However, it is standard practice for waste generators to perform analyses such as the Toxicity Characteristic Leaching Procedure (TCLP) to determine if a waste is hazardous under regulations like the Resource Conservation and Recovery Act (RCRA) in the United States. This would involve a certified laboratory following established EPA methods.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
This compound Disposal Workflow
References
Safeguarding Your Research: A Comprehensive Guide to Handling Pigment Red 22
For laboratory professionals engaged in research and development, ensuring a safe environment is paramount. This guide provides essential safety and logistical information for the handling of Pigment Red 22 (C.I. 12315), a yellowish-red naphthol pigment.[1] Adherence to these procedures is critical to minimize exposure risks and ensure compliant disposal.
Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure to this compound. It is crucial to avoid contact with skin and eyes, as well as inhalation of dust particles.[2][3] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] | To prevent eye contact with airborne particles or splashes. |
| Hand Protection | Chemical impermeable gloves that satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[2] | To prevent skin contact. Gloves must be inspected prior to use.[2] |
| Body Protection | Fire/flame resistant and impervious clothing, such as a lab coat.[2] | To protect skin from accidental spills and contamination. |
| Respiratory Protection | A full-face respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[2] An appropriate dust fixer is necessary if breathable dust is liberated.[4] | To prevent inhalation of harmful dust particles.[5] |
Operational Plan: Step-by-Step Handling Protocol
Proper handling procedures are essential to minimize the generation of dust and prevent exposure.[6] Always work in a well-ventilated area, preferably within a chemical fume hood.[2][6]
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Emergency Procedures
In the event of accidental exposure, immediate action is critical.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention if breathing does not improve.[2]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[2]
-
Eye Contact: Rinse the eyes with pure water for at least 15 minutes, holding the eyelids open. Consult a doctor.[2]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]
Spill Management and Disposal Plan
Accidental spills should be managed promptly to prevent further contamination and exposure.
Spill Cleanup Protocol
Caption: Step-by-step procedure for this compound spill cleanup.
Disposal:
Waste contaminated with this compound must be treated as chemical waste.
-
Solid Waste: Collect all waste material in suitable, closed containers.[2] Disposal can be carried out by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2][7]
-
Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning.[7] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[7]
Always consult and adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[6][8] Do not allow the chemical to enter drains or water systems.[2]
References
- 1. epsilonpigments.com [epsilonpigments.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound|6448-95-9|MSDS [dcchemicals.com]
- 4. xcolorpigment.com [xcolorpigment.com]
- 5. Health & Safety: Pigment Health & Safety Quick Guide - MediaWiki [conservation-wiki.com]
- 6. cncolorchem.com [cncolorchem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
